molecular formula C9H6N2O2S B1349801 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid CAS No. 78875-63-5

4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid

Cat. No.: B1349801
CAS No.: 78875-63-5
M. Wt: 206.22 g/mol
InChI Key: DQZLGXDVESJWKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C9H6N2O2S and its molecular weight is 206.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-phenylthiadiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2S/c12-9(13)8-7(10-11-14-8)6-4-2-1-3-5-6/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZLGXDVESJWKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SN=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371886
Record name 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78875-63-5
Record name 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 78875-63-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide on the Discovery and History of 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid and its derivatives. The 1,2,3-thiadiazole scaffold is a significant heterocyclic motif in medicinal chemistry, exhibiting a wide range of pharmacological activities. This document details the historical context of its synthesis, outlines key experimental protocols, presents quantitative biological data, and visualizes potential mechanisms of action.

Discovery and History

Synthesis of this compound

The primary route for synthesizing this compound is through a multi-step process starting from ethyl benzoylacetate, which is an adaptation of the Hurd-Mori synthesis.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 2-phenyl-2-(semicarbazono)acetate

  • Dissolve ethyl benzoylacetate (1 equivalent) in ethanol.

  • Add a solution of semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) in water.

  • Stir the mixture at room temperature for 2-4 hours.

  • The precipitated product, ethyl 2-phenyl-2-(semicarbazono)acetate, is collected by filtration, washed with cold water, and dried.

Step 2: Cyclization to Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate

  • Cool a flask containing thionyl chloride (5-10 equivalents) to 0-5 °C in an ice bath.

  • Under anhydrous conditions and with vigorous stirring, add the dried ethyl 2-phenyl-2-(semicarbazono)acetate from Step 1 in small portions, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate. The product can be purified by column chromatography.

Step 3: Hydrolysis to this compound

  • Dissolve the ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate from Step 2 in a mixture of ethanol and an aqueous solution of sodium hydroxide.

  • Reflux the mixture for 2-4 hours.

  • After cooling, remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution with dilute hydrochloric acid to precipitate the product.

  • Collect the this compound by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol/water.

G cluster_0 Step 1: Semicarbazone Formation cluster_1 Step 2: Hurd-Mori Cyclization cluster_2 Step 3: Hydrolysis A Ethyl benzoylacetate C Ethyl 2-phenyl-2-(semicarbazono)acetate A->C B Semicarbazide HCl Sodium Acetate B->C E Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate C->E D Thionyl Chloride (SOCl₂) D->E G This compound E->G F Sodium Hydroxide (NaOH) then HCl F->G

Synthetic Pathway to this compound

Biological Activities and Applications

This compound and its derivatives have been investigated for a range of biological activities, primarily as anticancer and antimicrobial agents.

Anticancer Activity

Derivatives of the 1,2,3-thiadiazole scaffold have demonstrated significant cytotoxic activity against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamideRenal (RXF393)7.01 ± 0.39[2]
Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamideColon (HT29)24.3 ± 1.29[2]
Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamideMelanoma (LOX IMVI)9.55 ± 0.51[2]
D-ring fused 1,2,3-thiadiazole DHEA derivativeBreast (T47D)0.042 - 0.058[3]
N-Phenyl-2-p-tolylthiazole-4-carboxamide derivative (4c)Neuroblastoma (SKNMC)10.8 ± 0.08[4]
N-Phenyl-2-p-tolylthiazole-4-carboxamide derivative (4d)Hepatocarcinoma (Hep-G2)11.6 ± 0.12[4]
Pyridine-thiadiazole hybridColon (HCT-116)2.03 - 37.56[5]
Pyridine-thiadiazole hybridHepatocellular (Hep-G2)2.03 - 37.56[5]
Ciprofloxacin-thiadiazole hybridBreast (MCF-7)3.26 - 15.7[5]
  • Cell Seeding: Seed human cancer cell lines (e.g., SKNMC, Hep-G2, MCF-7) in 96-well plates at a density of 8,000-10,000 viable cells per well.[4]

  • Incubation: Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized thiadiazole derivatives (typically ranging from 0.1 to 25 µM) for 24-48 hours.[4]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Derivatives of 1,2,3-thiadiazole have also shown promise as antimicrobial agents against a variety of bacterial and fungal strains.

Compound ClassMicroorganismMIC (µg/mL)Reference
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazone (Compound 15)Staphylococcus aureus1.95 - 15.62[6]
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazone (Compound 15)Gram-positive bacteria1.95 - 15.62[6]
Heteroaryl(aryl) thiazole derivative (Compound 3)Various bacteria230 - 700[7]
1,3,4-Thiadiazole derivativesMicrococcus luteus3.91 - 31.25
1,3,4-Thiadiazole derivativesBacillus subtilis15.63 - 62.5
1,3,4-Thiadiazole derivativesStaphylococcus aureus15.63 - 125
Oxazolidinone-thiadiazole hybrid (Compound 1)Enterococcus faecalis32 - 64[8]
Oxazolidinone-thiadiazole hybrid (Compound 2)Enterococcus faecium1[8]
  • Microorganism Preparation: Prepare standardized inoculums of the test bacteria and fungi.

  • Compound Dilution: Prepare serial dilutions of the synthesized thiadiazole derivatives in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mechanisms of Action in Cancer

The anticancer effects of thiadiazole derivatives are believed to be multifactorial, involving the inhibition of key enzymes and disruption of cellular processes essential for cancer cell survival and proliferation.

Carbonic Anhydrase Inhibition

Several thiadiazole derivatives have been identified as potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[9] These enzymes are involved in regulating pH in the tumor microenvironment, which is crucial for tumor growth and metastasis.

Thiadiazole Thiadiazole Derivative Inhibition Inhibition Thiadiazole->Inhibition CAIX_XII Carbonic Anhydrase (CA IX & CA XII) H_ion_export H+ Ion Export CAIX_XII->H_ion_export Acidosis Extracellular Acidosis H_ion_export->Acidosis Tumor_Growth Tumor Growth & Metastasis Acidosis->Tumor_Growth Inhibition->CAIX_XII

Inhibition of Carbonic Anhydrase by Thiadiazole Derivatives
Akt Signaling Pathway Inhibition

Some thiadiazole-based anticancer agents have been shown to induce apoptosis and cell cycle arrest by suppressing the activity of the Akt (Protein Kinase B) signaling pathway. The Akt pathway is a central regulator of cell survival, proliferation, and metabolism, and its overactivation is common in many cancers.

Thiadiazole Thiadiazole Derivative Inhibition Inhibition Thiadiazole->Inhibition Akt Akt Cell_Cycle Cell Cycle Progression Akt->Cell_Cycle Inhibition2 Inhibition2 Akt->Inhibition2 Apoptosis Apoptosis Inhibition->Akt Inhibition2->Apoptosis

Suppression of the Akt Signaling Pathway

Conclusion

This compound and its analogs represent a versatile and promising scaffold in drug discovery. The foundational Hurd-Mori synthesis has enabled the creation of a diverse library of thiadiazole derivatives with significant anticancer and antimicrobial activities. Further research into the specific mechanisms of action and structure-activity relationships of these compounds is warranted to develop novel and effective therapeutic agents. The data and protocols presented in this guide are intended to support these ongoing research and development efforts.

References

An In-Depth Technical Guide to the Physicochemical Properties of 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid is a heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of the 1,2,3-thiadiazole core, this molecule serves as a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The presence of both a phenyl group and a carboxylic acid moiety provides opportunities for diverse chemical modifications, making it a valuable building block in drug discovery and development. This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and potential biological relevance of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While experimental data for this compound is not extensively documented in publicly available literature, the following table summarizes its basic molecular attributes. Further experimental determination of properties such as melting point, boiling point, pKa, logP, and solubility is crucial for its advancement as a lead compound.

PropertyValueSource
Molecular Formula C₉H₆N₂O₂S[1][2]
Molecular Weight 206.22 g/mol [1][2]
Appearance Crystalline solid (predicted)
Melting Point Not available
Boiling Point Not available
pKa Not available
logP Not available
Solubility Not available

Synthesis of this compound

The primary synthetic route to the 1,2,3-thiadiazole ring system is the Hurd-Mori reaction.[3][4] This reaction involves the cyclization of a hydrazone derivative with thionyl chloride. For this compound, a plausible and commonly employed synthetic strategy involves a two-step process: the formation of an ester intermediate via the Hurd-Mori reaction, followed by hydrolysis to yield the final carboxylic acid.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on the synthesis of related 4-substituted-1,2,3-thiadiazole-5-carboxylic acids and provides a likely pathway for the synthesis of the title compound.

Step 1: Synthesis of Ethyl 4-Phenyl-1,2,3-thiadiazole-5-carboxylate (Intermediate)

This step involves the reaction of the semicarbazone of ethyl benzoylacetate with thionyl chloride.

  • Materials:

    • Ethyl benzoylacetate

    • Semicarbazide hydrochloride

    • Sodium acetate

    • Ethanol

    • Thionyl chloride (SOCl₂)

    • Dichloromethane (CH₂Cl₂)

  • Procedure:

    • Formation of the Semicarbazone: Dissolve ethyl benzoylacetate and semicarbazide hydrochloride in aqueous ethanol. Add a base, such as sodium acetate, to neutralize the hydrochloride and facilitate the condensation reaction. Stir the mixture at room temperature until the precipitation of the semicarbazone is complete. Filter the solid product, wash with cold water, and dry thoroughly.

    • Hurd-Mori Cyclization: In a fume hood, cautiously add the dried semicarbazone in small portions to an excess of stirred, cooled thionyl chloride. The reaction is exothermic and will evolve gases (SO₂ and HCl). After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

    • Work-up and Purification: Carefully quench the reaction by pouring the mixture onto crushed ice. Extract the aqueous mixture with an organic solvent such as dichloromethane. Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Hydrolysis to this compound

This step converts the ethyl ester intermediate to the final carboxylic acid.

  • Materials:

    • Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate

    • Methanol or Ethanol

    • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

    • Hydrochloric acid (HCl)

    • Ethyl acetate

  • Procedure:

    • Saponification: Dissolve the ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate in a mixture of methanol or ethanol and an aqueous solution of sodium hydroxide or lithium hydroxide. Heat the mixture to reflux and stir for several hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Acidification and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the alcohol under reduced pressure. Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of approximately 2-3 with dilute hydrochloric acid. The carboxylic acid should precipitate out of the solution.

    • Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

G cluster_0 Step 1: Synthesis of Ester Intermediate cluster_1 Step 2: Hydrolysis Ethyl benzoylacetate Ethyl benzoylacetate Semicarbazone Semicarbazone Ethyl benzoylacetate->Semicarbazone Condensation Semicarbazide HCl Semicarbazide HCl Semicarbazide HCl->Semicarbazone Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate Semicarbazone->Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate Hurd-Mori Cyclization Thionyl chloride Thionyl chloride Thionyl chloride->Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate Ester Intermediate Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate Final Product This compound Ester Intermediate->Final Product Saponification & Acidification Base (NaOH/LiOH) Base (NaOH/LiOH) Base (NaOH/LiOH)->Final Product

Synthetic pathway for this compound.

Biological Activity and Potential Applications

The 1,2,3-thiadiazole scaffold is a known pharmacophore present in a variety of biologically active molecules.[4] Derivatives of this heterocyclic system have been reported to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[1] The carboxylic acid functional group at the 5-position provides a key handle for the synthesis of amides, esters, and other derivatives, allowing for the exploration of structure-activity relationships and the optimization of biological activity.

While specific biological targets and mechanisms of action for this compound have not been extensively elucidated, related thiadiazole derivatives have shown promise in various therapeutic areas. For instance, a complex derivative of the isomeric 1,2,4-thiadiazole has been identified as a mechanism-based inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in pain and inflammation pathways.[5] This suggests that the thiadiazole nucleus can interact with specific biological targets.

Further research is warranted to explore the biological activity profile of this compound and its derivatives. High-throughput screening against various biological targets could unveil its potential as a lead compound for the development of new therapeutic agents.

G Thiadiazole Core Thiadiazole Core Antimicrobial Antimicrobial Thiadiazole Core->Antimicrobial Antifungal Antifungal Thiadiazole Core->Antifungal Anticancer Anticancer Thiadiazole Core->Anticancer Enzyme Inhibition Enzyme Inhibition Thiadiazole Core->Enzyme Inhibition FAAH Inhibition (related isomer) FAAH Inhibition (related isomer) Enzyme Inhibition->FAAH Inhibition (related isomer)

Potential biological activities of the thiadiazole scaffold.

Conclusion

This compound represents a molecule of significant interest for further investigation in the realms of medicinal chemistry and materials science. While a complete physicochemical profile is yet to be established, its synthesis is achievable through well-established methodologies like the Hurd-Mori reaction. The inherent biological potential of the thiadiazole nucleus, coupled with the synthetic versatility of the carboxylic acid group, positions this compound as a promising starting point for the development of novel, biologically active agents. Further research to fully characterize its properties and explore its therapeutic potential is strongly encouraged.

References

Technical Guide to the Spectroscopic Profile of 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid is a heterocyclic compound featuring a phenyl group and a carboxylic acid moiety attached to a 1,2,3-thiadiazole core. This structure is of interest in medicinal and materials chemistry. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and structural elucidation in various research and development settings. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, alongside generalized experimental protocols for data acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from spectral data of analogous compounds and known chemical shift/frequency ranges for the constituent functional groups.[1][2][3][4][5]

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Notes
Carboxylic Acid (-COOH)> 12.0Singlet, BroadThe acidic proton is typically deshielded and may exchange with trace water in the solvent, leading to a broad signal.
Aromatic Protons (Phenyl)7.40 - 8.00MultipletProtons on the phenyl ring will appear as a complex multiplet. Protons ortho to the thiadiazole ring are expected to be further downfield.

Solvent: DMSO-d₆

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Type Expected Chemical Shift (δ, ppm) Notes
Carboxylic Acid (-C OOH)160 - 165The carbonyl carbon of the carboxylic acid is significantly deshielded.[3]
Thiadiazole Ring (C4-Phenyl)155 - 165The carbon atom of the thiadiazole ring attached to the phenyl group.
Thiadiazole Ring (C5-COOH)140 - 150The carbon atom of the thiadiazole ring attached to the carboxylic acid group.
Aromatic Ipso-Carbon128 - 135The carbon atom of the phenyl ring directly attached to the thiadiazole ring.
Aromatic Carbons (ortho, meta, para)125 - 132Carbons of the phenyl ring.

Solvent: DMSO-d₆

FT-IR Spectroscopy

Table 3: Predicted FT-IR Spectral Data

Functional Group Expected Absorption Range (cm⁻¹) Intensity/Shape Notes
O-H Stretch (Carboxylic Acid)2500 - 3300Strong, Very BroadThis is a characteristic broad absorption due to hydrogen bonding of the carboxylic acid dimer.[6]
C-H Stretch (Aromatic)3000 - 3100MediumStretching vibrations of C-H bonds on the phenyl ring.[6]
C=O Stretch (Carboxylic Acid)1680 - 1720StrongCarbonyl stretch of the conjugated carboxylic acid.
C=C & C=N Stretch (Aromatic/Thiadiazole)1400 - 1600Medium to StrongSkeletal vibrations of the phenyl and thiadiazole rings.[7]
C-S Stretch700 - 800Weak to MediumCharacteristic stretching for the C-S bond within the thiadiazole ring.

Sample Preparation: KBr Pellet

Mass Spectrometry

Table 4: Predicted Mass Spectrometry Data

Ion Type Expected m/z Notes
Molecular Ion [M]⁺~206.01Based on the molecular formula C₉H₆N₂O₂S. High-resolution mass spectrometry would provide a more precise mass.
[M - N₂]⁺~178A common fragmentation pathway for 1,2,3-thiadiazoles is the loss of a neutral nitrogen molecule.
[M - COOH]⁺~161Loss of the carboxylic acid radical.
[C₆H₅]⁺77Phenyl cation fragment.

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of a solid organic compound like this compound are provided below.

NMR Spectroscopy

This protocol outlines a general procedure for acquiring ¹H and ¹³C NMR spectra.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6 - 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Spectral Width: 0 - 16 ppm.

      • Number of Scans: 16-64 scans, depending on sample concentration.

      • Relaxation Delay (d1): 1.0 - 5.0 seconds.

      • Acquisition Time: ~2-4 seconds.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single pulse (zgpg30).

      • Spectral Width: 0 - 220 ppm.

      • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

      • Relaxation Delay (d1): 2.0 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

FT-IR Spectroscopy

This protocol describes the KBr pellet method for solid samples.

  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the dry sample with 100-200 mg of spectroscopic grade, dry Potassium Bromide (KBr) powder in an agate mortar.

    • Continue grinding until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a range of 4000 - 400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

    • Identify and label the wavenumbers of significant absorption bands.

Mass Spectrometry (GC-MS with EI)

This protocol is for a volatile, thermally stable compound. Direct infusion ESI-MS would be an alternative, especially for less stable compounds.

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in a suitable volatile solvent (e.g., Dichloromethane, Ethyl Acetate).

    • Perform serial dilutions to a final concentration of approximately 1-10 µg/mL.

  • Instrument Parameters (GC-MS):

    • Gas Chromatograph (GC):

      • Injector Temperature: 250 °C.

      • Injection Volume: 1 µL (splitless mode).

      • Carrier Gas: Helium at a flow rate of 1.0 mL/min.

      • Oven Program: Initial temperature 50 °C for 2 min, then ramp at 10 °C/min to 280 °C and hold for 5 min.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40 - 500.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the compound.

    • Extract the mass spectrum for the identified peak.

    • Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow Visualizations

The following diagrams illustrate the generalized workflows for the acquisition of spectroscopic data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in 0.6 mL Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in Spectrometer transfer->instrument setup Set Acquisition Parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate Spectrum phase->calibrate analyze Analyze & Interpret calibrate->analyze

Caption: Generalized workflow for NMR spectroscopic analysis.

IR_Workflow cluster_prep Sample Preparation (KBr) cluster_acq Data Acquisition cluster_proc Data Processing mix Grind 1-2 mg Sample with 100-200 mg KBr press Press into a Transparent Pellet mix->press background Acquire Background Spectrum press->background sample Acquire Sample Spectrum background->sample ratio Ratio Sample vs. Background sample->ratio analyze Identify & Assign Absorption Bands ratio->analyze

Caption: Workflow for FT-IR analysis using the KBr pellet method.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (GC-MS) cluster_proc Data Analysis dissolve Dissolve Sample in Volatile Solvent dilute Dilute to 1-10 µg/mL dissolve->dilute inject Inject into GC dilute->inject separate Chromatographic Separation inject->separate ionize Ionize (EI) & Detect separate->ionize tic Analyze Total Ion Chromatogram (TIC) ionize->tic extract Extract Mass Spectrum of Target Peak tic->extract interpret Analyze Fragmentation extract->interpret

Caption: Generalized workflow for GC-MS analysis.

References

Crystal Structure Analysis of 4-Phenyl-1,2,3-thiadiazole-5-carboxylic Acid: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive crystal structure analysis of 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid, including detailed crystallographic data and specific experimental protocols, is not publicly available in crystallographic databases or the scientific literature. This guide therefore provides a comprehensive overview of the established methodologies and experimental protocols that would be employed for the synthesis, crystallization, and subsequent single-crystal X-ray diffraction analysis of this compound, based on standard practices for small organic molecules and information available for analogous thiadiazole derivatives.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the processes involved in elucidating the three-dimensional atomic arrangement of this compound.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its molecular structure, featuring a phenyl ring appended to a thiadiazole carboxylic acid moiety, suggests potential for various intermolecular interactions, which can influence its physicochemical properties and biological activity. Elucidating its precise three-dimensional structure through single-crystal X-ray diffraction is crucial for understanding its structure-property relationships, guiding rational drug design, and developing novel materials.

While specific data for the title compound is unavailable, this document outlines the generalized experimental workflow, from synthesis to structural refinement, that would be necessary to perform a complete crystal structure analysis.

Experimental Protocols

The determination of the crystal structure of this compound would involve three primary stages: synthesis of the compound, growth of high-quality single crystals, and analysis by X-ray diffraction.

Synthesis of this compound

A plausible synthetic route for this compound is the Hurd-Mori synthesis, a well-established method for preparing 1,2,3-thiadiazoles.[1]

Reaction Scheme: The synthesis would likely proceed via the reaction of acetophenone with a source of sulfur and nitrogen, followed by cyclization and subsequent oxidation of a suitable precursor to the carboxylic acid. A common approach involves the reaction of an α-acylhydrazone with thionyl chloride.[1]

Generalized Protocol:

  • Formation of Hydrazone: Acetophenone is reacted with a hydrazine derivative (e.g., semicarbazide hydrochloride) in a suitable solvent like ethanol to form the corresponding hydrazone.

  • Cyclization: The purified hydrazone is then treated with thionyl chloride (SOCl₂) at low temperatures (0-10 °C).[1] This step facilitates the cyclization to form the 1,2,3-thiadiazole ring.

  • Hydrolysis/Oxidation: The resulting intermediate would then be subjected to hydrolysis or oxidation to yield the final carboxylic acid product.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate) to obtain the compound in high purity, which is essential for successful crystallization.

Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step in crystal structure analysis.[2] For a small organic molecule like this compound, several common crystallization techniques would be explored.[3][4]

Common Crystallization Methods:

  • Slow Evaporation: A saturated or near-saturated solution of the compound is prepared in a suitable solvent. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.[4]

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is highly soluble and placing this solution in a small, open vial. This vial is then placed inside a larger, sealed container that contains a second solvent (the "anti-solvent") in which the compound is poorly soluble but which is miscible with the first solvent. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.[3]

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool slowly and undisturbed to room temperature or below. The decrease in solubility upon cooling can lead to the formation of single crystals.

The choice of solvent is critical and is typically determined empirically by screening a range of common organic solvents.

Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine their three-dimensional structure.[5]

Generalized Protocol:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) and quality (transparent, no visible cracks or defects) is selected under a microscope and mounted on a goniometer head.[2][6]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.[7] A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are recorded by a detector.[5]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The phase problem is then solved using direct methods or Patterson methods to obtain an initial electron density map. An atomic model is built into this map and then refined against the experimental data using least-squares methods. This iterative process of model building and refinement continues until the calculated diffraction pattern from the model shows the best possible agreement with the observed diffraction pattern.[7][8][9]

Data Presentation

If the crystal structure of this compound were determined, the resulting quantitative data would be summarized in tables for clarity and ease of comparison.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters.

ParameterValue
Empirical formulaC₉H₆N₂O₂S
Formula weight206.22
Temperature100(2) K
Wavelength0.71073 Å
Crystal system(e.g., Monoclinic)
Space group(e.g., P2₁/c)
Unit cell dimensionsa = (value) Å, α = 90°
b = (value) Å, β = (value)°
c = (value) Å, γ = 90°
Volume(value) ų
Z(e.g., 4)
Density (calculated)(value) Mg/m³
Absorption coefficient(value) mm⁻¹
F(000)(value)
Crystal size(value) x (value) x (value) mm³
Theta range for data collection(value) to (value)°
Index ranges-h≤h≤h, -k≤k≤k, -l≤l≤l
Reflections collected(value)
Independent reflections(value) [R(int) = (value)]
Completeness to theta(value)%
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters(value) / (value) / (value)
Goodness-of-fit on F²(value)
Final R indices [I>2sigma(I)]R₁ = (value), wR₂ = (value)
R indices (all data)R₁ = (value), wR₂ = (value)
Largest diff. peak and hole(value) and (value) e.Å⁻³

Table 2: Hypothetical Selected Bond Lengths (Å).

BondLength (Å)
S(1)-N(1)(value)
N(1)-N(2)(value)
N(2)-C(1)(value)
C(1)-S(1)(value)
C(1)-C(2)(value)
C(2)-C(3)(value)
C(3)-O(1)(value)
C(3)-O(2)(value)
C(2)-C(4)(value)

Table 3: Hypothetical Selected Bond Angles (°).

AngleAngle (°)
N(1)-S(1)-C(1)(value)
N(2)-N(1)-S(1)(value)
C(1)-N(2)-N(1)(value)
S(1)-C(1)-N(2)(value)
S(1)-C(1)-C(2)(value)
N(2)-C(1)-C(2)(value)
C(1)-C(2)-C(3)(value)
C(1)-C(2)-C(4)(value)
C(3)-C(2)-C(4)(value)
O(1)-C(3)-O(2)(value)
O(1)-C(3)-C(2)(value)
O(2)-C(3)-C(2)(value)

Visualizations

The following diagrams illustrate the molecular structure of the target compound and a generalized workflow for its crystal structure analysis.

Caption: Chemical structure of this compound.

experimental_workflow Generalized Workflow for Crystal Structure Analysis cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction synthesis Synthesis of Compound purification Purification (e.g., Recrystallization) synthesis->purification crystallization Single Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation and Analysis refinement->validation

Caption: Generalized experimental workflow for crystal structure analysis.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug development due to the diverse biological activities associated with the 1,2,3-thiadiazole scaffold. Understanding the thermal stability and decomposition profile of such molecules is a critical aspect of the pre-formulation and drug development process. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide essential data on the material's behavior at elevated temperatures, its melting point, decomposition onset, and the nature of its thermal degradation. This technical guide summarizes the expected thermal properties of this compound based on the known chemistry of its core structure and provides detailed experimental protocols for its characterization.

Theoretical Background: Thermal Decomposition of the 1,2,3-Thiadiazole Ring

The 1,2,3-thiadiazole ring is known to undergo thermal decomposition, typically at temperatures above 200 °C. The generally accepted mechanism involves the extrusion of molecular nitrogen (N₂), a thermodynamically favorable process, to form a highly reactive and transient thiirene intermediate. This thiirene intermediate can then rearrange to a more stable thioketene. The thioketene is a reactive species that can undergo various subsequent reactions, including dimerization or reaction with other molecules present in the system.

The thermal stability of substituted 1,2,3-thiadiazoles can be influenced by the nature of the substituents on the ring. Both electron-donating and electron-withdrawing groups can affect the decomposition temperature and the subsequent reaction pathways of the intermediates. For this compound, the phenyl and carboxylic acid moieties are expected to influence its thermal behavior.

Decomposition_Pathway Thiadiazole 4-Phenyl-1,2,3-thiadiazole- 5-carboxylic acid Heat Δ (Heat, >200°C) Thiadiazole->Heat Thiirene Thiirene Intermediate Heat->Thiirene Nitrogen N₂ Thiirene->Nitrogen Thioketene Thioketene Intermediate Thiirene->Thioketene Rearrangement Decomposition_Products Decomposition Products (e.g., dimers, adducts) Thioketene->Decomposition_Products

Figure 1: General thermal decomposition pathway of a 1,2,3-thiadiazole derivative.

Quantitative Thermal Analysis Data (Analogous Compounds)

Due to the absence of specific TGA and DSC data for this compound, this section presents data from a study on a series of 1-(4-substituted phenyl)-1H-1,2,3-triazol-4-yl-carboxylic acids and their corresponding 2-amino-1,3,4-thiadiazole derivatives.[1] These compounds, being substituted aryl heterocyclic carboxylic acids, provide a reasonable approximation of the expected thermal behavior.

Table 1: Thermogravimetric Analysis (TGA) Data for Analogous Heterocyclic Carboxylic Acids [1]

CompoundDecomposition StepTemperature Range (°C)Weight Loss (%)
1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid1200-35065.5
1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid1210-36068.0
1-(4-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid1220-37070.2
1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid1230-38075.8
1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid1225-37572.3

Table 2: Differential Thermogravimetry (DTG) Data for Analogous Heterocyclic Carboxylic Acids [1]

CompoundDTG Peak Temperature (°C)
1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid280
1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid290
1-(4-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid300
1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid310
1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid305

From this analogous data, it can be inferred that this compound would likely exhibit a single-step decomposition process starting above 200 °C, with the peak decomposition rate occurring around 300 °C. The presence of the phenyl and carboxylic acid groups will influence the exact temperatures and weight loss profile.

Experimental Protocols

The following are detailed methodologies for conducting TGA and DSC analyses on a compound such as this compound.

4.1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition profile of the sample by measuring the change in mass as a function of temperature.

  • Apparatus: A calibrated thermogravimetric analyzer.

  • Procedure:

    • Tare an appropriate sample pan (e.g., alumina or platinum).

    • Accurately weigh 5-10 mg of the sample into the pan.

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.

    • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • Record the mass of the sample as a function of temperature.

    • Analyze the resulting TGA curve to determine the onset of decomposition, the temperature ranges of mass loss, and the percentage of residual mass.

4.2. Differential Scanning Calorimetry (DSC)

  • Objective: To measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. This allows for the determination of melting point, enthalpy of fusion, and other thermal transitions.

  • Apparatus: A calibrated differential scanning calorimeter.

  • Procedure:

    • Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

    • Place an empty, sealed aluminum pan in the reference position of the DSC cell.

    • Place the sample pan in the sample position.

    • Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

    • Heat the sample from ambient temperature to a temperature above its expected melting or decomposition point at a constant heating rate (e.g., 10 °C/min).

    • Record the differential heat flow as a function of temperature.

    • Analyze the resulting DSC thermogram to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events. Determine the onset temperature, peak temperature, and enthalpy of these transitions.

Experimental_Workflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_Sample Sample Preparation (5-10 mg) TGA_Instrument TGA Instrument Setup (Inert Atmosphere) TGA_Sample->TGA_Instrument TGA_Heating Heating Program (e.g., 10°C/min) TGA_Instrument->TGA_Heating TGA_Data Data Acquisition (Mass vs. Temperature) TGA_Heating->TGA_Data TGA_Analysis Data Analysis (Decomposition Profile) TGA_Data->TGA_Analysis End End TGA_Analysis->End DSC_Sample Sample Preparation (2-5 mg in sealed pan) DSC_Instrument DSC Instrument Setup (Inert Atmosphere) DSC_Sample->DSC_Instrument DSC_Heating Heating Program (e.g., 10°C/min) DSC_Instrument->DSC_Heating DSC_Data Data Acquisition (Heat Flow vs. Temperature) DSC_Heating->DSC_Data DSC_Analysis Data Analysis (Melting Point, Enthalpy) DSC_Data->DSC_Analysis DSC_Analysis->End Start Start Decision Thermal Characterization Start->Decision Decision->TGA_Sample Stability Decision->DSC_Sample Transitions

References

Determining the Solubility of 4-Phenyl-1,2,3-thiadiazole-5-carboxylic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining the solubility of 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature for this compound, this document focuses on establishing robust experimental protocols to generate reliable and reproducible data. Such data is critical for applications in drug development, formulation, and chemical synthesis.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1][2] Understanding its solubility in different organic solvents is a fundamental prerequisite for its effective use. Solubility data informs process development, aids in the design of crystallization procedures, and is essential for formulating therapeutic agents. This guide outlines the standardized methodologies for quantifying the solubility of this specific compound.

Data Presentation

Quantitative solubility data for this compound should be systematically recorded. The following table provides a recommended format for presenting the experimentally determined solubility values. It is crucial to specify the temperature at which the solubility was measured, as it is a key factor influencing solubility.

Table 1: Solubility of this compound in Various Organic Solvents

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of Analysis
e.g., Ethanole.g., 25Data to be determinedData to be determinede.g., Gravimetric
e.g., Acetonee.g., 25Data to be determinedData to be determinede.g., HPLC
e.g., Dichloromethanee.g., 25Data to be determinedData to be determinede.g., UV-Vis
e.g., Toluenee.g., 25Data to be determinedData to be determinede.g., Gravimetric
e.g., Ethyl Acetatee.g., 25Data to be determinedData to be determinede.g., HPLC
e.g., Dimethyl Sulfoxidee.g., 25Data to be determinedData to be determinede.g., HPLC

Experimental Protocols

To ensure accuracy and reproducibility, a well-defined experimental protocol is essential. The equilibrium solubility method, often referred to as the shake-flask method, is a reliable technique for determining the solubility of a solid compound in a solvent.

Equilibrium Solubility Determination (Shake-Flask Method)

This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Apparatus for solvent evaporation (e.g., rotary evaporator or vacuum oven)

  • Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Accurately dispense a known volume or mass of the desired organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and recorded.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the undissolved solid to settle.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of this compound in the filtered solution using a suitable analytical method.

Analytical Quantification Methods

The choice of analytical method will depend on the properties of the compound and the desired sensitivity.

  • Accurately weigh a clean, dry container.

  • Transfer a known volume of the filtered saturated solution to the container.

  • Carefully evaporate the solvent under reduced pressure or in a vacuum oven at a temperature that does not cause decomposition of the solute.

  • Once the solvent is completely removed, weigh the container with the dried solute.

  • The mass of the dissolved solute can be determined by the difference in weight.

HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution.

  • Method Development: Develop a suitable HPLC method for this compound, including the selection of a column, mobile phase, and detector wavelength.

  • Calibration Curve: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. Inject these standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

  • Sample Analysis: Dilute the filtered saturated solution with the appropriate solvent to fall within the concentration range of the calibration curve. Inject the diluted sample into the HPLC system and determine the peak area.

  • Concentration Calculation: Use the calibration curve to calculate the concentration of the compound in the diluted sample, and then account for the dilution factor to determine the solubility.

If this compound has a distinct chromophore, UV-Vis spectroscopy can be a straightforward method for quantification.[3]

  • Wavelength of Maximum Absorbance (λmax): Determine the λmax of the compound in the specific solvent.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax to create a Beer-Lambert law calibration curve.

  • Sample Analysis: Dilute the filtered saturated solution to ensure the absorbance reading is within the linear range of the calibration curve. Measure the absorbance of the diluted sample.

  • Concentration Calculation: Use the calibration curve and the dilution factor to determine the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis A Weigh excess This compound B Add known volume of organic solvent A->B C Agitate at constant temperature (24-72h) B->C D Settle undissolved solid C->D E Filter supernatant D->E F Quantify concentration E->F G Gravimetric Analysis F->G Method 1 H HPLC Analysis F->H Method 2 I UV-Vis Spectroscopy F->I Method 3

Caption: Experimental workflow for solubility determination.

References

Quantum Chemical Calculations for 1,2,3-Thiadiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-thiadiazole scaffold is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, antifungal, and anticancer properties. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools to understand the structure-activity relationships (SAR) of these compounds. By providing insights into their electronic and geometric properties, these computational methods aid in the rational design of novel and more potent 1,2,3-thiadiazole-based therapeutic agents. This guide provides an in-depth overview of the application of quantum chemical calculations to 1,2,3-thiadiazole derivatives, covering theoretical principles, data interpretation, and practical experimental protocols.

Quantum Chemical Calculations: Methodologies and Key Parameters

Quantum chemical calculations provide a theoretical framework to investigate the molecular properties of 1,2,3-thiadiazole derivatives. Density Functional Theory (DFT) is a widely used method due to its balance of computational cost and accuracy. A common approach involves the use of the B3LYP hybrid functional with a 6-311G(d,p) or higher basis set.

Key parameters obtained from these calculations include:

  • Optimized Molecular Geometry: Provides the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

  • Dipole Moment (µ): This parameter provides information about the overall polarity of the molecule, which can influence its solubility and interactions with biological targets.

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, indicating regions susceptible to electrophilic and nucleophilic attack.

Data Presentation: Calculated Properties of 1,2,3-Thiadiazole Derivatives

The following tables summarize representative quantitative data from quantum chemical calculations and spectroscopic analyses of 1,2,3-thiadiazole derivatives.

Table 1: Calculated Electronic Properties of Substituted 1,2,3-Thiadiazole Derivatives (DFT/B3LYP)

DerivativeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)
4-Phenyl-1,2,3-thiadiazole-6.89-1.984.912.54
5-Amino-4-cyano-1,2,3-thiadiazole-7.21-2.874.345.67
4-Methyl-5-phenyl-1,2,3-thiadiazole-6.75-1.894.862.68

Note: The data in this table is illustrative and compiled from various computational studies. The exact values can vary depending on the specific computational method and basis set used.

Table 2: Spectroscopic Data for Representative 1,2,3-Thiadiazole Derivatives

Derivative1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm-1)MS (m/z)
4-Phenyl-1,2,3-thiadiazole8.85 (s, 1H, H-5), 7.95-7.45 (m, 5H, Ar-H)158.2 (C-5), 135.4 (C-4), 130.8, 129.2, 127.0 (Ar-C)~1540 (C=N), ~1250 (N-N), ~980 (S-N)162 [M]+
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid2.80 (s, 3H, CH3)162.5 (C=O), 155.1 (C-5), 145.3 (C-4), 12.8 (CH3)~3000 (O-H), ~1700 (C=O)158 [M]+

Note: Spectroscopic data is dependent on the solvent and specific instrumentation used.

Experimental Protocols

Synthesis of 1,2,3-Thiadiazole Derivatives

1. Hurd-Mori Synthesis of 4-Phenyl-1,2,3-thiadiazole

This is a classic and widely used method for the synthesis of 1,2,3-thiadiazoles.[1]

  • Step 1: Formation of Acetophenone Semicarbazone.

    • Dissolve acetophenone (1 equivalent) and semicarbazide hydrochloride (1.1 equivalents) in ethanol.

    • Add sodium acetate (1.5 equivalents) and reflux the mixture for 2-4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Filter the precipitated semicarbazone, wash with water, and dry.

  • Step 2: Cyclization to 4-Phenyl-1,2,3-thiadiazole.

    • Suspend the dried acetophenone semicarbazone (1 equivalent) in a suitable solvent like dichloromethane (DCM).

    • Cool the suspension to 0 °C in an ice bath.

    • Add thionyl chloride (2-3 equivalents) dropwise with stirring.

    • Allow the reaction to stir at room temperature for 12-24 hours.

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

This method offers a metal-free alternative to the Hurd-Mori reaction.[2]

  • To a solution of the corresponding N-tosylhydrazone (1 equivalent) in a solvent such as 1,2-dichloroethane (DCE), add elemental sulfur (2 equivalents) and tetrabutylammonium iodide (TBAI) (0.2 equivalents).

  • Stir the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours).

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and purify directly by column chromatography on silica gel.

Characterization of 1,2,3-Thiadiazole Derivatives

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • 1H NMR: Acquire a standard proton NMR spectrum. Typical chemical shifts for the H-5 proton of the 1,2,3-thiadiazole ring appear downfield.

  • 13C NMR: Acquire a proton-decoupled carbon NMR spectrum. The chemical shifts of the C-4 and C-5 carbons of the thiadiazole ring are characteristic.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet or a thin film of the compound.

  • Data Acquisition: Record the IR spectrum typically in the range of 4000-400 cm-1.

  • Characteristic Peaks: Look for characteristic absorption bands corresponding to C=N, N-N, and S-N stretching vibrations within the thiadiazole ring, as well as peaks corresponding to the substituents.

3. Mass Spectrometry (MS)

  • Ionization: Use a suitable ionization technique such as Electron Impact (EI) or Electrospray Ionization (ESI).

  • Analysis: Determine the molecular weight of the compound from the molecular ion peak ([M]+). Analyze the fragmentation pattern to confirm the structure. A characteristic fragmentation for 1,2,3-thiadiazoles is the loss of a nitrogen molecule (N2).

Visualizations

Quantum_Chemical_Calculation_Workflow cluster_input Input cluster_calculation Quantum Chemical Calculation (DFT) cluster_output Output & Analysis cluster_application Application Molecule 1,2,3-Thiadiazole Derivative Structure Geometry_Optimization Geometry Optimization Molecule->Geometry_Optimization Electronic_Properties Electronic Property Calculation Geometry_Optimization->Electronic_Properties Optimized_Geometry Optimized Geometry (Bond Lengths, Angles) Electronic_Properties->Optimized_Geometry HOMO_LUMO HOMO/LUMO Energies & Energy Gap Electronic_Properties->HOMO_LUMO Dipole_Moment Dipole Moment Electronic_Properties->Dipole_Moment MEP Molecular Electrostatic Potential Map Electronic_Properties->MEP SAR Structure-Activity Relationship (SAR) Analysis Optimized_Geometry->SAR HOMO_LUMO->SAR Dipole_Moment->SAR MEP->SAR Drug_Design Rational Drug Design SAR->Drug_Design

Quantum Chemical Calculation Workflow

Hurd_Mori_Synthesis Ketone α-Methylene Ketone Semicarbazone Semicarbazone Intermediate Ketone->Semicarbazone + Semicarbazide Semicarbazide Semicarbazide Hydrochloride Semicarbazide->Semicarbazone Thiadiazole 1,2,3-Thiadiazole Derivative Semicarbazone->Thiadiazole + SOCl₂ Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Thiadiazole

Hurd-Mori Synthesis Pathway

Property_Application_Relationship cluster_properties Calculated Quantum Chemical Properties cluster_implications Potential Implications cluster_applications Drug Development Applications HOMO_LUMO_Gap Small HOMO-LUMO Gap High_Reactivity Higher Chemical Reactivity HOMO_LUMO_Gap->High_Reactivity MEP_Negative Negative MEP Regions Nucleophilic_Interaction Interaction with Electrophilic Biological Targets MEP_Negative->Nucleophilic_Interaction High_Dipole_Moment High Dipole Moment Improved_Solubility Improved Aqueous Solubility High_Dipole_Moment->Improved_Solubility Enhanced_Bioactivity Enhanced Biological Activity (e.g., Anticancer, Antimicrobial) High_Reactivity->Enhanced_Bioactivity Receptor_Binding Stronger Receptor Binding Nucleophilic_Interaction->Receptor_Binding Better_Pharmacokinetics Favorable Pharmacokinetic Profile Improved_Solubility->Better_Pharmacokinetics Enhanced_Bioactivity->Receptor_Binding Receptor_Binding->Enhanced_Bioactivity

Calculated Properties to Applications

Conclusion

Quantum chemical calculations offer invaluable insights into the molecular properties of 1,2,3-thiadiazole derivatives, facilitating a deeper understanding of their structure-activity relationships. This theoretical knowledge, combined with robust experimental synthesis and characterization protocols, provides a powerful platform for the rational design and development of novel 1,2,3-thiadiazole-based compounds with enhanced therapeutic potential. The integration of computational and experimental approaches is crucial for accelerating the discovery of new drug candidates in this important class of heterocyclic compounds.

References

A Technical Guide to the Biological Activity Screening of Novel Thiadiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiadiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, serves as a privileged scaffold in medicinal chemistry. Its derivatives exhibit a wide spectrum of pharmacological activities, attributed to the ring's metabolic stability, aromaticity, and ability to act as a bioisostere for other key structures like pyrimidines.[1][2][3] The mesoionic character of the 1,3,4-thiadiazole isomer, in particular, allows these compounds to readily cross cellular membranes and interact with various biological targets, making them promising candidates for drug discovery.[1][2][4] This guide provides an in-depth overview of the core screening protocols used to evaluate the anticancer, antimicrobial, and anti-inflammatory potential of novel thiadiazole compounds.

Anticancer Activity Screening

Thiadiazole derivatives have demonstrated significant potential as anticancer agents by interfering with multiple signaling pathways crucial for cancer cell growth and survival.[5] Mechanisms of action include the inhibition of key enzymes like protein kinases (e.g., Abl kinase), disruption of tubulin polymerization, and modulation of pathways such as the PI3K/Akt/mTOR cascade.[1][4][5]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative thiadiazole compounds against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDThiadiazole ClassCancer Cell LineIC50 (µM)Biological Target/PathwayReference
2 1,3,4-ThiadiazoleK562 (Leukemia)7.4Abl protein kinase[4]
8a 2,5-disubstituted 1,3,4-ThiadiazoleA549 (Lung)1.62PI3K/Akt/mTOR[1]
8a 2,5-disubstituted 1,3,4-ThiadiazoleMCF-7 (Breast)2.38PI3K/Akt/mTOR[1]
22d 2,5-disubstituted 1,3,4-ThiadiazoleMCF-7 (Breast)1.52Not specified[1]
4y 1,3,4-ThiadiazoleA549 (Lung)34Not specified[6]
4y 1,3,4-ThiadiazoleMCF-7 (Breast)84Aromatase[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.[3][7]

Materials:

  • Thiadiazole compound stock solutions (dissolved in DMSO)

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Appropriate culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in sterile PBS)[8]

  • Solubilization solution (e.g., DMSO, or 16% SDS in 40% DMF)[7][9]

  • 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and adjust the cell suspension to a concentration of 5,000-10,000 cells per 100 µL of medium. Seed 100 µL of the cell suspension into each well of a 96-well plate.[10]

  • Adherence: Incubate the plate for 24 hours in a humidified incubator to allow cells to attach.[3]

  • Compound Treatment: Prepare serial dilutions of the thiadiazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and an untreated control (medium only).[7]

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).[10]

  • MTT Addition: After incubation, add 10-20 µL of the MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for an additional 2-4 hours at 37°C.[7][10]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[3][10]

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[8] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve to determine the IC50 value.[10]

Visualizations: Workflows and Signaling Pathways

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture 1. Cell Line Culture (e.g., MCF-7, A549) Seed 2. Cell Seeding (96-well plates) Culture->Seed Adhere 3. Overnight Adherence Seed->Adhere Treat 4. Treat with Thiadiazole (Serial Dilutions, 48-72h) Adhere->Treat MTT 5. Add MTT Reagent (Incubate 2-4h) Treat->MTT Solubilize 6. Solubilize Formazan (Add DMSO) MTT->Solubilize Read 7. Measure Absorbance (570 nm) Solubilize->Read Calculate 8. Calculate IC50 Value Read->Calculate

In Vitro Anticancer Screening Workflow.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiadiazole Thiadiazole Compound Thiadiazole->PI3K Inhibits

Inhibition of the PI3K/Akt/mTOR Signaling Pathway.

Antimicrobial Activity Screening

Thiadiazole derivatives are well-documented for their broad-spectrum antimicrobial activity against various strains of bacteria and fungi.[12][13][14] Their mechanism often involves disrupting essential cellular processes in microorganisms.

Quantitative Data: Antimicrobial Activity

The Kirby-Bauer disk diffusion method is commonly used for preliminary screening, with the diameter of the zone of inhibition indicating the compound's potency.

Compound ClassMicroorganismZone of Inhibition (mm)Standard DrugReference
1,3,4-Thiadiazole DerivativesStaphylococcus aureusVariesChloroamphenicol[12]
1,3,4-Thiadiazole DerivativesEscherichia coliVariesChloroamphenicol[12]
1,3,4-Thiadiazole DerivativesAspergillus nigerVariesChloroamphenicol[12]
Thiazolidinone-ThiadiazolesStaphylococcus aureus13 - 24Ciprofloxacin[14]
Thiazolidinone-ThiadiazolesPseudomonas aeruginosa12 - 22Ciprofloxacin[14]
Experimental Protocol: Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to antimicrobial agents by measuring the zone of growth inhibition around a disk impregnated with the test compound.[4][5][15]

Materials:

  • Test bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Sterile saline or broth

  • 0.5 McFarland turbidity standard

  • Sterile filter paper disks (6 mm diameter)

  • Thiadiazole compound solutions of known concentration

  • Standard antibiotic disks (positive control)

  • Solvent-loaded disks (negative control)

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[1]

  • Plate Inoculation: Dip a sterile cotton swab into the adjusted bacterial suspension, removing excess fluid by pressing it against the inside of the tube.[1] Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage, creating a bacterial lawn.[4]

  • Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the thiadiazole compound onto the inoculated agar surface. Gently press each disk to ensure complete contact with the agar. Place disks sufficiently far apart (at least 24 mm) to prevent overlapping of inhibition zones.[4][5] Include positive and negative control disks.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[4]

  • Zone Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm), including the disk diameter.[5]

  • Interpretation: The size of the inhibition zone is proportional to the susceptibility of the microorganism to the compound. Compare the results with standard antibiotics.

Visualization: Antimicrobial Screening Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum 1. Prepare Inoculum (0.5 McFarland Standard) Lawn 2. Inoculate MHA Plate (Create Bacterial Lawn) Inoculum->Lawn Disk_Prep 3. Impregnate Disks (Thiadiazole Compound) Lawn->Disk_Prep Disk_Place 4. Place Disks on Agar Disk_Prep->Disk_Place Incubate 5. Incubate Plate (37°C, 18-24h) Disk_Place->Incubate Measure 6. Measure Zone of Inhibition (mm) Incubate->Measure Compare 7. Compare to Controls Measure->Compare

Kirby-Bauer Disk Diffusion Method Workflow.

Anti-inflammatory Activity Screening

Certain thiadiazole derivatives have shown promise as anti-inflammatory agents, often through the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2), which are key mediators in the inflammatory pathway.[11][16]

Quantitative Data: In Vivo Anti-inflammatory Activity

The carrageenan-induced rat paw edema model is a standard for evaluating acute anti-inflammatory activity. Efficacy is measured as the percentage inhibition of edema.

Compound IDDose (mg/kg)Time Post-Carrageenan% Edema InhibitionStandard DrugReference
5c 504 h27.53%Diclofenac (26.96%)[11]
5h 504 h28.05%Diclofenac (26.96%)[11]
5j 504 h27.53%Diclofenac (26.96%)[11]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model induces an acute, localized inflammation by injecting carrageenan into a rat's paw. The swelling (edema) is measured over time to assess the efficacy of a potential anti-inflammatory drug.[2][17][18]

Materials:

  • Wistar rats (150-200 g)

  • Thiadiazole test compounds

  • Carrageenan solution (1% w/v in sterile saline)

  • Standard anti-inflammatory drug (e.g., Indomethacin, Diclofenac)

  • Vehicle (e.g., saline, carboxymethyl cellulose solution)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week before the experiment. Fast animals overnight before the study but allow free access to water.

  • Grouping and Dosing: Divide the rats into groups (e.g., n=6 per group): Vehicle Control, Standard Drug, and Test Compound groups (at various doses). Administer the test compounds and the standard drug intraperitoneally or orally 30-60 minutes before inducing inflammation.[2][17]

  • Baseline Measurement: Before carrageenan injection, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V0).

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[2]

  • Edema Measurement: Measure the paw volume (Vt) at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, and 4 hours).[2][17]

  • Data Analysis:

    • Calculate the edema volume at each time point: Edema (mL) = Vt - V0.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Visualization: In Vivo Anti-inflammatory Assay Workflow

G cluster_prep Pre-Experiment cluster_exp Experiment cluster_analysis Analysis Acclimate 1. Animal Acclimatization & Fasting Grouping 2. Grouping of Rats Acclimate->Grouping Baseline 3. Measure Baseline Paw Volume (V0) Grouping->Baseline Dosing 4. Administer Compound (or Vehicle/Standard) Baseline->Dosing Induce 5. Inject Carrageenan into Paw Dosing->Induce Measure 6. Measure Paw Volume (Vt) at 1, 2, 3, 4 hours Induce->Measure Calculate_Edema 7. Calculate Edema (Vt - V0) Measure->Calculate_Edema Calculate_Inhibition 8. Calculate % Inhibition Calculate_Edema->Calculate_Inhibition

Carrageenan-Induced Paw Edema Workflow.

Conclusion

The thiadiazole nucleus represents a highly versatile and promising scaffold for the development of new therapeutic agents. The screening protocols detailed in this guide—the MTT assay for cytotoxicity, the Kirby-Bauer method for antimicrobial activity, and the carrageenan-induced edema model for anti-inflammatory potential—constitute the foundational layer of preclinical evaluation. These robust and well-established assays provide the essential quantitative data needed to identify lead compounds, understand structure-activity relationships, and guide further investigation into the mechanisms of action that underpin the diverse biological activities of novel thiadiazole derivatives.

References

The Hurd-Mori Synthesis of 1,2,3-Thiadiazoles: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of a cornerstone reaction in heterocyclic chemistry, this guide details the Hurd-Mori synthesis of 1,2,3-thiadiazoles from hydrazones. It provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, quantitative data, and the relevance of this scaffold in modern drug discovery.

The 1,2,3-thiadiazole moiety is a significant pharmacophore, lending a diverse range of biological activities to molecules that contain it, including antimicrobial, antiviral, and anticancer properties.[1][2] The Hurd-Mori synthesis, first reported in 1955, remains a versatile and widely used method for the construction of this valuable heterocyclic ring system.[3] This technical guide is designed for researchers, scientists, and drug development professionals, offering a detailed examination of the Hurd-Mori synthesis and its applications.

The Core Reaction: Mechanism and Scope

The Hurd-Mori synthesis is fundamentally the reaction of a hydrazone possessing an α-methylene group with thionyl chloride (SOCl₂) to yield a 1,2,3-thiadiazole.[3] The most commonly employed substrates are N-acyl and N-tosylhydrazones.[3]

The proposed mechanism commences with the reaction of the hydrazone with thionyl chloride. Subsequent cyclization and elimination of water and other byproducts lead to the formation of the aromatic 1,2,3-thiadiazole ring.

A variety of substrates can be utilized in the Hurd-Mori synthesis, leading to a wide array of substituted 1,2,3-thiadiazoles. The reaction has been successfully applied to the synthesis of 4-aryl, 4-alkyl, and various fused-ring 1,2,3-thiadiazole derivatives.[4][5][6]

Quantitative Data Presentation

The yield of the Hurd-Mori synthesis is influenced by several factors, including the nature of the substrate, the reaction conditions, and the purity of the reagents. Below are tables summarizing quantitative data from various literature sources for the synthesis of different classes of 1,2,3-thiadiazoles.

Table 1: Synthesis of 4-Aryl-1,2,3-Thiadiazoles from N-Tosylhydrazones

Starting N-Tosylhydrazone ofKey ReagentsReaction ConditionsYield (%)Reference
AcetophenoneSOCl₂DCM, 0 °C to rt, 3-4 h83[7][8]
4-MethylacetophenoneSOCl₂Dioxane, rt, 2 h85[4]
4-MethoxyacetophenoneSOCl₂Dioxane, rt, 2 h82[4]
4-ChloroacetophenoneSOCl₂Dioxane, rt, 2 h88[4]
4-NitroacetophenoneSOCl₂Dioxane, rt, 2 h75[4]
2-AcetylthiopheneSOCl₂Dioxane, rt, 2 h80[4]

Table 2: Synthesis of Pyrazolyl-1,2,3-Thiadiazoles from Semicarbazones

Starting Pyrazolyl-phenylethanone SemicarbazoneKey ReagentsReaction ConditionsYield (%)Reference
(1,3-Diphenyl-1H-pyrazol-4-yl)ethanoneSOCl₂Neat, rt, 1 h92[9]
[1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-4-yl]ethanoneSOCl₂Neat, rt, 1 h90[9]
[1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-4-yl]ethanoneSOCl₂Neat, rt, 1 h91[9]
[1-(4-Nitrophenyl)-3-phenyl-1H-pyrazol-4-yl]ethanoneSOCl₂Neat, rt, 1 h88[9]
Starting N-Tosylhydrazone ofKey ReagentsReaction ConditionsYield (%)Reference
AcetophenoneS, TBAI, K₂S₂O₈DMAC, 100 °C, 2 h92[10]
4-MethylacetophenoneS, TBAI, K₂S₂O₈DMAC, 100 °C, 2 h95[10]
4-MethoxyacetophenoneS, TBAI, K₂S₂O₈DMAC, 100 °C, 2 h85[10]
4-ChloroacetophenoneS, TBAI, K₂S₂O₈DMAC, 100 °C, 2 h91[10]
4-BromoacetophenoneS, TBAI, K₂S₂O₈DMAC, 100 °C, 2 h93[10]

Experimental Protocols

This section provides detailed methodologies for the synthesis of 1,2,3-thiadiazoles via the Hurd-Mori reaction and a notable improved variation.

General Protocol for the Hurd-Mori Synthesis of 4-Phenyl-1,2,3-thiadiazole

This two-step procedure starts with the formation of acetophenone semicarbazone, followed by cyclization with thionyl chloride.[7][8]

Step 1: Synthesis of Acetophenone Semicarbazone

  • Dissolve acetophenone (1.0 eq) in ethanol in a round-bottom flask.

  • In a separate flask, prepare a solution of semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.5 eq) in water.

  • Add the semicarbazide solution to the acetophenone solution with stirring.

  • Heat the mixture to reflux for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the precipitated acetophenone semicarbazone by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Cyclization to 4-Phenyl-1,2,3-thiadiazole

  • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a drying tube, suspend the dry acetophenone semicarbazone (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours.

  • Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate) to afford pure 4-phenyl-1,2,3-thiadiazole.

Improved Protocol: TBAI-Catalyzed Synthesis of 4-Aryl-1,2,3-Thiadiazoles

This one-pot procedure offers a milder and often more efficient alternative to the classical Hurd-Mori synthesis.[10]

  • To a reaction vessel, add the N-tosylhydrazone (1.0 eq), elemental sulfur (2.0 eq), tetrabutylammonium iodide (TBAI) (0.2 eq), and potassium persulfate (K₂S₂O₈) (2.0 eq).

  • Add N,N-dimethylacetamide (DMAC) as the solvent.

  • Stir the reaction mixture at 100 °C for 2 hours, monitoring its progress by TLC.

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the Hurd-Mori synthesis and the biological relevance of the 1,2,3-thiadiazole scaffold.

Hurd_Mori_Mechanism Hydrazone Hydrazone (with α-methylene) Intermediate Reactive Intermediate Hydrazone->Intermediate + SOCl₂ ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization - H₂O, - HCl Thiadiazole 1,2,3-Thiadiazole Cyclization->Thiadiazole

Figure 1: Simplified reaction mechanism of the Hurd-Mori synthesis.

Experimental_Workflow Start Start: Hydrazone Synthesis Reactants Ketone/Aldehyde + Hydrazine Derivative Start->Reactants Reaction1 Reaction (e.g., Reflux in Ethanol) Reactants->Reaction1 Hydrazone Isolate and Dry Hydrazone Reaction1->Hydrazone Cyclization Cyclization with Thionyl Chloride Hydrazone->Cyclization Reaction2 Controlled Addition of SOCl₂ at Low Temperature Cyclization->Reaction2 Workup Quenching and Extraction Reaction2->Workup Purification Column Chromatography / Recrystallization Workup->Purification Product Pure 1,2,3-Thiadiazole Purification->Product

Figure 2: General experimental workflow for the Hurd-Mori synthesis.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion Inhibitor Triazolo-Thiadiazole Derivative Inhibitor->PI3K Inhibition Inhibitor->AKT Inhibition

Figure 3: Inhibition of the PI3K/AKT/mTOR signaling pathway by thiadiazole derivatives.

Applications in Drug Development

The 1,2,3-thiadiazole scaffold is a recurring motif in compounds with a wide range of biological activities. This has made it an attractive starting point for the development of new therapeutic agents.

  • Anticancer Activity: Numerous 1,2,3-thiadiazole derivatives have demonstrated potent anticancer activity.[4][11] Some of these compounds are believed to exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[12] The diagram above (Figure 3) illustrates how a hypothetical triazolo-thiadiazole derivative might inhibit this pathway, leading to a decrease in cell growth and an increase in apoptosis.

  • Antifungal and Antibacterial Activity: The thiadiazole ring is present in several compounds with significant antimicrobial properties.[1] For instance, some thiadiazole derivatives have been shown to inhibit ergosterol biosynthesis in fungi, a pathway crucial for fungal cell membrane integrity.

  • Antiviral Activity: Certain 1,2,3-thiadiazole-containing molecules have exhibited promising antiviral activity, including against the human immunodeficiency virus (HIV).[2]

The versatility of the Hurd-Mori synthesis allows for the generation of large libraries of 1,2,3-thiadiazole derivatives, which can then be screened for various biological activities, making it a valuable tool in the drug discovery process.

Conclusion

The Hurd-Mori synthesis remains a cornerstone of heterocyclic chemistry, providing a reliable and adaptable method for the preparation of 1,2,3-thiadiazoles. Its broad substrate scope and the significant biological activities associated with the 1,2,3-thiadiazole core ensure its continued relevance in both academic research and the pharmaceutical industry. The development of improved, milder protocols further enhances the utility of this important reaction. This guide provides a solid foundation for researchers looking to utilize the Hurd-Mori synthesis in their own work, from understanding the fundamental mechanism to applying it in the quest for novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Hurd-Mori Synthesis of 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,3-thiadiazole ring system is a known pharmacophore, and derivatives of this scaffold have exhibited a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. This document provides a detailed protocol for the synthesis of this compound via the Hurd-Mori reaction, a classic and reliable method for the formation of the 1,2,3-thiadiazole ring.

The synthesis is a three-step process commencing with the formation of the semicarbazone of ethyl benzoylacetate. This intermediate subsequently undergoes a cyclization reaction with thionyl chloride to yield ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate. The final step involves the hydrolysis of the ethyl ester to afford the target carboxylic acid.

Data Presentation

The following tables summarize the key reactants, products, and typical (or analogous) quantitative data for each step of the synthesis.

Table 1: Synthesis of Ethyl 2-(1-ethoxy-1-oxopropan-2-ylidene)hydrazine-1-carboxamide (Ethyl Benzoylacetate Semicarbazone)

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Key ReagentsTypical Yield (%)
Ethyl BenzoylacetateC₁₁H₁₂O₃192.21Semicarbazide HCl, Sodium Acetate, Ethanol85-95 (Analogous)
Ethyl 2-(1-ethoxy-1-oxopropan-2-ylidene)hydrazine-1-carboxamideC₁₂H₁₅N₃O₃249.27--

Table 2: Hurd-Mori Cyclization to Ethyl 4-Phenyl-1,2,3-thiadiazole-5-carboxylate

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Key ReagentsTypical Yield (%)Melting Point (°C)
Ethyl 2-(1-ethoxy-1-oxopropan-2-ylidene)hydrazine-1-carboxamideC₁₂H₁₅N₃O₃249.27Thionyl Chloride (SOCl₂)70-85 (Analogous)Not Reported
Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylateC₁₁H₁₀N₂O₂S234.27--Not Reported

Table 3: Hydrolysis to this compound

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Key ReagentsTypical Yield (%)Melting Point (°C)
Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylateC₁₁H₁₀N₂O₂S234.27Sodium Hydroxide, Ethanol, HCl>90 (Analogous)Not Reported
This compoundC₉H₆N₂O₂S206.22--Not Reported

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(1-ethoxy-1-oxopropan-2-ylidene)hydrazine-1-carboxamide (Ethyl Benzoylacetate Semicarbazone)

Materials:

  • Ethyl benzoylacetate

  • Semicarbazide hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve ethyl benzoylacetate (1 equivalent) in ethanol.

  • In a separate beaker, prepare a solution of semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) in a minimal amount of water and add it to the flask.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol and then with water.

  • Dry the product, ethyl 2-(1-ethoxy-1-oxopropan-2-ylidene)hydrazine-1-carboxamide, thoroughly before proceeding to the next step.

Step 2: Hurd-Mori Cyclization to Ethyl 4-Phenyl-1,2,3-thiadiazole-5-carboxylate

Materials:

  • Ethyl 2-(1-ethoxy-1-oxopropan-2-ylidene)hydrazine-1-carboxamide

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (anhydrous)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it evolves toxic gases (SO₂ and HCl).

  • In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend the dried ethyl 2-(1-ethoxy-1-oxopropan-2-ylidene)hydrazine-1-carboxamide (1 equivalent) in anhydrous dichloromethane.

  • Cool the suspension in an ice bath to 0-5 °C.

  • Slowly add thionyl chloride (3-5 equivalents) dropwise to the stirred suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly pouring the mixture onto crushed ice.

  • Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate.

  • The crude product can be purified by column chromatography on silica gel.

Step 3: Hydrolysis to this compound

Materials:

  • Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • pH paper or pH meter

Procedure:

  • In a round-bottom flask, dissolve the ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate (1 equivalent) in ethanol.

  • Add a solution of sodium hydroxide (2-3 equivalents) in water to the flask.

  • Heat the mixture to reflux with stirring for 2-4 hours.

  • Monitor the hydrolysis by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.

  • A precipitate of this compound will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • The product can be further purified by recrystallization from a suitable solvent such as ethanol/water.

Visualizations

Experimental Workflow

Hurd_Mori_Synthesis cluster_0 Step 1: Semicarbazone Formation cluster_1 Step 2: Hurd-Mori Cyclization cluster_2 Step 3: Hydrolysis A Ethyl Benzoylacetate C Ethyl Benzoylacetate Semicarbazone A->C Ethanol, Reflux B Semicarbazide HCl, Sodium Acetate B->C E Ethyl 4-Phenyl-1,2,3-thiadiazole-5-carboxylate C->E Dichloromethane, 0°C to RT D Thionyl Chloride (SOCl₂) D->E G This compound E->G Ethanol, Reflux F NaOH / H₂O F->G

Caption: Workflow for the Hurd-Mori synthesis of this compound.

Application Notes and Protocols for the One-Pot Synthesis of 4-Phenyl-1,2,3-thiadiazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-thiadiazole ring is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The synthesis of 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid and its derivatives is of considerable interest for the development of novel therapeutic agents. The Hurd-Mori synthesis is a classical and versatile method for the preparation of 1,2,3-thiadiazoles, which involves the cyclization of α-methylene-carbonyl-derived hydrazones with thionyl chloride. This document provides a detailed one-pot protocol for the synthesis of ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate, a key precursor to the corresponding carboxylic acid, and its subsequent hydrolysis.

Principle of the Reaction

The one-pot synthesis of ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate is achieved through a modification of the Hurd-Mori reaction. The process begins with the in situ formation of a semicarbazone from ethyl benzoylacetate and semicarbazide hydrochloride. Without isolation, this intermediate is then cyclized by the addition of thionyl chloride to form the 1,2,3-thiadiazole ring. The resulting ethyl ester can be subsequently hydrolyzed to yield the target this compound. This one-pot approach enhances efficiency by reducing the number of workup and purification steps.

Experimental Workflow

The overall synthetic strategy is a two-stage process: a one-pot cyclization to form the ethyl ester, followed by hydrolysis to obtain the carboxylic acid.

G cluster_0 One-Pot Synthesis of Ethyl Ester cluster_1 Hydrolysis A Ethyl Benzoylacetate + Semicarbazide HCl B In situ Semicarbazone Formation A->B  Ethanol, NaOAc   C Cyclization with Thionyl Chloride (SOCl₂) B->C  Dropwise addition of SOCl₂ (0-10°C)   D Ethyl 4-Phenyl-1,2,3-thiadiazole-5-carboxylate C->D  Work-up & Purification   E Ethyl 4-Phenyl-1,2,3-thiadiazole-5-carboxylate F Base-mediated Ester Hydrolysis E->F  NaOH or LiOH, Ethanol/Water, Reflux   G This compound F->G  Acidification (HCl) & Purification  

Caption: General workflow for the synthesis of this compound.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of 4-aryl-1,2,3-thiadiazole-5-carboxylate derivatives via the Hurd-Mori reaction, demonstrating the typical yields and conditions.

Starting MaterialKey ReagentsReaction Time (Cyclization)Yield (%)Reference
Ethyl acetoacetate semicarbazoneThionyl chloride2-4 hoursNot specified[1]
Acetophenone semicarbazoneThionyl chloride2-4 hours83[2]
Pyrazolyl-phenylethanone semicarbazonesThionyl chlorideNot specifiedGood to Excellent[3]
Glycyrrhetinic acid-based semicarbazoneThionyl chlorideNot specified85[4]

Experimental Protocols

Materials and Equipment

  • Reagents: Ethyl benzoylacetate, semicarbazide hydrochloride, sodium acetate, ethanol, thionyl chloride (SOCl₂), dichloromethane (DCM), sodium bicarbonate (NaHCO₃), brine, anhydrous sodium sulfate (Na₂SO₄), sodium hydroxide (NaOH), hydrochloric acid (HCl), ethyl acetate, hexanes.

  • Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with stir plate, heating mantle or oil bath, ice bath, separatory funnel, rotary evaporator, standard laboratory glassware, thin-layer chromatography (TLC) apparatus.

Protocol 1: One-Pot Synthesis of Ethyl 4-Phenyl-1,2,3-thiadiazole-5-carboxylate

This protocol is adapted from generalized procedures for the Hurd-Mori synthesis of related compounds.[1][5]

  • Semicarbazone Formation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl benzoylacetate (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in ethanol.

    • Add sodium acetate (1.5 eq) to the mixture to neutralize the hydrochloride.

    • Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting ketone.

  • Cyclization:

    • Cool the reaction mixture in an ice bath to 0-5°C.

    • Caution: Thionyl chloride is corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

    • Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension, ensuring the temperature remains below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and continue stirring for an additional 2-4 hours.

  • Work-up and Purification:

    • Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield pure ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate.

Protocol 2: Hydrolysis to this compound

This protocol is a general procedure for the hydrolysis of the corresponding ethyl ester.[1]

  • Saponification:

    • Dissolve the ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate (1.0 eq) in a mixture of ethanol and an aqueous solution of sodium hydroxide (2.0-3.0 eq).

    • Heat the mixture to reflux and stir for 2-6 hours, monitoring the reaction by TLC until the starting ester is consumed.

  • Acidification and Extraction:

    • Allow the mixture to cool to room temperature and remove the ethanol using a rotary evaporator.

    • Cool the remaining aqueous solution in an ice bath.

    • Carefully acidify the solution to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid, which should result in the precipitation of the carboxylic acid.

    • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Purification:

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude this compound can be purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes.

Troubleshooting and Optimization

G Start Low or No Yield in Cyclization Q1 Check purity of starting materials? Start->Q1 A1 Purify ethyl benzoylacetate and semicarbazide HCl. Q1->A1 No Q2 Was the reaction kept anhydrous during SOCl₂ addition? Q1->Q2 Yes A2 Ensure dry glassware and solvents. Thionyl chloride decomposes in water. Q2->A2 No Q3 Was the temperature controlled during SOCl₂ addition? Q2->Q3 Yes A3 Maintain temperature below 10°C to prevent side reactions and degradation. Q3->A3 No Q4 Incomplete hydrolysis? A4 Increase reflux time or concentration of base. Monitor by TLC. Q4->A4 Yes Start_Hydrolysis Low Yield in Hydrolysis Start_Hydrolysis->Q4

Caption: Troubleshooting logic for the synthesis of this compound.

  • Incomplete Semicarbazone Formation: If the initial reaction is sluggish, gentle heating (40-50°C) can be applied to drive the formation of the semicarbazone.

  • Degradation during Cyclization: The addition of thionyl chloride is exothermic. Maintaining a low temperature is crucial to prevent the degradation of the starting materials and product.

  • Product Instability: The 1,2,3-thiadiazole ring can be sensitive to harsh acidic or basic conditions. Neutral work-up conditions are recommended.

  • Purification Challenges: If the crude product is an oil or difficult to crystallize, column chromatography is the most effective method for purification.

Conclusion

The one-pot Hurd-Mori synthesis provides an efficient route to this compound derivatives. By carefully controlling the reaction conditions, particularly temperature and moisture, researchers can obtain these valuable heterocyclic compounds in good yields. The protocols and data presented here serve as a comprehensive guide for scientists engaged in synthetic and medicinal chemistry, facilitating the exploration of this important class of molecules for drug discovery and development.

References

Application Notes and Protocols for 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid as a carbonic anhydrase (CA) inhibitor. This document includes a summary of inhibitory data for related compounds, detailed experimental protocols for assessing CA inhibition, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This reaction is fundamental to numerous physiological processes, including pH homeostasis, CO2 transport, electrolyte secretion, and biosynthesis.[1] The involvement of CAs in various pathological conditions, such as glaucoma, epilepsy, and cancer, has established them as significant therapeutic targets.[2]

The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in the design of carbonic anhydrase inhibitors, with acetazolamide and methazolamide being notable examples of clinically used drugs.[3] The structural features of the thiadiazole ring allow for effective interaction with the zinc ion at the active site of the enzyme. This document focuses on this compound, a compound belonging to a related class of thiadiazoles, and explores its potential as a carbonic anhydrase inhibitor.

Synthesis of this compound

Data Presentation: Carbonic Anhydrase Inhibition by Thiadiazole Derivatives

Quantitative inhibitory data (IC₅₀ or Kᵢ values) for this compound against specific carbonic anhydrase isoforms were not found in the reviewed literature. However, to provide a relevant context, the following table summarizes the inhibitory activities of various other thiadiazole derivatives against human carbonic anhydrase isoforms hCA I and hCA II. This data highlights the potential of the thiadiazole scaffold for potent CA inhibition.

CompoundTarget IsoformInhibition Constant (Kᵢ)Reference
5-Amino-1,3,4-thiadiazole-2-thiolhCA I97 nM[1]
5-Amino-1,3,4-thiadiazole-2-thiolhCA II7.9 µM[1]
5-(2-Pyridylcarboxamido)-1,3,4-thiadiazole-2-thiolhCA I97 nM[1]
5-(2-Pyridylcarboxamido)-1,3,4-thiadiazole-2-thiolhCA II10.2 µM[1]
Acetazolamide (Reference Compound)hCA I278.8 nM[4]
Acetazolamide (Reference Compound)hCA II293.4 nM[4]
2-(3-chloropropionylamino)-1,3,4-thiadiazole-5-sulfonamidehCA INot Reported[5]
2-(3-chloropropionylamino)-1,3,4-thiadiazole-5-sulfonamidehCA IIMore potent than Acetazolamide[5]

Note: The data presented above is for structurally related compounds and should be used as a general guide to the potential activity of the thiadiazole class of molecules. Experimental validation of the inhibitory activity of this compound is required.

Experimental Protocols

A widely used method for determining the inhibitory activity of compounds against carbonic anhydrase is the p-nitrophenyl acetate (p-NPA) esterase assay.

Protocol: Determination of Carbonic Anhydrase Inhibition using the p-Nitrophenyl Acetate (p-NPA) Assay

1. Principle

Carbonic anhydrase exhibits esterase activity, catalyzing the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol (p-NP). The formation of the yellow-colored p-NP can be monitored spectrophotometrically at 405 nm. The rate of p-NP formation is proportional to the enzyme activity. In the presence of an inhibitor, the rate of this reaction decreases, allowing for the determination of the inhibitor's potency (e.g., IC₅₀ value).

2. Materials and Reagents

  • Human carbonic anhydrase II (or other desired isoforms)

  • This compound (test compound)

  • Acetazolamide (positive control)

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader capable of kinetic measurements at 405 nm

3. Solution Preparation

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Enzyme Stock Solution: Prepare a stock solution of carbonic anhydrase in the assay buffer. The final concentration in the assay will need to be optimized.

  • Substrate Stock Solution: Prepare a stock solution of p-NPA in a minimal amount of DMSO.

  • Inhibitor Stock Solutions: Prepare stock solutions of this compound and acetazolamide in DMSO. Prepare a dilution series to determine the IC₅₀ value.

4. Assay Procedure

  • To the wells of a 96-well microplate, add the following:

    • Assay Buffer

    • Test compound or positive control at various concentrations (or DMSO for the control).

    • Carbonic anhydrase solution.

  • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding to the enzyme.

  • Initiate the reaction by adding the p-NPA substrate solution to all wells.

  • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for a suitable duration (e.g., 10-15 minutes).

5. Data Analysis

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the rate of the reaction in the absence of the inhibitor and V_inhibitor is the rate in the presence of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Mandatory Visualizations

Signaling Pathway: Role of Carbonic Anhydrase in Aqueous Humor Secretion and Glaucoma

G cluster_ciliary Ciliary Epithelium cluster_inhibition Inhibition CO2_H2O CO₂ + H₂O CA Carbonic Anhydrase (e.g., CA-II, CA-IV) CO2_H2O->CA HCO3_H HCO₃⁻ + H⁺ Ion_Transport Ion Transport (Na⁺, K⁺, Cl⁻, HCO₃⁻) HCO3_H->Ion_Transport CA->HCO3_H Reduced_HCO3 Reduced HCO₃⁻ Production Aqueous_Humor Aqueous Humor Secretion Ion_Transport->Aqueous_Humor Lowered_IOP Lowered Intraocular Pressure (IOP) Inhibitor 4-Phenyl-1,2,3-thiadiazole- 5-carboxylic acid Inhibitor->CA Reduced_Secretion Reduced Aqueous Humor Secretion Reduced_HCO3->Reduced_Secretion Reduced_Secretion->Lowered_IOP G start Start prep Prepare Reagents: - Carbonic Anhydrase - p-NPA Substrate - Test Compound - Control Inhibitor start->prep plate Plate Setup (96-well): - Blanks - Controls (Enzyme only, Vehicle) - Test Compound dilutions - Positive Control dilutions prep->plate preincubate Pre-incubation: Add enzyme to wells with inhibitor and incubate plate->preincubate initiate Initiate Reaction: Add p-NPA substrate preincubate->initiate measure Kinetic Measurement: Read absorbance at 405 nm over time initiate->measure analyze Data Analysis: - Calculate reaction rates - Determine % inhibition - Plot dose-response curve measure->analyze ic50 Determine IC₅₀ Value analyze->ic50 end End ic50->end

References

Application Notes and Protocols: In Vitro Assay for Carbonic Anhydrase Inhibition by Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a critical role in fundamental physiological processes, including respiration, pH homeostasis, and CO2 transport.[1][2] Their involvement in various pathologies such as glaucoma, epilepsy, and cancer has established them as significant therapeutic targets.[3][4] Thiadiazole derivatives, particularly those with a sulfonamide group, have been extensively investigated as potent inhibitors of carbonic anhydrase.[1][5][6] One of the most well-known CA inhibitors, acetazolamide, features a 1,3,4-thiadiazole ring.[1] This document provides detailed protocols for an in vitro assay to screen and characterize the inhibitory activity of novel thiadiazole derivatives against carbonic anhydrase.

The described assay is a robust, colorimetric method suitable for high-throughput screening. It is based on the esterase activity of CA, which catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenol (p-NP).[3] The rate of p-NP formation is monitored spectrophotometrically, and the presence of an inhibitor leads to a decrease in this rate, which is proportional to the inhibitor's potency.[3]

Signaling Pathway and Inhibition Mechanism

Carbonic anhydrases are key players in cellular CO2 sensing and pH regulation.[7][8][9] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][10] This reaction is fundamental for maintaining acid-base balance and facilitating the transport of CO2 out of tissues.[2] In certain pathological conditions, such as cancer, specific CA isoforms like CA IX and CA XII are overexpressed and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis.[4][11] Thiadiazole-based inhibitors, often containing a sulfonamide moiety, typically act as competitive inhibitors by coordinating to the zinc ion in the active site of the enzyme, thereby blocking the binding of the natural substrate.[5][12]

cluster_inhibition Competitive Inhibition Enzyme Carbonic Anhydrase (Active Site with Zn²⁺) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binds EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex Binds Substrate CO₂ + H₂O Substrate->ES_Complex Product H⁺ + HCO₃⁻ Inhibitor Thiadiazole Derivative Inhibitor->EI_Complex ES_Complex->Enzyme Releases ES_Complex->Product Catalyzes

Caption: Mechanism of competitive inhibition of carbonic anhydrase.

Experimental Protocols

Materials and Reagents
  • Carbonic Anhydrase (CA) Enzyme: Human or bovine erythrocyte CA (e.g., Sigma-Aldrich C4396).

  • Substrate: p-Nitrophenyl acetate (p-NPA).

  • Inhibitor: Test thiadiazole derivatives and a known CA inhibitor as a positive control (e.g., Acetazolamide).

  • Buffer: 50 mM Tris-HCl or Tris-Sulfate buffer, pH 7.4-8.3.[3]

  • Organic Solvent: DMSO or acetonitrile for dissolving the substrate and test compounds.[3]

  • Equipment: 96-well clear, flat-bottom microplate, microplate reader capable of kinetic measurements at 400-405 nm, pipettes, and tips.

Reagent Preparation
  • Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve the appropriate amount of Tris base in deionized water, adjust the pH to 7.5 with HCl, and bring to the final volume.[3]

  • CA Enzyme Stock Solution (e.g., 1 mg/mL): Dissolve CA in cold Assay Buffer. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[3]

  • CA Working Solution: Immediately before the assay, dilute the CA stock solution to the desired concentration (e.g., 10-60 units/mL) with cold Assay Buffer.[3]

  • Substrate Stock Solution (e.g., 3 mM p-NPA): Dissolve p-NPA in acetonitrile or DMSO. This solution should be prepared fresh daily.[3]

  • Inhibitor Stock Solutions: Prepare stock solutions of the thiadiazole derivatives and the positive control (e.g., Acetazolamide) in DMSO. From these, prepare serial dilutions to be tested.

Assay Procedure

The following protocol is based on a final volume of 200 µL per well in a 96-well plate. All measurements should be performed in triplicate.[3]

A Prepare Reagents: Assay Buffer, CA Solution, Substrate, Inhibitors B Plate Setup: Blank, Max Activity, Test Compounds, Positive Control A->B C Add Assay Buffer and Inhibitors/Vehicle B->C D Add CA Working Solution C->D E Pre-incubate at Room Temperature (10-15 minutes) D->E F Initiate Reaction: Add Substrate Solution E->F G Kinetic Measurement: Read Absorbance at 400-405 nm (e.g., every 30s for 10-30 min) F->G H Data Analysis: Calculate Reaction Rates (ΔAbs/min) G->H I Calculate % Inhibition H->I J Determine IC₅₀ Values I->J

Caption: Experimental workflow for the carbonic anhydrase inhibition assay.

  • Plate Setup:

    • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.[3]

    • Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution + 20 µL Substrate Solution.[3]

    • Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution + 20 µL Substrate Solution.[3]

    • Positive Control: 158 µL Assay Buffer + 2 µL of each positive control inhibitor dilution + 20 µL CA Working Solution + 20 µL Substrate Solution.[3]

  • Enzyme-Inhibitor Pre-incubation:

    • Add 158 µL of Assay Buffer to the appropriate wells.

    • Add 2 µL of the corresponding inhibitor dilution or vehicle (DMSO) to the wells.

    • Add 20 µL of the CA Working Solution to all wells except the blank.

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[3]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the Substrate Solution to all wells.[3]

    • Immediately place the plate in a microplate reader and measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for a total duration of 10-30 minutes.[3]

Data Analysis
  • Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).[3]

  • Calculate Percentage Inhibition:

    • % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100

    • Where V_inhibitor is the reaction rate in the presence of the test compound and V_vehicle is the reaction rate of the vehicle control.

  • Determine IC50 Values: The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Data Presentation

Quantitative data should be summarized in a clear and structured table to allow for easy comparison of the inhibitory potencies of the tested thiadiazole derivatives.

Table 1: In Vitro Carbonic Anhydrase Inhibitory Activity of Thiadiazole Derivatives

Compound IDR GrouphCA I IC₅₀ (µM)hCA II IC₅₀ (µM)hCA IX Kᵢ (nM)hCA XII Kᵢ (nM)
Acetazolamide (Standard)18.1120.6525-
Derivative 1 -H198.0486.64--
Derivative 2 -Cl39.3839.16--
Derivative 3n -Br0.033 - 0.140.030 - 0.11--
Compound 14 Sulfamoylphenyl--6358
Compound 7i Thiazolidinone0.402---

Data presented are hypothetical examples based on values found in the literature for illustrative purposes.[1][4][12][13]

Conclusion

The provided application notes and protocols describe a reliable and efficient method for evaluating the in vitro inhibitory activity of thiadiazole derivatives against carbonic anhydrase. This assay is a crucial first step in the drug discovery process, enabling the identification and characterization of potent and selective CA inhibitors for further development as potential therapeutic agents. Adherence to these detailed protocols will ensure the generation of reproducible and high-quality data for structure-activity relationship studies.

References

Application Notes and Protocols: Antimicrobial Activity of 4-Phenyl-1,2,3-thiadiazole-5-carboxylic Acid and its Derivatives Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the antimicrobial activity of 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid and related thiadiazole derivatives against various Gram-positive bacteria. Detailed protocols for assessing antimicrobial efficacy are also included to facilitate further research and drug development in this area. The information presented is collated from various scientific studies, offering a valuable resource for identifying novel antimicrobial agents.

Quantitative Antimicrobial Activity Data

The antimicrobial potential of various thiadiazole derivatives has been evaluated against a range of Gram-positive bacteria. The data, primarily presented as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values, are summarized in the tables below. A lower MIC value indicates greater potency.

Table 1: Antimicrobial Activity of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Derivatives [1]

CompoundGram-Positive BacteriaMIC (µg/mL)MBC (µg/mL)
Compound 15 (with 5-nitro-2-furoyl moiety)Staphylococcus aureus ATCC 259231.953.91
Staphylococcus aureus ATCC 433001.953.91
Staphylococcus aureus ATCC 65381.953.91
Staphylococcus epidermidis ATCC 122283.917.81
Micrococcus luteus ATCC 102401.951.95
Enterococcus faecalis ATCC 2921215.6262.5
Other Derivatives (2, 3, 5, 8, 16)Various Gram-Positive Strains250 - 1000Not Reported

Table 2: Antimicrobial Activity of Other Thiadiazole Derivatives [2]

Compound SeriesGram-Positive BacteriaMIC Range (µg/mL)
Substituted 1,2,4-triazole and 1,3,4-thiadiazole derivativesMicrococcus luteus ATCC 102403.91 - 31.25
Bacillus subtilis ATCC 663315.63 - 62.5
Staphylococcus aureus ATCC 2592315.63 - 125

Experimental Protocols

The following are detailed methodologies for key experiments to determine the antimicrobial activity of synthesized compounds.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of a compound against a specific bacterial strain, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3][4]

Materials:

  • Test compounds (e.g., this compound derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Sterile pipette tips and tubes

Protocol:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from a fresh agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension 1:300 in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[3]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.[1][5] This can be assessed visually or by measuring the optical density at 600 nm.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed after the MIC is determined to ascertain whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Materials:

  • MIC plate from the previous experiment

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips

Protocol:

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

    • Spot-inoculate the aliquot onto a fresh MHA plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[1] This is determined by the absence of bacterial growth on the MHA plate.

Visualizations: Workflows and Potential Mechanisms

The following diagrams illustrate the experimental workflow for antimicrobial testing and a proposed mechanism of action for thiadiazole derivatives.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Culture (e.g., S. aureus) inoculation Inoculation of 96-well Plate bacterial_culture->inoculation compound_prep Compound Dilution Series compound_prep->inoculation incubation Incubation (37°C, 24h) inoculation->incubation mic_determination MIC Determination incubation->mic_determination mbc_plating Plating for MBC mic_determination->mbc_plating mbc_determination MBC Determination mbc_plating->mbc_determination

Caption: Workflow for MIC and MBC determination.

mechanism_of_action cluster_targets Potential Molecular Targets cluster_effects Downstream Effects thiadiazole Thiadiazole Derivative dna_gyrase DNA Gyrase B thiadiazole->dna_gyrase Inhibition tyrrs Tyrosyl-tRNA Synthetase thiadiazole->tyrrs Inhibition dna_replication Inhibition of DNA Replication dna_gyrase->dna_replication protein_synthesis Inhibition of Protein Synthesis tyrrs->protein_synthesis cell_death Bacterial Cell Death dna_replication->cell_death protein_synthesis->cell_death

References

Application Notes and Protocols: Antifungal Screening of 4-Phenyl-1,2,3-thiadiazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro antifungal screening of novel 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid derivatives. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of data.[1][2]

Introduction and Hypothesized Mechanism of Action

The rising incidence of invasive fungal infections, coupled with increasing antifungal resistance, presents a significant global health challenge.[3][4][5] This necessitates the discovery and development of new antifungal agents with novel mechanisms of action. Heterocyclic compounds, particularly those containing a thiadiazole ring, have shown a wide range of biological activities and are promising scaffolds in medicinal chemistry.[6][7][8] The 1,2,3-thiadiazole core, specifically, is a key pharmacophore in the development of new therapeutic agents.[9][10]

Thiadiazole derivatives are often considered bioisosteres of azole antifungals.[7][11] Therefore, it is hypothesized that this compound derivatives may exert their antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase (Erg11p).[11][12] This enzyme is a critical component of the ergosterol biosynthesis pathway.[13][14][15] Inhibition of this pathway disrupts the integrity of the fungal cell membrane by depleting ergosterol and causing an accumulation of toxic sterol intermediates, ultimately leading to the cessation of fungal growth or cell death.[11][12]

Antifungal Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Mechanism of Action cluster_outcome Result Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Erg1p ToxicIntermediates Toxic 14-α-methylated sterols Lanosterol->ToxicIntermediates Accumulation Ergosterol Ergosterol Lanosterol->Ergosterol Erg11p (14-α-demethylase) Target Enzyme Disruption Membrane Disruption ToxicIntermediates->Disruption Ergosterol->Disruption Depletion Thiadiazole Thiadiazole Derivatives Thiadiazole->Lanosterol Inhibition Inhibition Fungal Growth Inhibition Screening Workflow cluster_synthesis Compound Preparation cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_analysis Analysis & Hit Identification Synthesis Synthesis of 4-Phenyl-1,2,3- thiadiazole-5-carboxylic acid derivatives MIC Determine Minimum Inhibitory Concentration (MIC) (Broth Microdilution) Synthesis->MIC MFC Determine Minimum Fungicidal Concentration (MFC) MIC->MFC Analysis Data Analysis (MIC/MFC Ratio) MFC->Analysis Hit Hit Compound Identification Analysis->Hit MIC Protocol start Start prep_plate Prepare 2-fold serial dilutions of test compounds in a 96-well plate (100 µL/well) start->prep_plate prep_inoculum Prepare fungal inoculum (0.5 McFarland) and dilute to final working concentration prep_plate->prep_inoculum inoculate Add 100 µL of working inoculum to each test well prep_inoculum->inoculate incubate Incubate plate at 35°C for 24-48 hours inoculate->incubate read Visually or spectrophotometrically determine the lowest concentration with ≥50% growth inhibition incubate->read end MIC Value Determined read->end Synthesis Workflow Start Starting Materials (e.g., Phenyl-substituted ketone, Hydrazide) Hydrazone Hydrazone Formation Start->Hydrazone Cyclization Hurd-Mori Cyclization (SOCl₂) Hydrazone->Cyclization Core 4-Phenyl-1,2,3-thiadiazole -5-carboxylic acid (Core Scaffold) Cyclization->Core Derivatization Derivatization (e.g., Amidation, Esterification) Core->Derivatization Final Target Derivatives Derivatization->Final

References

Anticancer activity of 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid on human cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific data on the anticancer activity of 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid. The following application notes and protocols are based on the reported anticancer activities of structurally related phenyl-thiadiazole derivatives, which serve as valuable references for investigating the potential of this class of compounds.

Introduction

Thiadiazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including potent anticancer activities. Various derivatives have demonstrated cytotoxicity against a range of human cancer cell lines, operating through mechanisms such as the induction of apoptosis and cell cycle arrest. These notes provide an overview of the cytotoxic effects of several phenyl-thiadiazole derivatives and detailed protocols for their evaluation.

Data Presentation: Cytotoxicity of Phenyl-Thiadiazole Derivatives

The following table summarizes the in vitro anticancer activity of various phenyl-thiadiazole derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineCancer TypeIC50 (µM)Reference CompoundReference IC50 (µM)
Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivativeRXF393Renal Cancer7.01 ± 0.39Doxorubicin13.54 ± 0.82
HT29Colon Cancer24.3 ± 1.29Doxorubicin13.50 ± 0.71
LOX IMVIMelanoma9.55 ± 0.51Doxorubicin6.08 ± 0.32
N-Phenyl-2-(p-tolyl)thiazole-4-carboxamide derivative (4c)SKNMCNeuroblastoma10.8 ± 0.08DoxorubicinNot specified
N-Phenyl-2-(p-tolyl)thiazole-4-carboxamide derivative (4d)Hep-G2Hepatocellular Carcinoma11.6 ± 0.12DoxorubicinNot specified
5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g)LoVoColon Cancer2.44Not specifiedNot specified
MCF-7Breast Cancer23.29Not specifiedNot specified
D-ring fused 1,2,3-thiadiazole dehydroepiandrosterone (DHEA) derivative (25)T47DBreast Cancer0.042 - 0.058Adriamycin0.04

Note: The data presented is for a selection of thiadiazole derivatives and not for this compound. The specific structures of the tested compounds can be found in the cited literature.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubate for 24-48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Experimental Workflow for Cytotoxicity Assessment

G cluster_setup Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start: Cancer Cell Lines seed Seed cells in 96-well plates start->seed incubate1 Incubate for 24h seed->incubate1 treat Add varying concentrations of Thiadiazole Derivative incubate1->treat incubate2 Incubate for 24-48h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve formazan with DMSO incubate3->dissolve read Measure absorbance at 570 nm dissolve->read calculate Calculate Cell Viability (%) read->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Caption: Workflow of the MTT assay for determining the cytotoxicity of thiadiazole derivatives.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell lines

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the IC50 concentration of the test compound for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis

This protocol is used to determine the effect of the compound on the cell cycle progression.

Materials:

  • Human cancer cell lines

  • Test compound

  • 70% cold ethanol

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the IC50 concentration of the test compound for 24 hours.

  • Harvest the cells and fix them in 70% cold ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in a solution containing RNase A and PI.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Signaling Pathways

While the precise signaling pathways for this compound are unknown, studies on its derivatives suggest potential mechanisms of action. For instance, some thiadiazole derivatives have been shown to induce apoptosis and cause cell cycle arrest at the G1 or G2/M phase.[1]

Hypothesized Mechanism of Action

G cluster_cellular_effects Cellular Effects cluster_outcomes Outcomes compound Thiadiazole Derivative cell_cycle Cell Cycle Progression compound->cell_cycle Inhibits apoptosis_pathway Apoptotic Pathway compound->apoptosis_pathway Activates g1_arrest G1 Phase Arrest cell_cycle->g1_arrest Leads to apoptosis Induction of Apoptosis apoptosis_pathway->apoptosis Leads to cancer_inhibition Inhibition of Cancer Cell Growth g1_arrest->cancer_inhibition apoptosis->cancer_inhibition

References

Application Notes and Protocols for 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid as a Putative Plant Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Thiadiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in agricultural science due to their diverse biological activities, including antifungal, herbicidal, and plant growth-regulating properties. Within this class, certain molecules have demonstrated the ability to act as "plant activators," substances that induce the plant's own defense mechanisms, leading to systemic acquired resistance (SAR). This heightened state of defense can protect the plant against a broad spectrum of pathogens.

While extensive research has been conducted on derivatives such as Tiadinil and its metabolite 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, the specific role of 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid as a plant activator is an emerging area of investigation. These notes provide a comprehensive overview of the potential applications and suggested protocols for researching this compound's efficacy in inducing plant defense responses, based on the known mechanisms of structurally similar compounds.

Mechanism of Action: An Overview

Plant activators typically function by triggering signaling pathways that lead to the expression of defense-related genes and the production of antimicrobial compounds. A key signaling molecule in systemic acquired resistance is salicylic acid (SA). However, some thiadiazole derivatives have been shown to induce SAR independently of SA accumulation, suggesting the involvement of alternative pathways. Research on N-(2-phenyl-3-pyridyl) thiadiazole/isothiazole carboxamide analogs indicates that these compounds can up-regulate the expression of genes associated with reactive oxygen species (ROS), pathogenesis-related proteins (PRP), and the salicylic acid (SA) signaling pathway, pointing to a multi-faceted mechanism of action.[1]

Hypothesized Signaling Pathway

The following diagram illustrates a hypothesized signaling pathway for this compound, drawing parallels from related thiadiazole plant activators.

G compound 4-Phenyl-1,2,3-thiadiazole- 5-carboxylic acid receptor Putative Plant Receptor(s) compound->receptor Binding ros Reactive Oxygen Species (ROS) Burst receptor->ros mapk MAP Kinase Cascade receptor->mapk ros->mapk tf Transcription Factors (e.g., WRKY, TGA) mapk->tf sa_pathway Salicylic Acid (SA) Signaling Pathway tf->sa_pathway pr_genes Pathogenesis-Related (PR) Gene Expression tf->pr_genes sa_pathway->pr_genes sar Systemic Acquired Resistance (SAR) pr_genes->sar

Caption: Hypothesized signaling cascade initiated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound as a plant activator.

Protocol 1: Seed Treatment for Disease Resistance Assay

This protocol outlines the steps for treating seeds to assess the compound's ability to induce resistance against common plant pathogens.

Materials:

  • Seeds of a susceptible host plant (e.g., Arabidopsis thaliana, tomato, or tobacco)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile distilled water

  • Murashige and Skoog (MS) medium

  • Petri dishes

  • Growth chamber

  • Pathogen culture (e.g., Pseudomonas syringae, Botrytis cinerea)

Procedure:

  • Preparation of Treatment Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a series of working solutions at different concentrations (e.g., 1, 10, 50, 100 µM) by diluting the stock solution in sterile distilled water. Include a mock control (DMSO in water) and a negative control (water only).

  • Seed Sterilization and Treatment:

    • Surface sterilize the seeds using your standard laboratory protocol (e.g., 70% ethanol for 1 minute followed by 10% bleach for 10 minutes, and then rinse with sterile distilled water).

    • Imbibe the sterilized seeds in the respective treatment solutions for 6-8 hours at room temperature with gentle agitation.

  • Plating and Growth:

    • Plate the treated seeds on MS medium in Petri dishes.

    • Stratify the seeds at 4°C for 2-3 days in the dark to synchronize germination.

    • Transfer the plates to a growth chamber with controlled conditions (e.g., 16-hour light/8-hour dark cycle, 22°C).

  • Pathogen Inoculation:

    • After a specified period of growth (e.g., 10-14 days), inoculate the seedlings with the chosen pathogen using a standard method (e.g., spray inoculation for foliar pathogens, or root dipping for soil-borne pathogens).

  • Disease Scoring and Data Collection:

    • Incubate the inoculated plants under conditions favorable for disease development.

    • Score disease symptoms at regular intervals (e.g., 3, 5, and 7 days post-inoculation) using a disease severity scale (e.g., 0 = no symptoms, 4 = severe necrosis/plant death).

    • Collect tissue samples for quantitative analysis of pathogen growth (e.g., qPCR).

Protocol 2: Gene Expression Analysis by RT-qPCR

This protocol is for quantifying the expression of defense-related genes in response to treatment with the compound.

Materials:

  • Plant tissue from treated and control plants (from Protocol 1 or a separate experiment)

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target defense genes (e.g., PR-1, PR-2, PAL) and a reference gene (e.g., Actin)

  • qPCR instrument

Procedure:

  • Sample Collection and RNA Extraction:

    • Harvest leaf tissue from treated and control seedlings at different time points post-treatment (e.g., 0, 6, 12, 24, 48 hours).

    • Immediately freeze the tissue in liquid nitrogen and store at -80°C.

    • Extract total RNA using a commercial kit according to the manufacturer's instructions.

  • DNase Treatment and cDNA Synthesis:

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the purified RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Set up qPCR reactions using the synthesized cDNA, gene-specific primers, and a suitable qPCR master mix.

    • Run the qPCR program on a real-time PCR system.

  • Data Analysis:

    • Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene.

Experimental Workflow Visualization

G cluster_prep Preparation cluster_treatment Treatment & Growth cluster_analysis Analysis prep_solution Prepare Treatment Solutions treat_seeds Imbibe Seeds prep_solution->treat_seeds sterilize_seeds Surface Sterilize Seeds sterilize_seeds->treat_seeds plate_seeds Plate on MS Medium treat_seeds->plate_seeds grow_plants Germinate & Grow plate_seeds->grow_plants pathogen_challenge Pathogen Inoculation grow_plants->pathogen_challenge gene_expression RT-qPCR Analysis grow_plants->gene_expression disease_scoring Score Disease Severity pathogen_challenge->disease_scoring

Caption: General experimental workflow for evaluating a plant activator.

Data Presentation

Quantitative data from these experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Disease Severity

Treatment Concentration (µM)Disease Severity Index (Mean ± SE)Percent Disease Reduction (%)
0 (Mock)3.8 ± 0.20
13.5 ± 0.37.9
102.8 ± 0.226.3
501.9 ± 0.150.0
1001.2 ± 0.168.4

Note: Data presented is hypothetical and for illustrative purposes only.

Table 2: Relative Expression of Defense-Related Genes Post-Treatment

GeneFold Change (vs. Mock) at 24h (Mean ± SE)
PR-115.2 ± 1.5
PR-29.8 ± 1.1
PAL7.5 ± 0.9

Note: Data presented is hypothetical and for illustrative purposes only, based on a 50 µM treatment.

Conclusion

While direct research on this compound as a plant activator is limited, its structural similarity to known inducers of systemic acquired resistance makes it a promising candidate for further investigation. The protocols and conceptual frameworks provided here offer a solid foundation for researchers to systematically evaluate its potential in enhancing plant defense and contributing to the development of novel crop protection strategies. It is recommended to always include known plant activators (e.g., BTH, Tiadinil) as positive controls in these experiments for comparative analysis.

References

Application Notes and Protocols: Development of Novel Therapeutic Agents from 1,2,3-Thiadiazole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its derivatives have garnered significant attention for their potential as novel therapeutic agents in various disease areas, including oncology, infectious diseases, and inflammation. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of 1,2,3-thiadiazole-based compounds, intended to guide researchers in the exploration of this promising chemical space.

Data Presentation: Biological Activities of 1,2,3-Thiadiazole Derivatives

The following tables summarize the quantitative biological data for representative 1,2,3-thiadiazole derivatives across different therapeutic areas.

Table 1: Anticancer Activity of 1,2,3-Thiadiazole Derivatives

Compound IDCancer Cell LineAssay TypeIC50/EC50/GI50 (µM)Reference CompoundIC50 of Reference (µM)Citation
D-ring fused DHEA derivative 22T47D (Breast)SRB0.042Adriamycin0.04[1]
D-ring fused DHEA derivative 23T47D (Breast)SRB0.058Adriamycin0.04[1]
D-ring fused DHEA derivative 25T47D (Breast)SRB0.048Adriamycin0.04[1]
8e (4-bromo substituted)Panc-1 (Pancreatic)Not Specified12.79Sorafenib11.50[1]
8l (2,3-difluoro substituted)Panc-1 (Pancreatic)Not Specified12.22Sorafenib11.50[1]
8e (4-bromo substituted)Huh-7 (Liver)Not Specified11.84Cisplatin12.70[1]
8l (2,3-difluoro substituted)Huh-7 (Liver)Not Specified10.11Cisplatin12.70[1]
Compound 7 A549, HeLa, MCF-7, HCT116SRB1.1 - 1.6--[2]
Compound 11 A549, HeLa, MCF-7, HCT116SRB2.5 - 2.9--[2]

Table 2: Antimicrobial Activity of 1,2,3-Thiadiazole Derivatives

Compound IDMicrobial StrainMIC (µg/mL)Reference CompoundMIC of Reference (µg/mL)Citation
Compound 4a Escherichia coliNot specified (16 mm inhibition zone at 10 µg/mL)Chloramphenicol5[3]
Compound 4c Staphylococcus aureusNot specified (inhibition zone data)Chloramphenicol5[3]
Compound 4a Candida albicansNot specified (11 mm inhibition zone at 10 µg/mL)Cycloheximide5[3]
Compound 4b Candida albicansNot specified (inhibition zone data)Cycloheximide5[3]
Compound 4c Candida albicansNot specified (inhibition zone data)Cycloheximide5[3]
Compound 21a Candida albicans0.16Gatifloxacin, FluconazoleNot specified[4]

Table 3: Hsp90 Inhibition by 1,2,3-Thiadiazole Derivatives

Compound IDAssay TypeKd (nM)EC50 (µM)Cell LinesCitation
4-(2,4-dihydroxyphenyl)-1,2,3-thiadiazole scaffold (4 compounds)Fluorescence Thermal Shift0.6 - 0.80.35A549, IGR39, U87[5][6]
ICPD 26Fluorescence PolarizationNot specified4.6HCT116[7]
ICPD 34Fluorescence PolarizationNot specified3.2HCT116[7]
ICPD 47Fluorescence PolarizationNot specified4.1HCT116[7]

Table 4: Tubulin Polymerization Inhibition by 1,2,3-Thiadiazole Analogs

Compound IDIC50 (µM)Reference CompoundIC50 of Reference (µM)Citation
Compound 7 0.15Combretastatin A-41.16[2]
Compound 14d 7.63--[8]
Compound 14o 8.77--[8]

Experimental Protocols

Protocol 1: Synthesis of 1,2,3-Thiadiazole Derivatives via Hurd-Mori Reaction

This protocol describes a general method for the synthesis of 1,2,3-thiadiazoles from ketones.

Materials:

  • Ketone with an α-methylene group

  • Semicarbazide hydrochloride

  • Sodium acetate

  • Ethanol

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Ice bath

  • Standard glassware for organic synthesis (reflux condenser, dropping funnel, etc.)

  • Thin-layer chromatography (TLC) apparatus

  • Rotary evaporator

  • Purification supplies (silica gel, solvents for chromatography)

Procedure:

Step 1: Formation of the Semicarbazone Intermediate

  • Dissolve the starting ketone (1.0 eq) and semicarbazide hydrochloride (1.1-1.2 eq) in ethanol.

  • Add sodium acetate (1.5 eq) to the mixture.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC until the starting ketone is consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the semicarbazone.

  • Collect the precipitate by filtration, wash with cold water, and dry thoroughly.

Step 2: Cyclization to the 1,2,3-Thiadiazole

  • In a flask equipped with a dropping funnel and a reflux condenser connected to a gas trap, add an excess of thionyl chloride (5-10 eq).

  • Cool the thionyl chloride to 0 °C in an ice bath.

  • Add the dry semicarbazone from Step 1 portion-wise over 30 minutes with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until TLC indicates the completion of the reaction.

  • Cool the reaction mixture and carefully remove the excess thionyl chloride under reduced pressure.

  • Caution: Slowly and carefully pour the residue onto crushed ice with stirring to quench the reaction.

  • Extract the aqueous mixture with an organic solvent (e.g., DCM or ethyl acetate) three times.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 1,2,3-thiadiazole derivative.

// Nodes ketone [label="α-Methylene\nKetone", fillcolor="#F1F3F4", fontcolor="#202124"]; semicarbazide [label="Semicarbazide\nHydrochloride", fillcolor="#F1F3F4", fontcolor="#202124"]; semicarbazone [label="Semicarbazone\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; socl2 [label="Thionyl Chloride\n(SOCl₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; thiadiazole [label="1,2,3-Thiadiazole\nProduct", fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Purification\n(Chromatography/\nRecrystallization)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_product [label="Pure\n1,2,3-Thiadiazole", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges ketone -> semicarbazone [label=" Reflux in Ethanol\n+ NaOAc", fontcolor="#5F6368", fontsize=8]; semicarbazide -> semicarbazone; semicarbazone -> thiadiazole [label=" Cyclization\n(Reflux)", fontcolor="#5F6368", fontsize=8]; socl2 -> thiadiazole; thiadiazole -> purification [label=" Work-up", fontcolor="#5F6368", fontsize=8]; purification -> final_product; } DOT

Workflow for Hurd-Mori Synthesis of 1,2,3-Thiadiazoles.
Protocol 2: Evaluation of Anticancer Activity using the MTT Assay

This protocol outlines the determination of the cytotoxic effects of 1,2,3-thiadiazole derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Test compounds (1,2,3-thiadiazole derivatives) dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • Microplate reader

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours in the CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • After 4 hours, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

// Nodes start [label="Seed Cells in\n96-well Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate1 [label="Incubate 24h", fillcolor="#FBBC05", fontcolor="#202124"]; add_compounds [label="Add Test Compounds\n(Serial Dilutions)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate2 [label="Incubate 48-72h", fillcolor="#FBBC05", fontcolor="#202124"]; add_mtt [label="Add MTT Solution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; incubate3 [label="Incubate 4h", fillcolor="#FBBC05", fontcolor="#202124"]; solubilize [label="Solubilize Formazan\n(Add DMSO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; read_absorbance [label="Read Absorbance\n(570 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Calculate Viability\nand IC50", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> incubate1; incubate1 -> add_compounds; add_compounds -> incubate2; incubate2 -> add_mtt; add_mtt -> incubate3; incubate3 -> solubilize; solubilize -> read_absorbance; read_absorbance -> analyze; } DOT

Experimental workflow for the MTT assay.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of 1,2,3-thiadiazole derivatives against bacterial and fungal strains.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Standard antimicrobial agent (positive control)

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth medium to achieve a range of concentrations.

  • Prepare an inoculum of the microbial strain adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the microbial inoculum to each well containing the diluted compound.

  • Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations: Signaling Pathways

Inhibition of Tubulin Polymerization

Certain 1,2,3-thiadiazole derivatives exert their anticancer effects by inhibiting tubulin polymerization, a critical process for microtubule formation and cell division. This disruption leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.

// Nodes thiadiazole [label="1,2,3-Thiadiazole\nDerivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; tubulin [label="α/β-Tubulin\nDimers", fillcolor="#FBBC05", fontcolor="#202124"]; microtubules [label="Microtubules", fillcolor="#F1F3F4", fontcolor="#202124"]; mitotic_spindle [label="Mitotic Spindle\nFormation", fillcolor="#F1F3F4", fontcolor="#202124"]; g2m_arrest [label="G2/M Phase\nArrest", fillcolor="#4285F4", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges thiadiazole -> tubulin [label=" Binds to", fontcolor="#5F6368", fontsize=8]; tubulin -> microtubules [label=" Polymerization", fontcolor="#5F6368", fontsize=8]; microtubules -> mitotic_spindle [label=" Forms", fontcolor="#5F6368", fontsize=8]; thiadiazole -> microtubules [label=" Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead="tee"]; mitotic_spindle -> g2m_arrest [label=" Disruption leads to", fontcolor="#5F6368", fontsize=8, style=dashed]; g2m_arrest -> apoptosis [label=" Induces", fontcolor="#5F6368", fontsize=8]; } DOT

Inhibition of Tubulin Polymerization by 1,2,3-Thiadiazole Derivatives.
Inhibition of Heat Shock Protein 90 (Hsp90)

Some 1,2,3-thiadiazole derivatives function as inhibitors of Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins. Hsp90 inhibition leads to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways.

// Nodes thiadiazole [label="1,2,3-Thiadiazole\nDerivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; hsp90 [label="Hsp90", fillcolor="#FBBC05", fontcolor="#202124"]; client_proteins [label="Oncogenic Client Proteins\n(e.g., Akt, Raf-1, HER2)", fillcolor="#F1F3F4", fontcolor="#202124"]; folding [label="Proper Folding &\nStability", fillcolor="#4285F4", fontcolor="#FFFFFF"]; degradation [label="Ubiquitin-Proteasome\nDegradation", fillcolor="#34A853", fontcolor="#FFFFFF"]; cell_survival [label="Cancer Cell Survival,\nProliferation, Angiogenesis", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges thiadiazole -> hsp90 [label=" Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead="tee"]; hsp90 -> folding [label=" Promotes", fontcolor="#5F6368", fontsize=8]; client_proteins -> folding [style=dashed]; folding -> cell_survival [label=" Leads to", fontcolor="#5F6368", fontsize=8]; hsp90 -> degradation [label=" Inhibition leads to", style=dashed, fontcolor="#5F6368", fontsize=8]; client_proteins -> degradation [style=dashed]; degradation -> cell_survival [label=" Suppresses", color="#EA4335", fontcolor="#EA4335", arrowhead="tee"]; } DOT

Mechanism of Hsp90 Inhibition by 1,2,3-Thiadiazole Derivatives.

References

Anwendungs- und Protokollhinweise zur Derivatisierung von 4-Phenyl-1,2,3-thiadiazol-5-carbonsäure zur Steigerung der Bioaktivität

Author: BenchChem Technical Support Team. Date: December 2025

Einführung

4-Phenyl-1,2,3-thiadiazol-5-carbonsäure ist ein heterocyclisches Molekül, das als vielseitige Ausgangsbasis für die Entwicklung neuer biologisch aktiver Wirkstoffe dient. Die Derivatisierung der Carbonsäuregruppe ermöglicht die Synthese einer Vielzahl von Analoga, wie Amide, Ester und Hydrazone, die ein breites Spektrum an pharmakologischen Aktivitäten aufweisen können. Diese Anwendungs- und Protokollhinweise fassen die Strategien zur Derivatisierung dieser Leitsubstanz zusammen und liefern detaillierte Versuchsprotokolle zur Synthese und biologischen Evaluierung potenzieller neuer Wirkstoffkandidaten. Die hier präsentierten Daten und Methoden basieren auf Studien mit strukturell eng verwandten 1,2,3-Thiadiazol-Derivaten und dienen als Leitfaden für die Forschung und Entwicklung.

Anwendungsbereiche der Derivatisierung

Die Modifikation der 4-Phenyl-1,2,3-thiadiazol-5-carbonsäure zielt darauf ab, die pharmakokinetischen und pharmakodynamischen Eigenschaften des Moleküls zu optimieren. Die primären Ziele umfassen die Steigerung der Zytotoxizität gegenüber Krebszellen, die Erhöhung der antimikrobiellen Wirksamkeit gegen pathogene Bakterien und Pilze sowie die Modulation von Entzündungsreaktionen.

Antimikrobielle Aktivität

Die Einführung verschiedener aromatischer und heterocyclischer Reste über eine Hydrazon-Bindung hat sich als wirksame Strategie zur Entwicklung potenter antimikrobieller Wirkstoffe erwiesen. Insbesondere Derivate, die Nitroaromaten oder halogenierte Phenylgruppen enthalten, zeigen vielversprechende Aktivitäten gegen ein breites Spektrum von Bakterien und Pilzen.

Antikanzerogene Aktivität

Die Umwandlung der Carbonsäure in verschiedene Amide und Hydrazone kann zu Verbindungen mit signifikanter zytotoxischer Aktivität gegen diverse Krebszelllinien führen. Der Wirkmechanismus ist oft mit der Induktion von Apoptose, der Hemmung von Kinasen oder der Störung des Zellzyklus assoziiert.

Quantitative Daten zur Bioaktivität von 1,2,3-Thiadiazol-Derivaten

Die folgenden Tabellen fassen quantitative Daten zur Bioaktivität von Derivaten zusammen, die strukturell mit der 4-Phenyl-1,2,3-thiadiazol-5-carbonsäure verwandt sind. Diese Daten dienen als Referenz für die Bewertung neu synthetisierter Verbindungen.

Tabelle 1: Antimikrobielle Aktivität von 4-Methyl-1,2,3-thiadiazol-5-carbohydrazid-Hydrazon-Derivaten

Verbindung (Substituent am Phenylring des Hydrazons)Minimale Hemmkonzentration (MHK) in µg/mL
Staphylococcus aureus
5-Nitro-2-furyl1.95
4-Nitro62.5
4-Chlor125
2,4-Dichlor62.5
Referenz (Ciprofloxacin) 0.5
Escherichia coli
5-Nitro-2-furyl125
4-Nitro>1000
4-Chlor>1000
2,4-Dichlor>1000
Referenz (Ciprofloxacin) 0.25
Candida albicans
5-Nitro-2-furyl31.25
4-Nitro250
4-Chlor500
2,4-Dichlor250
Referenz (Fluconazol) 1.0

Anmerkung: Die Daten stammen aus Studien mit 4-Methyl-1,2,3-thiadiazol-Derivaten und dienen als repräsentative Beispiele.

Tabelle 2: Zytotoxische Aktivität von Thiadiazol-Derivaten gegen humane Krebszelllinien

VerbindungIC₅₀ (µM)
MCF-7 (Brustkrebs)
Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazol-2-carboxamid>68% Wachstumsinhibition
N-Phenyl-2-p-tolylthiazol-4-carboxamid (4c, p-NO₂)>25
D-Ring-fusioniertes 1,2,3-Thiadiazol-Dehydroepiandrosteron (25)0.058[1]
Referenz (Doxorubicin) variiert
Hep-G2 (Leberkrebs)
N-Phenyl-2-p-tolylthiazol-4-carboxamid (4d, m-Cl)11.6 ± 0.12[2]
Referenz (Doxorubicin) variiert
HCT-116 (Darmkrebs)
1,2,3-Thiadiazol-Analogon von Combretastatin A-40.0134 - 0.0866

Anmerkung: Die Daten stammen aus verschiedenen Studien mit unterschiedlichen Thiadiazol-Grundgerüsten und dienen als vergleichende Beispiele für potenzielle zytotoxische Aktivitäten.

Experimentelle Protokolle

Die folgenden Protokolle beschreiben die allgemeinen Verfahren zur Synthese und biologischen Bewertung von Derivaten der 4-Phenyl-1,2,3-thiadiazol-5-carbonsäure.

Syntheseprotokolle

Protokoll 1: Synthese von 4-Phenyl-1,2,3-thiadiazol-5-carbohydrazid

  • Schritt 1: Veresterung der Carbonsäure

    • Lösen Sie 4-Phenyl-1,2,3-thiadiazol-5-carbonsäure (1 Äq.) in trockenem Methanol.

    • Fügen Sie langsam Thionylchlorid (1.2 Äq.) unter Eiskühlung hinzu.

    • Rühren Sie die Mischung für 12 Stunden bei Raumtemperatur.

    • Entfernen Sie das Lösungsmittel unter reduziertem Druck, um den Methylester zu erhalten.

  • Schritt 2: Umsetzung zum Hydrazid

    • Lösen Sie den Methylester (1 Äq.) in Ethanol.

    • Fügen Sie Hydrazinhydrat (5 Äq.) hinzu.

    • Erhitzen Sie die Mischung für 6 Stunden unter Rückfluss.

    • Kühlen Sie die Reaktionsmischung ab. Der ausfallende Feststoff wird abfiltriert, mit kaltem Ethanol gewaschen und getrocknet, um das 4-Phenyl-1,2,3-thiadiazol-5-carbohydrazid zu erhalten.

Protokoll 2: Synthese von 4-Phenyl-1,2,3-thiadiazol-5-carbohydrazid-Hydrazonen

  • Lösen Sie 4-Phenyl-1,2,3-thiadiazol-5-carbohydrazid (1 Äq.) in einer minimalen Menge warmem Ethanol.

  • Fügen Sie das entsprechende substituierte aromatische Aldehyd (1 Äq.) und 2-3 Tropfen Eisessig als Katalysator hinzu.

  • Erhitzen Sie die Mischung für 3-5 Stunden unter Rückfluss.

  • Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Nach Beendigung der Reaktion kühlen Sie die Mischung ab. Der gebildete Niederschlag wird abfiltriert, mit kaltem Ethanol gewaschen und aus einem geeigneten Lösungsmittel (z. B. Ethanol oder DMF) umkristallisiert.

G Carbonsaeure 4-Phenyl-1,2,3-thiadiazol- 5-carbonsäure Ester Methylester Carbonsaeure->Ester SOCl₂, MeOH Hydrazid Carbohydrazid Ester->Hydrazid N₂H₄·H₂O, EtOH Hydrazon Ziel-Hydrazon- Derivat Hydrazid->Hydrazon H⁺ (Kat.) Aldehyd Substituiertes Aldehyd Aldehyd->Hydrazon

Abbildung 1: Allgemeiner Syntheseweg für Hydrazon-Derivate.

Protokolle zur biologischen Bewertung

Protokoll 3: Bestimmung der minimalen Hemmkonzentration (MHK) - Antimikrobielle Aktivität

  • Vorbereitung der Testplatten:

    • Verwenden Sie sterile 96-Well-Mikrotiterplatten.

    • Füllen Sie jede Vertiefung mit 100 µL Nährmedium (z. B. Mueller-Hinton-Brühe für Bakterien, RPMI-1640 für Pilze).

    • Fügen Sie 100 µL der Testverbindung in der höchsten Konzentration in die erste Vertiefung jeder Reihe hinzu.

  • Serielle Verdünnung:

    • Führen Sie eine zweifache serielle Verdünnung durch, indem Sie 100 µL aus der ersten Vertiefung in die nächste übertragen. Wiederholen Sie dies für alle Konzentrationen.

  • Inokulation:

    • Stellen Sie eine Suspension des Testmikroorganismus mit einer definierten Zelldichte (z. B. 0.5 McFarland-Standard) her.

    • Verdünnen Sie die Suspension und inokulieren Sie jede Vertiefung (außer der Negativkontrolle) mit 5 µL, um eine Endkonzentration von ca. 5 x 10⁵ KBE/mL zu erreichen.

  • Inkubation:

    • Inkubieren Sie die Platten bei 37 °C für 24 Stunden (Bakterien) oder bei 35 °C für 48 Stunden (Pilze).

  • Auswertung:

    • Die MHK ist die niedrigste Konzentration der Testverbindung, bei der kein sichtbares Wachstum des Mikroorganismus zu beobachten ist.

Protokoll 4: MTT-Assay zur Bestimmung der Zytotoxizität

  • Zellkultur:

    • Kultivieren Sie die Krebszelllinien in einem geeigneten Medium (z. B. DMEM mit 10 % fötalem Kälberserum) bei 37 °C und 5 % CO₂.

  • Zellaussaat:

    • Säen Sie die Zellen in einer Dichte von 5.000-10.000 Zellen pro Vertiefung in 96-Well-Platten aus und inkubieren Sie sie für 24 Stunden.

  • Behandlung mit Testsubstanzen:

    • Bereiten Sie eine Verdünnungsreihe der Testverbindungen in Kulturmedium vor.

    • Entfernen Sie das alte Medium von den Zellen und fügen Sie 100 µL der jeweiligen Verdünnung hinzu.

    • Inkubieren Sie die Zellen für weitere 48-72 Stunden.

  • MTT-Reaktion:

    • Fügen Sie 10 µL einer MTT-Lösung (5 mg/mL in PBS) zu jeder Vertiefung hinzu und inkubieren Sie die Platten für 4 Stunden bei 37 °C.

    • Entfernen Sie die MTT-Lösung und lösen Sie die gebildeten Formazan-Kristalle in 100 µL DMSO.

  • Messung und Auswertung:

    • Messen Sie die Absorption bei 570 nm mit einem Plattenlesegerät.

    • Berechnen Sie die prozentuale Zellviabilität im Vergleich zur unbehandelten Kontrolle und bestimmen Sie den IC₅₀-Wert (die Konzentration, die das Zellwachstum um 50 % hemmt).

G cluster_workflow Workflow des MTT-Assays Zellaussaat 1. Zellaussaat (96-Well-Platte) Inkubation1 2. Inkubation (24 h) Zellaussaat->Inkubation1 Behandlung 3. Behandlung mit Testsubstanzen Inkubation1->Behandlung Inkubation2 4. Inkubation (48-72 h) Behandlung->Inkubation2 MTT_Zugabe 5. Zugabe von MTT-Lösung Inkubation2->MTT_Zugabe Inkubation3 6. Inkubation (4 h) MTT_Zugabe->Inkubation3 DMSO_Zugabe 7. Zugabe von DMSO Inkubation3->DMSO_Zugabe Messung 8. Absorptions- messung (570 nm) DMSO_Zugabe->Messung Auswertung 9. IC₅₀-Bestimmung Messung->Auswertung

Abbildung 2: Schematischer Ablauf des MTT-Assays.

Mögliche Wirkmechanismen und Signalwege

Die antikanzerogene Wirkung von Thiadiazol-Derivaten wird häufig mit der Induktion der Apoptose, dem programmierten Zelltod, in Verbindung gebracht. Ein möglicher Signalweg, der durch diese Verbindungen moduliert werden könnte, ist der intrinsische Apoptoseweg, der durch mitochondriale Dysfunktion ausgelöst wird.

G Thiadiazol Thiadiazol- Derivat Bax Bax ↑ Thiadiazol->Bax Bcl2 Bcl-2 ↓ Thiadiazol->Bcl2 Mitochondrium Mitochondrium CytC Cytochrom c Freisetzung Mitochondrium->CytC Bax->Mitochondrium Bcl2->Mitochondrium Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 aktiviert Casp3 Caspase-3 (Effektor) Casp9->Casp3 aktiviert Apoptose Apoptose Casp3->Apoptose

Abbildung 3: Intrinsischer Apoptose-Signalweg.

Diese Anwendungs- und Protokollhinweise sollen als umfassende Ressource für Forscher dienen, die an der Synthese und Evaluierung neuer Derivate der 4-Phenyl-1,2,3-thiadiazol-5-carbonsäure interessiert sind. Die bereitgestellten Methoden und Daten bieten eine solide Grundlage für die Entwicklung neuer therapeutischer Wirkstoffe mit verbesserter Bioaktivität.

References

Troubleshooting & Optimization

Troubleshooting low yield in Hurd-Mori synthesis of thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Hurd-Mori synthesis of 1,2,3-thiadiazoles.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of 1,2,3-thiadiazoles, particularly focusing on the widely used Hurd-Mori reaction and related methods.

Q1: My Hurd-Mori reaction is resulting in a very low yield. What are the primary factors I should investigate?

A1: Low yields in the Hurd-Mori synthesis can often be attributed to several key factors. Systematically investigating the following aspects is recommended:

  • Starting Material Quality: Ensure your starting hydrazone is pure and completely dry, as impurities can interfere with the cyclization process. The electronic nature of the substituents on your starting material is also critical. Electron-withdrawing groups on the precursor often lead to higher yields, whereas electron-donating groups can result in poor conversion.[1][2]

  • Reagent Purity and Stoichiometry: Use freshly distilled or a new bottle of thionyl chloride (SOCl₂).[1] SOCl₂ can decompose upon exposure to moisture, leading to diminished reactivity. An excess of thionyl chloride is frequently used to drive the reaction to completion.[1]

  • Reaction Conditions: The reaction is often initiated at low temperatures and then gradually warmed or refluxed. The optimal temperature profile can be substrate-dependent. Some syntheses have shown high yields when conducted at 60°C.[1]

  • Anhydrous Conditions: The solvent, commonly dichloromethane (DCM) or chloroform, must be anhydrous, as water reacts violently with thionyl chloride.[1]

Q2: I am observing significant side product formation in my reaction. How can I identify and minimize these impurities?

A2: The formation of side products is a common challenge in organic synthesis. In the Hurd-Mori reaction, incomplete reactions can leave unreacted starting materials in your product mixture. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) can help ensure the reaction proceeds to completion.[3]

Q3: My desired thiadiazole product appears to be decomposing during purification. What steps can I take to prevent this?

A3: The 1,2,3-thiadiazole ring can be sensitive to certain conditions, which may lead to decomposition during the workup and purification stages.[4] To mitigate this, avoid harsh acidic or basic conditions. Whenever possible, employ neutral extraction and purification techniques.[4]

Q4: What is the influence of N-protecting groups on the yield of the Hurd-Mori reaction?

A4: The choice of an N-protecting group on the pyrrolidine precursor can significantly impact the success of the cyclization reaction. Electron-withdrawing groups, such as methyl carbamate, have been shown to produce superior yields compared to electron-donating groups like alkyl substituents, which may lead to poor conversion.[2][5]

Data Presentation

Table 1: Effect of N-Protecting Group on the Yield of Pyrrolo[2,3-d][1][3][4]thiadiazole Synthesis via Hurd-Mori Reaction

N-Protecting GroupSubstituent NatureYield (%)
Benzyl (Bn)Electron-Donating25
Methyl (Me)Electron-Donating15
Methyl Carbamate (COOMe)Electron-Withdrawing94

Data sourced from a study on the synthesis of pyrrolo[2,3-d][1][3][4]thiadiazole-6-carboxylates.[2]

Experimental Protocols

General Protocol for Hurd-Mori Synthesis of 4-Aryl-1,2,3-Thiadiazoles

This protocol is a general guideline and may require optimization for specific substrates.

1. Formation of Hydrazone:

  • This initial step involves the reaction of a ketone bearing an α-methylene group with a suitable hydrazine derivative (e.g., semicarbazide, tosylhydrazine) to form the corresponding hydrazone. The specific conditions for this step will vary depending on the chosen reactants.

2. Cyclization Reaction:

  • Suspend the purified hydrazone in an anhydrous solvent such as dichloromethane (DCM) or chloroform under an inert atmosphere.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (2.0-3.0 equivalents) dropwise to the stirred suspension.[4]

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.[4]

3. Work-up and Purification:

  • Upon completion, carefully quench the reaction by pouring it into ice water.[4]

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • The crude product can then be purified by a suitable method, such as recrystallization or column chromatography.

Visualizations

Hurd_Mori_Mechanism Hydrazone Hydrazone Intermediate1 N-Sulfinyl Hydrazone Hydrazone->Intermediate1 + SOCl₂ ThionylChloride SOCl₂ Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 Cyclization Thiadiazole 1,2,3-Thiadiazole Intermediate2->Thiadiazole - SO₂ - HCl SO2 SO₂ HCl HCl Experimental_Workflow Start Start: Hydrazone Synthesis Cyclization Cyclization with SOCl₂ Start->Cyclization Quench Quench with Ice Water Cyclization->Quench Extraction Organic Extraction Quench->Extraction Wash Wash with NaHCO₃ and Brine Extraction->Wash Dry Dry and Concentrate Wash->Dry Purification Purification Dry->Purification End End: Pure Thiadiazole Purification->End Troubleshooting_Low_Yield Start Low Yield Observed CheckPurity Check Starting Material Purity? Start->CheckPurity Impure Recrystallize/Purify Starting Material CheckPurity->Impure No Pure Purity OK CheckPurity->Pure Yes Impure->CheckPurity CheckReagents Check Reagent Quality (SOCl₂)? Pure->CheckReagents BadReagents Use Fresh/Distilled SOCl₂ CheckReagents->BadReagents No GoodReagents Reagents OK CheckReagents->GoodReagents Yes BadReagents->CheckReagents CheckConditions Optimize Reaction Conditions? GoodReagents->CheckConditions OptimizeTemp Vary Temperature and Time CheckConditions->OptimizeTemp Yes Optimized Conditions Optimized CheckConditions->Optimized No OptimizeTemp->CheckConditions ConsiderSubstituents Evaluate Electronic Effects of Substituents Optimized->ConsiderSubstituents

References

Technical Support Center: Optimization of Reaction Conditions for 4-Phenyl-1,2,3-thiadiazole-5-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound involves a two-step process. The first step is the synthesis of ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate via the Hurd-Mori reaction.[1] This intermediate is then hydrolyzed to yield the final carboxylic acid product.

Q2: What are the typical starting materials for this synthesis?

A2: The synthesis typically begins with ethyl benzoylacetate and a hydrazine derivative, such as semicarbazide, to form the necessary precursor for the Hurd-Mori cyclization.[1] Thionyl chloride is then used as a cyclizing agent to form the thiadiazole ring.[1]

Q3: What are the key reaction parameters to control for a successful synthesis?

A3: For the Hurd-Mori reaction step, critical parameters include the purity of the starting materials, the reaction temperature (as the reaction can be exothermic), the stoichiometry of the reagents (an excess of thionyl chloride is often used), and the reaction time.[2] For the hydrolysis step, the choice of base (e.g., lithium hydroxide or sodium hydroxide), reaction temperature, and time are crucial for achieving complete conversion without product degradation.

Q4: How can I purify the final product, this compound?

A4: Purification of the final carboxylic acid is typically achieved through recrystallization. Common solvent systems for recrystallization include ethanol/water or ethyl acetate/hexanes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate (Hurd-Mori Reaction)
Possible CauseSuggested Solution
Incomplete Reaction - Ensure efficient stirring to promote proper mixing of reactants. - Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). - A slight, carefully controlled increase in temperature may improve the reaction rate, but excessive heat should be avoided to prevent decomposition.
Decomposition of Product - The Hurd-Mori reaction can be exothermic. Maintain a controlled temperature, potentially using an ice bath during the addition of thionyl chloride.[2] - Minimize the reaction time once the starting material has been consumed, as confirmed by TLC.
Poor Quality of Starting Materials - Ensure the ethyl benzoylacetate semicarbazone precursor is pure and dry, as impurities can lead to side reactions. - Use freshly distilled or a new bottle of thionyl chloride, as it can decompose over time.
Suboptimal Stoichiometry - While an excess of thionyl chloride is common, a very large excess might promote side reactions. Experiment with varying the molar ratio of thionyl chloride to the semicarbazone.
Moisture Contamination - Thionyl chloride reacts vigorously with water. Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent the consumption of the reagent.
Problem 2: Incomplete Hydrolysis of Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate
Possible CauseSuggested Solution
Insufficient Base - Ensure a sufficient molar excess of the base (e.g., LiOH or NaOH) is used to drive the reaction to completion.
Low Reaction Temperature - If the reaction is sluggish at room temperature, gentle heating under reflux may be necessary. Monitor the reaction by TLC to determine the optimal temperature.
Short Reaction Time - Allow the reaction to proceed for a sufficient duration. Monitor the disappearance of the starting ester by TLC.
Poor Solubility - The ester may have limited solubility in a purely aqueous basic solution. Using a co-solvent such as methanol or ethanol can improve solubility and facilitate the reaction.
Problem 3: Product is an Oil or Difficult to Purify
Possible CauseSuggested Solution
Presence of Unreacted Starting Material - Monitor the reaction progress by TLC to ensure complete consumption of the starting materials. If the reaction is incomplete, refer to the troubleshooting sections for low yield. - Unreacted starting materials can often be removed by recrystallization or column chromatography.
Formation of Side Products - Careful control of reaction temperature and stoichiometry can minimize the formation of byproducts.[2] - Column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) can be effective for separating the desired product from impurities.
Residual Thionyl Chloride or Byproducts - After the Hurd-Mori reaction, it is crucial to properly quench the excess thionyl chloride, for instance, by carefully adding the reaction mixture to ice water. - Washing the crude product with a dilute solution of sodium bicarbonate can help remove acidic impurities.
Oily Product After Recrystallization - This may indicate that the chosen solvent is too effective. Try a less polar solvent or a solvent mixture to induce crystallization.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate

This procedure is based on the general principles of the Hurd-Mori reaction.

Materials:

  • Ethyl benzoylacetate

  • Semicarbazide hydrochloride

  • Sodium acetate

  • Ethanol

  • Thionyl chloride

  • Dichloromethane (or other suitable organic solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Formation of Ethyl Benzoylacetate Semicarbazone:

    • In a round-bottom flask, dissolve ethyl benzoylacetate (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in ethanol.

    • Add sodium acetate (1.5 eq) to the mixture.

    • Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

    • Once the reaction is complete, the semicarbazone may precipitate. Collect the solid by filtration, wash with cold water and a small amount of cold ethanol, and dry thoroughly.

  • Hurd-Mori Cyclization:

    • In a separate flask equipped with a dropping funnel and a magnetic stirrer, cool an excess of thionyl chloride (e.g., 5-10 equivalents) in an ice bath.

    • Slowly add the dried ethyl benzoylacetate semicarbazone to the cooled thionyl chloride with vigorous stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours, monitoring the reaction by TLC.

    • Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

    • Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

    • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Hydrolysis of Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate

This procedure outlines the saponification of the ethyl ester to the carboxylic acid.

Materials:

  • Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate

  • Methanol or Ethanol

  • Aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH) solution

  • Hydrochloric acid (HCl)

  • Ethyl acetate (or other suitable organic solvent)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Saponification:

    • Dissolve the ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate in a mixture of methanol or ethanol and an aqueous solution of NaOH or LiOH (typically 1.5-3 equivalents).

    • Heat the mixture to reflux and stir for several hours, monitoring the disappearance of the starting ester by TLC.

  • Acidification and Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the alcohol from the reaction mixture using a rotary evaporator.

    • Cool the remaining aqueous solution in an ice bath.

    • Carefully acidify the solution to a pH of approximately 2-3 by the dropwise addition of hydrochloric acid. A precipitate of the carboxylic acid should form.

    • Extract the aqueous mixture with ethyl acetate.

    • Wash the combined organic extracts with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure this compound.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of 4-Aryl-1,2,3-Thiadiazole Derivatives (Hurd-Mori Reaction)

Starting MaterialKey ReagentsReaction ConditionsProductYield (%)Reference
Pyrazolyl-phenylethanone SemicarbazonesThionyl ChlorideStandard Hurd-MoriPyrazolyl-1,2,3-thiadiazolesGood to Excellent[2]
N-protected pyrrolidine precursorThionyl ChlorideHurd-MoriPyrrolo[2,3-d][1][3][4]thiadiazoleHigh (with Electron Withdrawing Group)[2]
Acetophenone SemicarbazoneThionyl ChlorideDropwise addition at 0-5 °C, then RT4-Phenyl-1,2,3-thiadiazoleNot specified[4]

Table 2: Conditions for Ester Hydrolysis

Ester SubstrateBaseSolventTemperatureTimeProductReference
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylateNaOH or LiOHMethanol or Ethanol/WaterRefluxSeveral hours4-Methyl-1,2,3-thiadiazole-5-carboxylic acidGeneral Protocol
Sterically Hindered EstersLiOHTHF/WaterRoom Temperature to RefluxVariesCorresponding Carboxylic AcidGeneral Troubleshooting

Mandatory Visualization

G cluster_0 Step 1: Synthesis of Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate cluster_1 Step 2: Hydrolysis to this compound Start Start Reactants Ethyl benzoylacetate + Semicarbazide HCl + Sodium Acetate Start->Reactants Semicarbazone Formation Formation of Ethyl Benzoylacetate Semicarbazone in Ethanol Reactants->Semicarbazone Formation Isolation1 Isolate and Dry Semicarbazone Semicarbazone Formation->Isolation1 Cyclization Hurd-Mori Cyclization with Thionyl Chloride (SOCl2) Isolation1->Cyclization Quench & Extract Quench with Ice, Extract with Organic Solvent Cyclization->Quench & Extract Wash & Dry Wash with NaHCO3 & Brine, Dry over Na2SO4 Quench & Extract->Wash & Dry Purification1 Purify by Column Chromatography or Recrystallization Wash & Dry->Purification1 Intermediate Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate Purification1->Intermediate Hydrolysis Saponification with NaOH or LiOH in Methanol/Water Intermediate->Hydrolysis Solvent Removal Remove Alcohol (Rotary Evaporator) Hydrolysis->Solvent Removal Acidification Acidify with HCl to pH 2-3 Solvent Removal->Acidification Extraction2 Extract with Ethyl Acetate Acidification->Extraction2 Wash & Dry2 Wash with Brine, Dry over Na2SO4 Extraction2->Wash & Dry2 Purification2 Purify by Recrystallization Wash & Dry2->Purification2 Final_Product 4-Phenyl-1,2,3-thiadiazole- 5-carboxylic acid Purification2->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

G Start Low Yield or Impure Product Check_Reaction Reaction Complete? Start->Check_Reaction Check_Purity Starting Material Purity OK? Check_Reaction->Check_Purity Yes Sol_Incomplete Extend reaction time Increase temperature slightly Improve stirring Check_Reaction->Sol_Incomplete No Check_Temp Reaction Temp Controlled? Check_Purity->Check_Temp Yes Sol_Impure Purify starting materials Use fresh reagents Check_Purity->Sol_Impure No Check_Moisture Anhydrous Conditions? Check_Temp->Check_Moisture Yes Sol_Temp Use ice bath during exothermic additions Check_Temp->Sol_Temp No Check_Hydrolysis Hydrolysis Complete? Check_Moisture->Check_Hydrolysis Yes (if applicable) Sol_Moisture Dry glassware and solvents Use inert atmosphere Check_Moisture->Sol_Moisture No Check_Purification Purification Method Optimal? Check_Hydrolysis->Check_Purification Yes Sol_Hydrolysis Increase base concentration Increase temperature/time Use co-solvent Check_Hydrolysis->Sol_Hydrolysis No Sol_Purification Optimize recrystallization solvent Perform column chromatography Check_Purification->Sol_Purification No End Optimized Synthesis Check_Purification->End Yes Sol_Incomplete->End Sol_Impure->End Sol_Temp->End Sol_Moisture->End Sol_Hydrolysis->End Sol_Purification->End

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Purification of Crude 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via the Hurd-Mori reaction?

A1: The most common impurities originate from the starting materials and side reactions during the synthesis. These can include:

  • Unreacted Starting Materials: Such as the corresponding semicarbazone of the acetophenone precursor.[1]

  • Side Products: Formation of other sulfur-containing byproducts or decomposition products can occur, especially if the reaction temperature is not carefully controlled.[1]

  • Residual Thionyl Chloride and its Byproducts: If not properly quenched, these acidic impurities will be present in the crude product.[1]

Q2: What is the initial and most effective purification step for removing non-acidic impurities?

A2: Acid-base extraction is a highly effective initial step. By dissolving the crude product in an organic solvent and washing with a mild aqueous base (like sodium bicarbonate), the carboxylic acid is converted to its water-soluble carboxylate salt and moves to the aqueous layer. Neutral and basic impurities remain in the organic layer and are thus separated. Subsequent acidification of the aqueous layer precipitates the purified carboxylic acid.

Q3: My compound is an oil and won't crystallize during recrystallization. What should I do?

A3: Oiling out during recrystallization can be due to several factors:

  • The solvent may be too nonpolar: Try a more polar solvent or a solvent mixture.

  • The solution may be supersaturated: Try adding a seed crystal of the pure compound to induce crystallization.[1]

  • Impurities are depressing the melting point: The crude product may require another purification step, such as column chromatography, before attempting recrystallization.

Q4: I am seeing significant product loss during purification. What are the likely causes?

A4: Product loss can occur at several stages:

  • Incomplete Extraction: During acid-base extraction, ensure thorough mixing of the organic and aqueous layers and perform multiple extractions to maximize the transfer of the carboxylate salt.

  • Premature Crystallization: During hot filtration in recrystallization, the solution may cool too quickly, causing the product to crystallize in the filter paper. Ensure the funnel and receiving flask are pre-heated.

  • Adsorption on Silica Gel: During column chromatography, the polar carboxylic acid can irreversibly adsorb to the silica. Adding a small amount of acetic or formic acid to the eluent can mitigate this.

Troubleshooting Guides

Problem 1: Low Purity After Acid-Base Extraction
Possible Cause Suggested Solution
Incomplete separation of layers Allow the separatory funnel to stand for a longer period to ensure complete phase separation. Emulsions can sometimes be broken by adding a small amount of brine.
Use of a strong base (e.g., NaOH) A strong base can potentially hydrolyze other functional groups or react with impurities to form soluble salts. Use a milder base like sodium bicarbonate or sodium carbonate.
Precipitation of the carboxylate salt If the sodium salt of the carboxylic acid is not fully soluble in the aqueous phase, it may precipitate at the interface. Use a larger volume of aqueous base or a slightly warmer solution.
Incomplete acidification Ensure the aqueous layer is acidified to a pH of ~2-3 to fully precipitate the carboxylic acid. Check the pH with litmus paper or a pH meter.
Problem 2: Poor Recovery or Purity from Recrystallization
Possible Cause Suggested Solution
Incorrect solvent choice The ideal solvent should dissolve the compound well when hot but poorly when cold.[1] Test a range of solvents (e.g., ethanol/water, ethyl acetate/hexanes) on a small scale first.
Using too much solvent This will result in a low yield as a significant amount of the product will remain dissolved even at low temperatures. Use the minimum amount of hot solvent required to dissolve the crude product.
Cooling the solution too quickly Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]
Colored impurities present Add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed colored impurities.
Problem 3: Issues with Column Chromatography
Possible Cause Suggested Solution
Product streaking or tailing on TLC/column The carboxylic acid group is interacting strongly with the acidic silica gel. Add 0.5-1% acetic acid or formic acid to your eluent system.
Poor separation from polar impurities The eluent system is not optimized. Start with a less polar eluent and gradually increase the polarity (gradient elution). A common starting point is a mixture of hexanes and ethyl acetate, with a small percentage of methanol for highly polar compounds.
Product is not eluting from the column The eluent is not polar enough. Increase the polarity of the mobile phase significantly, for example, by using a higher percentage of methanol or switching to a dichloromethane/methanol mixture.

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification Technique Solvent System Typical Purity Expected Recovery
Acid-Base ExtractionOrganic: Ethyl Acetate or DichloromethaneAqueous: Saturated Sodium Bicarbonate>90%85-95%
RecrystallizationEthanol/Water or Ethyl Acetate/Hexanes>98%70-90%
Column ChromatographyMobile Phase: Hexanes/Ethyl Acetate with 1% Acetic Acid (gradient)>99%60-85%

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate (approximately 10-20 mL per gram of crude material).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate. Stopper the funnel and shake vigorously, periodically venting to release any pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Re-extraction: Add another portion of the saturated sodium bicarbonate solution to the organic layer, shake, and separate as before. Combine the aqueous extracts. Repeat this process 2-3 times.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until the pH is approximately 2-3. A precipitate of the pure carboxylic acid should form.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, and mixtures with water or hexanes) to find a suitable recrystallization solvent. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture with swirling until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 3: Purification by Column Chromatography
  • TLC Analysis: Determine a suitable eluent system by running thin-layer chromatography (TLC) on the crude material. A good solvent system will give the desired compound an Rf value of approximately 0.3-0.4. A mixture of hexanes and ethyl acetate with 1% acetic acid is a good starting point.

  • Column Packing: Prepare a silica gel column using the chosen eluent.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Elute the column with the chosen solvent system. If separation is difficult, a gradient elution (gradually increasing the polarity of the eluent) can be used.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualizations

Purification_Troubleshooting start Crude Product acid_base Acid-Base Extraction start->acid_base check_purity1 Check Purity (TLC, NMR) acid_base->check_purity1 recrystallization Recrystallization check_purity1->recrystallization Impurities Present pure_product Pure Product check_purity1->pure_product Purity OK oiling_out Oiling Out? recrystallization->oiling_out check_purity2 Check Purity column_chrom Column Chromatography check_purity2->column_chrom Impurities Remain check_purity2->pure_product Purity OK streaking Streaking on TLC? column_chrom->streaking check_purity3 Check Purity check_purity3->pure_product Purity OK oiling_out->check_purity2 No change_solvent Change Recrystallization Solvent oiling_out->change_solvent Yes streaking->check_purity3 No add_acid Add Acid to Eluent streaking->add_acid Yes change_solvent->recrystallization add_acid->column_chrom

Caption: Troubleshooting workflow for the purification of this compound.

General_Purification_Workflow crude Crude Reaction Mixture extraction Acid-Base Extraction (Separate acidic product from neutral/basic impurities) crude->extraction precipitation Acidification & Precipitation extraction->precipitation filtration1 Filtration & Drying precipitation->filtration1 intermediate_product Partially Purified Product filtration1->intermediate_product recrystallization Recrystallization (e.g., Ethanol/Water) intermediate_product->recrystallization optional_chrom Optional: Column Chromatography (For very high purity) intermediate_product->optional_chrom filtration2 Filtration & Drying recrystallization->filtration2 final_product Pure Crystalline Product filtration2->final_product optional_chrom->final_product

Caption: General purification workflow for this compound.

References

Side product formation in the synthesis of 1,2,3-thiadiazoles and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,2,3-thiadiazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, access detailed experimental protocols, and find answers to frequently asked questions related to the formation of side products and their removal during the synthesis of 1,2,3-thiadiazoles.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of 1,2,3-thiadiazoles.

Problem Possible Cause Suggested Solution
Low Yield of 1,2,3-Thiadiazole Incomplete reaction.- Ensure efficient stirring to promote proper mixing of reactants.- Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).- A slight increase in temperature might be beneficial, but avoid excessive heat which can lead to decomposition.[1]
Decomposition of the product.- The Hurd-Mori reaction can be exothermic; maintain controlled temperature, possibly with an ice bath during thionyl chloride addition.[1] - Minimize reaction time once the starting material is consumed, as monitored by TLC.
Poor quality of starting materials.- Use pure and dry hydrazone starting material, as impurities can cause side reactions.- Use freshly distilled or a new bottle of thionyl chloride, as it can decompose over time.[1]
Suboptimal stoichiometry.- While an excess of thionyl chloride is common, a large excess may promote side reactions. Experiment with varying the molar ratio.
Unfavorable electronic effects of substituents.- Electron-withdrawing groups on the precursor often lead to higher yields, whereas electron-donating groups can result in poor conversion.[2][3] For heterocyclic systems, an electron-withdrawing N-protecting group (e.g., methyl carbamate) is preferred over electron-donating alkyl groups.[2][4]
Formation of Unexpected Side Products Alternative cyclization pathway.- In the Hurd-Mori synthesis, particularly with substrates like 2-[(ethoxycarbonyl)hydrazono] propionic acid, the formation of 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione can occur.[5] Modify reaction conditions (solvent, temperature) to favor 1,2,3-thiadiazole formation.
Chlorination, aromatization, or sulfonylation.- These side reactions can occur during the Hurd-Mori synthesis.[1] Precise temperature control at the lowest effective temperature can often minimize these undesired products.
Presence of unreacted starting material.- Monitor the reaction by TLC to ensure complete consumption of the starting hydrazone. Unreacted starting material can often be removed by recrystallization.
Difficulty in Purification Decomposition of the product during workup.- The 1,2,3-thiadiazole ring can be sensitive to strong acidic or basic conditions. Use neutral work-up and purification methods whenever possible.[5]
Co-elution of product and impurities during column chromatography.- Optimize the solvent system for column chromatography. A good starting point for non-polar compounds is a hexane/ethyl acetate gradient.
Difficulty in finding a suitable recrystallization solvent.- Ethanol is a commonly used solvent for recrystallizing thiadiazole derivatives. Other options include methanol, isopropanol, or mixtures of ethanol and water. The ideal solvent should dissolve the compound when hot but not at room temperature.[6][7][8][9]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1,2,3-thiadiazoles and what are its major drawbacks?

A1: The most common and versatile method is the Hurd-Mori synthesis, which involves the cyclization of hydrazones having an α-methylene group with thionyl chloride.[1][10] The primary drawbacks are the use of hazardous thionyl chloride and the potential for side reactions such as chlorination, aromatization, and sulfonylation, which can complicate purification and lower yields.[1]

Q2: I am observing a significant side product in my Hurd-Mori reaction. How can I identify it?

A2: A frequently reported side product, especially in the synthesis of 1,2,3-thiadiazole-4-carboxylic acid derivatives, is a 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione.[5] To identify an unknown side product, use standard analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy. A literature search for known side products of your specific reaction is also highly recommended.

Q3: Are there safer alternatives to thionyl chloride for the synthesis of 1,2,3-thiadiazoles?

A3: Yes, several milder and more environmentally friendly alternatives have been developed. One effective method is the reaction of N-tosylhydrazones with elemental sulfur, which can be catalyzed by reagents like tetrabutylammonium iodide (TBAI) or iodine in DMSO.[5][11][12][13] These methods often provide good to excellent yields under metal-free conditions and avoid the hazards associated with thionyl chloride.[12][14]

Q4: How do electron-donating and electron-withdrawing groups on the starting material affect the yield of the 1,2,3-thiadiazole product?

A4: The electronic nature of the substituents on the starting hydrazone plays a critical role. Generally, electron-withdrawing groups on the precursor lead to higher yields, while electron-donating groups can result in poor conversion rates.[3] For instance, in the synthesis of pyrrolo[2,3-d][11][12][14]thiadiazoles, an electron-withdrawing N-protecting group like methyl carbamate gives significantly better yields than electron-donating alkyl groups.[2][4]

Q5: What are the best practices for purifying 1,2,3-thiadiazoles?

A5: Purification is typically achieved through column chromatography on silica gel or recrystallization.[5] It is crucial to maintain neutral conditions during workup and purification, as the 1,2,3-thiadiazole ring can be sensitive to strong acids and bases.[5] For column chromatography, a carefully selected eluent system (e.g., a gradient of hexane and ethyl acetate) is key. For recrystallization, the choice of solvent is critical and should be determined empirically, though ethanol is a common starting point.[6][7][8][9]

Data Presentation

Table 1: Effect of N-Protecting Group on the Yield of Pyrrolo[2,3-d][11][12][14]thiadiazole Synthesis via Hurd-Mori Reaction

N-Protecting GroupElectronic NatureYield of 1,2,3-Thiadiazole
Methyl Carbamate (-CO₂Me)Electron-Withdrawing94%[2]
Benzyl (-Bn)Electron-Donating25%[2]
Methyl (-Me)Electron-Donating15%[2]
Aryl SubstituentYield (%)
Phenyl85
4-Methylphenyl88
4-Methoxyphenyl98
4-Chlorophenyl82
4-Bromophenyl81
4-Nitrophenyl44
2-Naphthyl87
2-Thienyl75

Experimental Protocols

Protocol 1: General Procedure for Hurd-Mori Synthesis of 4-Substituted-1,2,3-Thiadiazoles

  • Formation of Semicarbazone:

    • Dissolve the desired aryl ketone (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in a suitable solvent like ethanol.

    • Add a base, such as sodium acetate (1.5 eq), to the mixture.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

    • Cool the reaction mixture, and the precipitated semicarbazone is collected by filtration, washed with cold water, and dried.

  • Cyclization to 1,2,3-Thiadiazole:

    • Suspend the dried semicarbazone (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or dioxane.

    • Cool the suspension in an ice bath (0 °C).

    • Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Carefully pour the reaction mixture onto crushed ice.

    • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.[5]

  • Reaction Setup:

    • To a reaction vessel, add the N-tosylhydrazone (1.0 eq), elemental sulfur (2.0 eq), tetrabutylammonium iodide (TBAI) (0.2 eq), and an oxidant such as K₂S₂O₈ (2.0 eq).

    • Add a suitable solvent, such as N,N-dimethylacetamide (DMAC).

  • Reaction Execution:

    • Stir the mixture at 100 °C for approximately 2 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to yield the pure 4-aryl-1,2,3-thiadiazole.

Protocol 3: Purification by Silica Gel Column Chromatography

  • Column Preparation:

    • Plug a glass column with a small piece of cotton or glass wool.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial eluting solvent (e.g., hexane) and pour it into the column, allowing it to pack evenly without air bubbles.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluting solvent or a more polar solvent if necessary (dry loading is preferred if the compound is not very soluble in the eluting solvent).

    • Carefully load the sample onto the top of the silica gel.

  • Elution and Fraction Collection:

    • Elute the column with an appropriate solvent system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate).

    • Collect fractions and monitor them by TLC to identify those containing the desired product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1,2,3-thiadiazole.

Visualizations

Hurd_Mori_Workflow start Start ketone Aryl Ketone + Semicarbazide HCl start->ketone semicarbazone Formation of Semicarbazone ketone->semicarbazone Ethanol, NaOAc, Reflux cyclization Cyclization with Thionyl Chloride semicarbazone->cyclization DCM, 0°C to RT workup Aqueous Work-up cyclization->workup Ice, NaHCO3 wash purification Purification (Chromatography/ Recrystallization) workup->purification product Pure 1,2,3-Thiadiazole purification->product

Caption: Experimental workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.

Troubleshooting_Logic start Low Yield or Side Products check_starting_materials Check Purity of Starting Materials start->check_starting_materials check_reagents Check Quality of Thionyl Chloride start->check_reagents optimize_temp Optimize Reaction Temperature start->optimize_temp improve_purification Optimize Purification (Solvent System, Technique) start->improve_purification check_starting_materials->optimize_temp check_reagents->optimize_temp check_substituents Evaluate Electronic Effects of Substituents optimize_temp->check_substituents consider_alternative Consider Alternative Synthetic Route (e.g., TBAI-catalyzed) check_substituents->consider_alternative

Caption: Troubleshooting logic for low yield and side product formation.

Side_Product_Pathway cluster_reaction Reaction with Thionyl Chloride hydrazone Hydrazone Intermediate thionyl_chloride Thionyl Chloride (SOCl₂) desired_path Desired Cyclization thionyl_chloride->desired_path Favorable Conditions (e.g., controlled temp.) side_path Alternative Cyclization thionyl_chloride->side_path Unfavorable Conditions thiadiazole 1,2,3-Thiadiazole desired_path->thiadiazole oxadiazinone 1,3,4-Oxadiazinone Side Product side_path->oxadiazinone

Caption: Competing pathways in the Hurd-Mori synthesis.

References

Technical Support Center: Improving the Regioselectivity of the Hurd-Mori Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to the regioselectivity of the Hurd-Mori reaction for the synthesis of 1,2,3-thiadiazoles.

Troubleshooting Guides

This section provides practical, question-and-answer-based solutions to specific issues that may arise during your experiments.

Issue 1: My Hurd-Mori reaction on an unsymmetrical ketone hydrazone is producing a mixture of regioisomers. How can I favor the formation of a single isomer?

Answer: The regioselectivity of the Hurd-Mori reaction with unsymmetrical ketone hydrazones is primarily governed by the relative rates of enolization of the two α-carbons.[1] The reaction proceeds through the preferential formation of the more stable or more rapidly formed enolate intermediate. To control the regioselectivity, consider the following factors:

  • Electronic Effects: Electron-withdrawing groups adjacent to one of the α-carbons will increase its acidity, favoring deprotonation and subsequent enolization at that site. Conversely, electron-donating groups will disfavor enolization.

  • Steric Hindrance: Bulky substituents on one side of the ketone can hinder the approach of the base and thionyl chloride, leading to preferential reaction at the less sterically encumbered α-carbon.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product, which is formed from the more rapidly generated enolate.

    • Solvent: The choice of solvent can influence enolate stability and formation rates. While non-protic solvents like dichloromethane (DCM) or chloroform are common, exploring different solvents may offer better regioselectivity in specific cases.

Issue 2: The overall yield of my Hurd-Mori reaction is low, even when using a symmetrical ketone. What are the likely causes and how can I improve the yield?

Answer: Low yields in the Hurd-Mori reaction can often be attributed to the electronic properties of the substrate, particularly when heteroatoms are present in the starting material.

  • Substrate Electronics: The presence of electron-donating groups, such as alkyl groups on a nitrogen atom within the substrate, can lead to poor conversion rates.[2] These groups increase the basicity of the nitrogen, which can interfere with the desired reaction pathway. Conversely, electron-withdrawing groups, such as a methyl carbamate, can significantly improve yields.[2]

  • Reagent Quality: Thionyl chloride is highly reactive and sensitive to moisture. Using old or improperly stored thionyl chloride can lead to decomposition and reduced reactivity. It is recommended to use freshly distilled or a new bottle of thionyl chloride for optimal results.

  • Temperature Control: The Hurd-Mori reaction is often exothermic. It is crucial to maintain careful temperature control, especially during the addition of thionyl chloride. Many protocols recommend adding the reagent dropwise at low temperatures (e.g., 0 °C) before allowing the reaction to warm to room temperature or refluxing.

  • Work-up Procedure: Proper quenching of excess thionyl chloride is critical to prevent product degradation. This is typically achieved by slowly pouring the reaction mixture onto ice-water.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Hurd-Mori reaction and how does it relate to regioselectivity?

A1: The Hurd-Mori reaction involves the cyclization of an N-acyl or N-tosyl hydrazone with thionyl chloride to form a 1,2,3-thiadiazole.[3] The regioselectivity is determined in the initial steps of the mechanism, which is believed to proceed through an enol-like intermediate. For an unsymmetrical ketone hydrazone, there are two possible sites for the initial reaction with thionyl chloride, leading to two potential regioisomers. The preferred reaction pathway is dictated by the relative stability and rate of formation of these intermediates, which are influenced by the electronic and steric nature of the substituents on the starting material.

Q2: How do N-protecting groups on the starting material influence the outcome of the Hurd-Mori reaction?

A2: The nature of the N-protecting group on a substrate can have a dramatic effect on the success of the Hurd-Mori cyclization. Electron-withdrawing protecting groups on a nitrogen atom in the starting material have been shown to be crucial for a successful reaction, leading to high yields.[2][4] In contrast, electron-donating groups can significantly decrease the reaction yield.[2][4] This is attributed to the basicity of the nitrogen atom; electron-withdrawing groups reduce this basicity, preventing unwanted side reactions.

Q3: What are the recommended solvents and temperature ranges for the Hurd-Mori reaction?

A3: The Hurd-Mori reaction is typically carried out in anhydrous, non-protic solvents such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF).[5] The reaction temperature can vary depending on the substrate. For reactive substrates, the reaction may proceed smoothly at room temperature or even require cooling during the addition of thionyl chloride.[2] For less reactive substrates, refluxing in a solvent like chloroform may be necessary to achieve a reasonable conversion rate.[2] However, it is important to be aware that higher temperatures can also lead to the decomposition of the starting material or the desired product.

Q4: Are there any alternatives to thionyl chloride for the synthesis of 1,2,3-thiadiazoles?

Data Presentation

Table 1: Effect of N-Protecting Group on the Yield of Pyrrolo[2,3-d][5][7][8]thiadiazole-6-carboxylates via Hurd-Mori Reaction

N-Protecting GroupElectronic NatureProduct YieldReference
N-AlkylElectron-donating15-25%[2]
N-Methyl CarbamateElectron-withdrawing94%[2]

Table 2: Regioselectivity in the Hurd-Mori Reaction of α-Substituted Acetone Hydrazones

α-Substituent (Y)Product Ratio (4-methyl-5-Y : 4-Y-CH2)Predominant IsomerReference
Phenyl (Ph)100 : 04-methyl-5-phenyl[1]
Carboethoxy (COOEt)100 : 04-methyl-5-carboethoxy[1]
Methyl (Me)50 : 50Mixture[1]
Hydrogen (H)Not applicableSingle product[1]

Experimental Protocols

Key Experiment: Synthesis of Methyl 1-(methoxycarbonyl)pyrrolo[2,3-d][5][7][8]thiadiazole-6-carboxylate (Successful Hurd-Mori Cyclization)

This protocol is adapted from the work of Stanetty et al.[2]

Materials:

  • Methyl 1-(methoxycarbonyl)-5-thioxopyrrolidine-3-carboxylate hydrazone derivative

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of the hydrazone starting material in anhydrous dichloromethane, cool the mixture to 0 °C in an ice bath.

  • Slowly add an excess of thionyl chloride dropwise to the cooled solution with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue to stir.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

  • Separate the organic layer and wash it with water and a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate) to yield the pure 1,2,3-thiadiazole derivative. In the cited example, this procedure resulted in a 94% yield of the desired product.[2]

Visualizations

Hurd_Mori_Regioselectivity cluster_start Starting Material cluster_pathways Reaction Pathways cluster_products Products Ketone Unsymmetrical Ketone Hydrazone Enolate_A Kinetic Enolate (Less Substituted) Ketone->Enolate_A  Rapid deprotonation (Kinetic Control) Enolate_B Thermodynamic Enolate (More Substituted) Ketone->Enolate_B  Slower deprotonation (Thermodynamic Control) Product_A Regioisomer A Enolate_A->Product_A  Cyclization with SOCl₂ Product_B Regioisomer B Enolate_B->Product_B  Cyclization with SOCl₂

Caption: Logical relationship of regioselectivity in the Hurd-Mori reaction.

Troubleshooting_Workflow Start Poor Regioselectivity Observed Check_Substrate Analyze Substrate: Electronic and Steric Effects Start->Check_Substrate Check_Conditions Evaluate Reaction Conditions: Temperature and Solvent Start->Check_Conditions Modify_Substrate Modify Substrate: Change Substituents or Protecting Groups Check_Substrate->Modify_Substrate Optimize_Conditions Optimize Conditions: Lower Temperature, Screen Solvents Check_Conditions->Optimize_Conditions Improved_Selectivity Improved Regioselectivity Modify_Substrate->Improved_Selectivity Optimize_Conditions->Improved_Selectivity

References

Technical Support Center: Synthesis of 1,2,3-Thiadiazoles Beyond Thionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on alternative reagents to the hazardous and moisture-sensitive thionyl chloride (SOCl₂) for the synthesis of 1,2,3-thiadiazoles. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), comparative data, and experimental protocols to assist in overcoming common challenges and streamlining your research.

Frequently Asked Questions (FAQs)

Q1: Why should I consider alternatives to thionyl chloride for 1,2,3-thiadiazole synthesis?

A1: While the Hurd-Mori reaction using thionyl chloride is a classic and versatile method for synthesizing 1,2,3-thiadiazoles, it has several drawbacks.[1][2] Thionyl chloride is a hazardous and corrosive reagent that reacts violently with water, releasing toxic gases (SO₂ and HCl).[3] Alternative reagents often offer milder reaction conditions, greater functional group tolerance, and a better safety profile, aligning with the principles of green chemistry.[3]

Q2: What are the most promising alternatives to thionyl chloride?

A2: Several effective alternatives have been developed. The most notable include:

  • Tetrabutylammonium iodide (TBAI)-catalyzed reaction of N-tosylhydrazones with elemental sulfur: This metal-free method is a significant improvement on the Hurd-Mori reaction, offering good to excellent yields under milder conditions.[4][5][6][7]

  • Lawesson's Reagent: While primarily known for the synthesis of 1,3,4-thiadiazoles, it can be adapted for the synthesis of sulfur-containing heterocycles.[8][9][10] Careful consideration of the starting materials and reaction conditions is crucial to obtain the desired 1,2,3-isomer.

  • Sulfur Dichloride (SCl₂): This reagent can be a superior alternative to thionyl chloride in some cases, leading to higher yields of 1,2,3-thiadiazoles.[11][12]

Q3: I am getting a low yield in my reaction. What are the common causes?

A3: Low yields in 1,2,3-thiadiazole synthesis, regardless of the method, can often be attributed to a few key factors:

  • Purity of Starting Materials: Impurities in the hydrazone or N-tosylhydrazone starting materials can significantly interfere with the cyclization reaction. Recrystallization of the starting material may be necessary.

  • Reaction Temperature: The optimal temperature is highly substrate-dependent. High temperatures can lead to the decomposition of starting materials or the final product.[13] It is crucial to monitor the reaction by Thin Layer Chromatography (TLC) to determine the ideal temperature profile.

  • Solvent Choice: The use of anhydrous, non-protic solvents is critical, especially when working with moisture-sensitive reagents.

  • Inefficient Reagent: The quality of the sulfur source or cyclizing agent is paramount. For instance, old or decomposed thionyl chloride will lead to poor results.[13]

Q4: I am observing unexpected side products. How can I minimize their formation?

A4: The formation of side products is a common challenge. For example, in the Hurd-Mori synthesis, alternative cyclization pathways can lead to oxadiazine byproducts.[13] To minimize side products:

  • Optimize Reaction Conditions: Fine-tuning the temperature, reaction time, and stoichiometry of the reagents can favor the desired reaction pathway.

  • Purification: Column chromatography is often effective in separating the desired 1,2,3-thiadiazole from byproducts.[13]

Troubleshooting Guides

Low Yield
Possible Cause Suggested Solution
Impure Starting Materials Purify the hydrazone or N-tosylhydrazone by recrystallization or column chromatography. Ensure all starting materials are thoroughly dried.
Suboptimal Reaction Temperature Optimize the reaction temperature by running small-scale trials at different temperatures. Monitor the reaction progress closely using TLC to avoid product decomposition at higher temperatures.[13]
Incorrect Solvent Use anhydrous, non-protic solvents such as Dichloromethane (DCM), chloroform, or Tetrahydrofuran (THF). Ensure the solvent is completely dry.[3]
Degraded Reagent Use a fresh bottle of the cyclizing reagent. For instance, thionyl chloride should be freshly distilled if it has been stored for a long time.
Insufficient Reaction Time Monitor the reaction to completion using TLC. If the reaction stalls, a slight increase in temperature or extended reaction time might be necessary.
Formation of Side Products
Possible Cause Suggested Solution
Alternative Cyclization Pathways Modify reaction conditions (solvent, temperature) to favor the formation of the 1,2,3-thiadiazole.[13] Purification by column chromatography can help isolate the desired product.
Decomposition of Product Avoid harsh acidic or basic conditions during workup and purification.[13] Use neutral extraction and purification methods.
Incomplete Reaction A complex mixture of products may indicate an incomplete reaction. Optimize reaction time and temperature to ensure full conversion of the starting material.

Data Presentation: Comparison of Synthetic Methods

Method Key Reagents Typical Reaction Time Typical Temperature Yield Range (%) Key Advantages Key Disadvantages
Hurd-Mori (Thionyl Chloride) Hydrazone, Thionyl Chloride12-24 hours0 °C to refluxGood to ExcellentVersatile, well-establishedHazardous reagent, harsh conditions, potential for side products[13]
TBAI-Catalyzed N-Tosylhydrazone, Elemental Sulfur, TBAI, K₂S₂O₈2 hours100 °C44-98%Milder conditions, metal-free, safer, good functional group tolerance[4]Requires an oxidant, may not be suitable for all substrates
Lawesson's Reagent Diacylhydrazines15 minutes (microwave)RefluxGoodRapid reaction times with microwave irradiationPrimarily yields 1,3,4-thiadiazoles, may require specific precursors for 1,2,3-isomer[10]
Sulfur Dichloride Hydrazone, Sulfur Dichloride30 minutesNot specifiedGood to ExcellentCan be superior to thionyl chloride for certain substrates, providing higher yieldsHazardous and moisture-sensitive reagent

Experimental Protocols

Protocol 1: TBAI-Catalyzed Synthesis of 4-Aryl-1,2,3-Thiadiazoles

This protocol is an adaptation of the procedure described by Chen et al.[4]

Materials:

  • N-tosylhydrazone (1.0 eq)

  • Elemental sulfur (2.0 eq)

  • Tetrabutylammonium iodide (TBAI) (0.2 eq)

  • Potassium persulfate (K₂S₂O₈) (2.0 eq)

  • N,N-Dimethylacetamide (DMAC)

Procedure:

  • To a reaction vessel, add the N-tosylhydrazone, elemental sulfur, TBAI, and K₂S₂O₈.

  • Add DMAC as the solvent.

  • Stir the mixture at 100 °C for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-aryl-1,2,3-thiadiazole.

Protocol 2: Synthesis of 1,3,4-Thiadiazoles using Lawesson's Reagent

This protocol is a general procedure for the synthesis of 1,3,4-thiadiazoles and may require optimization for specific substrates.

Materials:

  • Diacylhydrazine (1.0 eq)

  • Lawesson's Reagent (0.5 eq)

  • Anhydrous Toluene

Procedure:

  • In a round-bottom flask, dissolve the diacylhydrazine in anhydrous toluene.

  • Add Lawesson's Reagent to the solution.

  • Reflux the mixture for the appropriate time (can be as short as 15 minutes with microwave irradiation).

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_hurd_mori Hurd-Mori Synthesis cluster_tbai TBAI-Catalyzed Synthesis start_hm Start with Hydrazone add_socl2 Add Thionyl Chloride start_hm->add_socl2 cyclization_hm Cyclization add_socl2->cyclization_hm workup_hm Work-up & Purification cyclization_hm->workup_hm product_hm 1,2,3-Thiadiazole workup_hm->product_hm start_tbai Start with N-Tosylhydrazone, Sulfur, TBAI, K2S2O8 reaction_tbai Heat at 100°C start_tbai->reaction_tbai workup_tbai Work-up & Purification reaction_tbai->workup_tbai product_tbai 1,2,3-Thiadiazole workup_tbai->product_tbai

Caption: Comparative experimental workflows for 1,2,3-thiadiazole synthesis.

troubleshooting_logic start Low Yield or No Product check_purity Check Purity of Starting Materials start->check_purity check_temp Verify Reaction Temperature check_purity->check_temp [Purity OK] success Successful Synthesis check_purity->success [Impurity Found & Corrected] check_reagent Check Reagent Quality check_temp->check_reagent [Temp OK] check_temp->success [Temp Corrected] optimize_cond Optimize Reaction Conditions (Temp, Time) check_reagent->optimize_cond [Reagent OK] check_reagent->success [Reagent Replaced] side_products Formation of Side Products side_products->optimize_cond purification Improve Purification Technique optimize_cond->purification change_reagent Consider Alternative Reagent purification->change_reagent [Still issues] purification->success [Purification Successful] change_reagent->success

Caption: Troubleshooting logic for low yield in 1,2,3-thiadiazole synthesis.

References

Technical Support Center: Scale-up Synthesis of 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely used method is a multi-step synthesis commencing with the formation of a hydrazone, followed by a Hurd-Mori reaction for the cyclization to the thiadiazole ring, and concluding with the hydrolysis of an ester to yield the final carboxylic acid.[1][2] The Hurd-Mori synthesis involves the reaction of a hydrazone derivative with thionyl chloride.[2]

Q2: What are the primary challenges encountered during the scale-up of this synthesis?

A2: The main challenges include managing the exothermic nature of the Hurd-Mori reaction, ensuring the purity of starting materials and intermediates to avoid side reactions, achieving a high yield, and effectively purifying the final product.[3] The use of thionyl chloride also presents significant safety and handling concerns.

Q3: How can I improve the yield of the Hurd-Mori cyclization step?

A3: To improve the yield, it is crucial to control the reaction temperature, typically by adding thionyl chloride dropwise at low temperatures (0-5 °C).[3] Using anhydrous solvents and ensuring all glassware is thoroughly dried is also critical, as thionyl chloride reacts vigorously with water.[3] The purity of the hydrazone intermediate is paramount; recrystallizing it before the cyclization step can lead to a cleaner reaction and higher yield.[3]

Q4: What are the safety precautions for handling thionyl chloride (SOCl₂)?

A4: Thionyl chloride is a corrosive and toxic chemical that reacts violently with water to produce toxic gases like sulfur dioxide and hydrogen chloride.[3] It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. An emergency shower and eyewash station should be readily accessible. All waste containing thionyl chloride must be disposed of as hazardous waste according to institutional guidelines.

Q5: How can I purify the final this compound product?

A5: Purification is typically achieved through recrystallization.[4] Common solvent systems for recrystallization include ethanol/water or ethyl acetate/hexanes.[4] Column chromatography on silica gel can also be employed for purification of the intermediate ester before hydrolysis.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield in Hurd-Mori Cyclization 1. Moisture Contamination: Thionyl chloride is highly reactive with water, which will reduce the amount available for the reaction.[3]2. Suboptimal Temperature Control: The reaction is exothermic, and high temperatures can lead to product decomposition.[3]3. Impure Hydrazone Intermediate: Impurities in the starting hydrazone can lead to side reactions.1. Ensure all glassware is oven-dried and use anhydrous solvents.2. Add thionyl chloride dropwise to the hydrazone suspension at 0-5 °C in an ice bath. Allow the reaction to warm to room temperature slowly.[3]3. Recrystallize the hydrazone intermediate before use.
Formation of a Dark, Oily Product 1. Decomposition of Product: Excessive heat during the reaction or workup can cause the thiadiazole ring to decompose.2. Side Reactions: Impurities in the starting materials or non-optimal reaction conditions can lead to the formation of colored byproducts.1. Maintain strict temperature control throughout the synthesis and purification steps.2. Use purified starting materials and monitor the reaction progress by TLC to avoid prolonged reaction times.
Incomplete Hydrolysis of the Ester 1. Insufficient Reaction Time or Temperature: The saponification reaction may not have gone to completion.2. Inadequate Amount of Base: An insufficient amount of base (e.g., NaOH or KOH) will result in incomplete hydrolysis.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If necessary, extend the reflux time.2. Use a molar excess of the base to ensure complete hydrolysis of the ester.
Difficulty in Precipitating the Carboxylic Acid 1. Incorrect pH: The carboxylic acid will not precipitate if the pH of the solution is not sufficiently acidic.2. Product is too soluble in the solvent: The product may remain dissolved if the solvent volume is too large.1. Carefully adjust the pH to approximately 2-3 with dropwise addition of concentrated HCl while cooling in an ice bath.[4]2. If precipitation is still not occurring, try to reduce the volume of the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Reported Yields for Hurd-Mori Synthesis of Thiadiazoles

Starting MaterialKey ReagentsProductYield (%)Reference
Acetophenone SemicarbazoneThionyl Chloride4-Phenyl-1,2,3-thiadiazole83[5]
Pyrazolyl-phenylethanones, SemicarbazideThionyl ChloridePyrazolyl-1,2,3-thiadiazolesGood-Excellent[1]
N-tosylhydrazones, SulfurTBAI (catalyst)Substituted aryl 1,2,3-thiadiazoles44-98[1]
N-protected pyrrolidine precursorThionyl ChloridePyrrolo[2,3-d][3][5][6]thiadiazoleHigh (with Electron Withdrawing Group)[1]
Ethyl acetoacetate semicarbazoneThionyl ChlorideEthyl 4-methyl-1,2,3-thiadiazole-5-carboxylate50-70[4]
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylateNaOH or LiOH, then HCl4-Methyl-1,2,3-thiadiazole-5-carboxylic acid80-95[4]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-Phenyl-1,2,3-thiadiazole-5-carboxylate

This protocol is adapted from the Hurd-Mori synthesis for similar structures.

Step 1: Synthesis of Ethyl 2-(1-phenylethylidene)hydrazine-1-carboxylate

  • In a round-bottom flask, dissolve ethyl carbazate (1.0 equivalent) and acetophenone (1.0 equivalent) in ethanol.

  • Add a catalytic amount of acetic acid.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • The resulting crude product can be purified by recrystallization from ethanol/water to yield ethyl 2-(1-phenylethylidene)hydrazine-1-carboxylate.

Step 2: Hurd-Mori Cyclization

  • Suspend the dried ethyl 2-(1-phenylethylidene)hydrazine-1-carboxylate (1.0 equivalent) in an anhydrous solvent such as dichloromethane or dioxane in a round-bottom flask.

  • Cool the suspension to 0-5 °C in an ice bath with continuous stirring.

  • Slowly add thionyl chloride (2.0-3.0 equivalents) dropwise to the suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it onto crushed ice.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of this compound

This protocol is adapted from the hydrolysis of a similar methyl-substituted thiadiazole ester.[4]

  • Dissolve the purified ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate (1.0 equivalent) in a mixture of methanol or ethanol and an aqueous solution of sodium hydroxide (2.0-3.0 equivalents).

  • Heat the mixture to reflux and stir for several hours, monitoring the disappearance of the starting material by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the alcohol from the reaction mixture using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath.

  • Carefully acidify the solution to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate of the carboxylic acid should form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Synthesis_Pathway acetophenone Acetophenone hydrazone Ethyl 2-(1-phenylethylidene) hydrazine-1-carboxylate acetophenone->hydrazone Reflux in EtOH + catalytic acid ethyl_carbazate Ethyl Carbazate ethyl_carbazate->hydrazone Reflux in EtOH + catalytic acid thiadiazole_ester Ethyl 4-Phenyl-1,2,3-thiadiazole -5-carboxylate hydrazone->thiadiazole_ester Hurd-Mori Cyclization thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->thiadiazole_ester final_product 4-Phenyl-1,2,3-thiadiazole -5-carboxylic acid thiadiazole_ester->final_product Saponification & Acidification hydrolysis NaOH / H₂O, then HCl hydrolysis->final_product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_purity Check Purity of Starting Materials (Hydrazone, Solvents) start->check_purity check_conditions Review Reaction Conditions (Temperature, Time) start->check_conditions check_workup Evaluate Workup and Purification Procedure start->check_workup solution_purity Recrystallize Hydrazone Use Anhydrous Solvents check_purity->solution_purity Impurities Found solution_conditions Ensure Low Temperature for SOCl₂ Addition Monitor by TLC check_conditions->solution_conditions Deviation from Protocol solution_workup Avoid Harsh Acid/Base Optimize Recrystallization Solvent check_workup->solution_workup Issues Identified

Caption: Troubleshooting workflow for synthesis challenges.

References

Stability issues of 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during research and development.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common stability-related issues with this compound solutions.

Observed Issue Potential Cause Recommended Action
Unexpectedly low or inconsistent bioactivity results. Degradation of the compound in the assay medium.Prepare fresh solutions immediately before use. Verify the pH of your stock and final assay solutions. Avoid highly basic conditions (pH > 8). Consider performing a time-course experiment to assess compound stability in your specific assay buffer.
Solution turns yellow or develops a precipitate over time. Photochemical or thermal degradation. Potential formation of insoluble degradation products.Store stock solutions and experimental samples protected from light and at recommended low temperatures (-20°C or -80°C). Prepare solutions in amber vials or wrap containers in aluminum foil. Filter any precipitate before use and consider re-quantifying the concentration of the active compound.
Gradual loss of compound concentration in stock solutions upon storage. Slow degradation due to inappropriate solvent or storage conditions.Use anhydrous, high-purity solvents such as DMSO or ethanol for stock solutions. Store aliquots at low temperatures to minimize freeze-thaw cycles. Re-qualify the concentration of older stock solutions before use.
Appearance of new, unexpected peaks in HPLC or LC-MS analysis. Compound degradation.Analyze the sample for potential degradation products. Common degradation pathways for 1,2,3-thiadiazoles involve the extrusion of nitrogen gas, which can lead to highly reactive intermediates and subsequent byproducts. Consider performing forced degradation studies to identify potential degradants.
Inconsistent results when using basic buffers or reagents. Base-catalyzed decomposition of the 1,2,3-thiadiazole ring.If possible, adjust the experimental protocol to use neutral or slightly acidic conditions. If basic conditions are unavoidable, minimize the exposure time of the compound to the basic environment. Prepare fresh solutions for each experiment.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The main factors influencing the stability of this compound in solution are pH, temperature, and light exposure. The 1,2,3-thiadiazole ring system can be susceptible to degradation under certain conditions.

Q2: What is the recommended solvent for preparing stock solutions?

A2: For long-term storage, it is advisable to prepare stock solutions in anhydrous, high-purity solvents such as dimethyl sulfoxide (DMSO) or ethanol. Derivatives of a similar compound, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide, have been shown to be stable in DMSO.

Q3: How should I store solutions of this compound?

A3: Stock solutions should be stored at low temperatures, preferably at -20°C or -80°C, in tightly sealed vials to prevent solvent evaporation and moisture absorption. To minimize degradation from light, use amber vials or wrap the containers in aluminum foil. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Q4: Is this compound sensitive to pH?

A4: Yes, aryl-substituted 1,2,3-thiadiazoles have been reported to undergo decomposition under mild basic conditions.[1] It is advisable to maintain solutions at a neutral or slightly acidic pH whenever possible. If your experimental protocol requires basic conditions, the compound's exposure should be for the shortest duration possible.

Q5: What are the likely degradation pathways for this compound?

A5: The 1,2,3-thiadiazole ring is known to undergo thermal or photochemical decomposition. This process typically involves the extrusion of molecular nitrogen (N₂), leading to the formation of highly reactive thiirene and thioketene intermediates.[2] These intermediates can then react further to form various degradation products.

Q6: Could the carboxylic acid group undergo decarboxylation?

A6: While decarboxylation has been noted for other thiadiazole isomers, such as 1,3,4-thiadiazole-2-carboxylic acid, the decarboxylation of 1,2,3-thiadiazole-5-carboxylic acids appears to require more stringent conditions, such as high temperatures. For instance, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid has been shown to decarboxylate at temperatures of 185-195°C. Under typical experimental and storage conditions in solution, significant decarboxylation is less likely to be a primary degradation pathway.

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.

Objective: To assess the intrinsic stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), and Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • Photostability chamber

  • Temperature-controlled oven

  • HPLC or UPLC system with a PDA or UV detector and a mass spectrometer (LC-MS)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the solution at room temperature and 60°C. Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Maintain the solution at room temperature. Collect samples at shorter time intervals (e.g., 0, 1, 2, 4, 8 hours) due to the potential for rapid base-catalyzed degradation. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Thermal Degradation: Transfer an aliquot of the stock solution to a vial and place it in an oven at a controlled temperature (e.g., 60°C). Also, place a sample of the solid compound in the oven. Collect samples at various time points (e.g., 1, 3, 5, 7 days).

    • Photolytic Degradation: Expose an aliquot of the stock solution and a sample of the solid compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable stability-indicating HPLC or LC-MS method. The method should be capable of separating the parent compound from all generated degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound under each stress condition.

    • Identify the major degradation products by their retention times and mass-to-charge ratios (from LC-MS).

    • Propose potential degradation pathways based on the identified products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep_stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, RT & 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, RT) prep_stock->base oxidation Oxidative Stress (3% H₂O₂, RT) prep_stock->oxidation thermal Thermal Stress (60°C, Solid & Solution) prep_stock->thermal photo Photolytic Stress (ICH Q1B) prep_stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize If applicable hplc_ms HPLC / LC-MS Analysis sampling->hplc_ms neutralize->hplc_ms data_analysis Calculate % Degradation hplc_ms->data_analysis id_degradants Identify Degradants data_analysis->id_degradants pathway Propose Degradation Pathways id_degradants->pathway

Caption: Workflow for a forced degradation study.

troubleshooting_logic cluster_check1 Initial Checks cluster_issue Potential Issue Identification cluster_solution Corrective Actions start Inconsistent Experimental Results? check_freshness Using freshly prepared solution? start->check_freshness check_storage Stock solution stored correctly? (-20°C, protected from light) check_freshness->check_storage Yes degradation Suspect Compound Degradation check_freshness->degradation No check_storage->degradation No assay_conditions Check Assay Conditions check_storage->assay_conditions Yes prepare_fresh Prepare fresh solution degradation->prepare_fresh recheck_storage Review storage protocol degradation->recheck_storage check_ph Verify pH of buffers (Avoid pH > 8) assay_conditions->check_ph control_exp Run stability control experiment check_ph->control_exp reanalyze_stock Re-analyze stock concentration control_exp->reanalyze_stock

Caption: Troubleshooting decision tree for stability issues.

References

Technical Support Center: Overcoming Poor Solubility of Thiadiazole Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to addressing the challenges associated with the poor solubility of thiadiazole derivatives in biological assays. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed protocols to ensure the reliability and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why do many of my thiadiazole derivatives precipitate when I dilute them from a DMSO stock into my aqueous assay buffer?

A1: This common issue, known as "precipitation upon dilution," occurs because your thiadiazole derivative is likely highly soluble in the organic solvent (DMSO) but has low solubility in the aqueous buffer of your assay. When the DMSO stock is diluted, the concentration of the compound exceeds its aqueous solubility limit, causing it to "crash out" or precipitate.[1] The chemical structure of many thiadiazole derivatives, often containing lipophilic (fat-loving) substituents like phenyl rings, contributes to their hydrophobicity and thus poor water solubility.

Q2: What are the initial, simple steps I can take to avoid precipitation during my experiments?

A2: Before moving to more complex formulation strategies, you can try these initial troubleshooting steps:

  • Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, typically below 0.5%, to minimize its potential effects on the assay while maintaining compound solubility.[2]

  • Use Co-solvents: Prepare your stock solution in a mixture of DMSO and another water-miscible organic solvent, such as ethanol. This can sometimes improve the compound's solubility in the final aqueous solution.

  • Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in the solvent environment can help prevent the compound from precipitating.

  • Pre-warm Media: Always use pre-warmed (e.g., 37°C) cell culture media or assay buffer for your dilutions, as solubility often decreases at lower temperatures.[3]

  • Order of Addition: Add the compound stock solution to the aqueous buffer while gently vortexing or swirling to ensure rapid and uniform mixing.[3]

Q3: My compound appears soluble initially but then precipitates over time in the incubator. What could be the cause?

A3: Delayed precipitation can be due to several factors:

  • Temperature and pH Shifts: Changes in temperature and pH within the incubator (due to CO2 environment and cellular metabolism) can affect your compound's solubility over time.[2]

  • Compound Instability: The thiadiazole derivative itself might not be stable in the aqueous buffer over the duration of your experiment.

  • Interaction with Media Components: The compound may interact with salts, proteins, or other components in the cell culture media, leading to precipitation.

Q4: What are the more advanced strategies I can employ if simple troubleshooting fails?

A4: Several formulation strategies can significantly enhance the solubility of your thiadiazole derivatives. These include:

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can improve its dissolution rate.[4]

  • Cyclodextrin Inclusion Complexation: Encapsulating the hydrophobic thiadiazole derivative within a cyclodextrin molecule can dramatically increase its aqueous solubility.[5]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area, leading to a higher dissolution rate.[1]

  • Co-crystallization: Forming a crystalline structure with a benign co-former can alter the physicochemical properties of the thiadiazole derivative, including its solubility.[6][7]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving solubility issues with thiadiazole derivatives.

G cluster_0 Start: Solubility Issue cluster_1 Initial Troubleshooting cluster_2 Assessment cluster_3 Advanced Formulation Strategies cluster_4 Outcome start Compound precipitates in aqueous buffer optimize_dmso Optimize DMSO Concentration (<0.5%) start->optimize_dmso serial_dilution Perform Serial Dilutions optimize_dmso->serial_dilution cosolvents Use Co-solvents (e.g., DMSO/Ethanol) serial_dilution->cosolvents prewarm Pre-warm Aqueous Buffer to 37°C cosolvents->prewarm check_solubility Is the compound soluble? prewarm->check_solubility solid_dispersion Solid Dispersion check_solubility->solid_dispersion No cyclodextrin Cyclodextrin Complexation check_solubility->cyclodextrin No nanosuspension Nanosuspension check_solubility->nanosuspension No cocrystal Co-crystallization check_solubility->cocrystal No proceed Proceed with Biological Assay check_solubility->proceed Yes solid_dispersion->proceed cyclodextrin->proceed nanosuspension->proceed cocrystal->proceed

Caption: Troubleshooting workflow for addressing poor solubility of thiadiazole derivatives.

Data Presentation: Solubility Enhancement of Thiadiazole Derivatives

The following tables summarize quantitative data on the solubility improvement of various thiadiazole derivatives using different enhancement techniques.

Table 1: Solubility of a Neuroprotective 1,2,4-Thiadiazole Derivative (TDZ) with Different Polymers.

FormulationpHSolubility (mg/mL)Fold Increase
Pure TDZ1.2~0.17-
TDZ with 5% PEG 60001.2~0.241.4
TDZ with 5% PVP K29-301.2~0.714.2
TDZ with 5% Pluronic F1271.2~2.5214.8
Pure TDZ7.4~0.14-
TDZ with 5% PEG 60007.4~0.201.4
TDZ with 5% PVP K29-307.4~0.634.5
TDZ with 5% Pluronic F1277.4~2.2416.0

Data adapted from a study on polymeric composites of a 1,2,4-thiadiazole derivative.[4][8]

Table 2: Solubility of a 1,2,4-Thiadiazole Derivative (TDZ) as a Co-crystal with Gallic Acid.

FormulationpHTemperature (°C)Solubility Increase (vs. Pure TDZ)
[TDZ:GA:H₂O] (1:1:1) Cocrystal2.025.0~6.6-fold

Data from a study on the co-crystallization of a 1,2,4-thiadiazole derivative with gallic acid.[7]

Table 3: Solubility of Various Thiadiazole Derivatives in Common Solvents.

Compound TypeSolventSolubilityReference
1,3,4-Thiadiazole-containing azo dyesWaterInsoluble[9]
DMSOHighly soluble[9]
AcetoneHighly soluble[9]
MethanolHighly soluble[9]
Anti-tubercular 1,2,4-oxadiazole derivativeAqueous buffer9.9 µg/mL[10]
Anti-tubercular thiadiazole derivativeAqueous buffer410 µg/mL[10]

Note: Direct comparison between different thiadiazole derivatives is challenging due to structural variations.

Experimental Protocols

1. Preparation of a Solid Dispersion by Solvent Evaporation

This method involves dissolving the thiadiazole derivative and a hydrophilic carrier in a common solvent, which is then evaporated to leave a solid dispersion.

  • Materials:

    • Thiadiazole derivative

    • Hydrophilic carrier (e.g., PVP K30, PEG 6000, Pluronic F127)[4]

    • Volatile organic solvent (e.g., ethanol, methanol, dichloromethane)

    • Rotary evaporator

    • Vacuum oven

  • Procedure:

    • Accurately weigh the thiadiazole derivative and the hydrophilic carrier in a desired ratio (e.g., 1:1, 1:5, 1:10 w/w).

    • Dissolve both components in a minimal amount of a suitable organic solvent in a round-bottom flask.

    • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60 °C).[1]

    • A thin film of the solid dispersion will form on the flask wall.

    • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

    • Scrape the dried solid dispersion, pulverize it into a fine powder, and store it in a desiccator.

2. Cyclodextrin Inclusion Complexation

This protocol describes the formation of an inclusion complex between a thiadiazole derivative and a cyclodextrin to enhance its aqueous solubility.

  • Materials:

    • Thiadiazole derivative

    • β-Cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)[5]

    • Deionized water

    • Magnetic stirrer

    • Freeze-dryer

  • Procedure:

    • Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD) in deionized water.

    • Slowly add the thiadiazole derivative to the cyclodextrin solution while stirring continuously. The molar ratio of the drug to cyclodextrin typically ranges from 1:1 to 1:2 and may require optimization.[1]

    • Continue stirring the mixture at a constant temperature for 24-72 hours to allow for complex formation to reach equilibrium.[1]

    • Freeze the resulting solution at a low temperature (e.g., -80 °C).

    • Lyophilize the frozen sample using a freeze-dryer until a dry powder is obtained. The resulting powder is the inclusion complex.

3. Kinetic Solubility Assay

This assay provides a rapid assessment of the solubility of your thiadiazole derivative under specific conditions.

  • Materials:

    • Thiadiazole derivative stock solution in 100% DMSO

    • Phosphate-buffered saline (PBS), pH 7.4

    • 96-well filter plates (e.g., Millipore MultiScreen)

    • 96-well UV-compatible plates

    • Plate shaker

    • UV-Vis plate reader

  • Procedure:

    • Prepare a series of dilutions of your thiadiazole derivative in DMSO.

    • Add a small volume (e.g., 2 µL) of each DMSO dilution to the wells of a 96-well plate.

    • Add the aqueous buffer (e.g., 198 µL of PBS) to each well to achieve the desired final compound concentrations and a final DMSO concentration of 1%.

    • Seal the plate and shake it at room temperature for a specified time (e.g., 1.5 - 2 hours).

    • Filter the solutions through the 96-well filter plate into a new 96-well UV-compatible plate.

    • Measure the absorbance of the filtrate using a UV-Vis plate reader at the compound's λmax.

    • Determine the concentration of the dissolved compound by comparing the absorbance to a standard curve.

Signaling Pathway Diagram

Many thiadiazole derivatives are investigated for their potential to modulate various signaling pathways implicated in diseases like cancer. The following diagram illustrates a hypothetical signaling pathway that could be targeted by a thiadiazole derivative.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor transcription Gene Transcription (Proliferation, Survival) mtor->transcription thiadiazole Thiadiazole Derivative thiadiazole->akt Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a thiadiazole derivative.

References

Technical Support Center: Enhancing the Yield and Purity of 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid. It includes frequently asked questions and troubleshooting guides to address common experimental challenges, aiming to enhance product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most effective synthetic route for this compound? A1: A common and effective method is a two-step synthesis. The first step involves the Hurd-Mori cyclization of a hydrazone derived from a β-keto ester (like ethyl benzoylacetate) with thionyl chloride (SOCl₂) to form the intermediate, ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate.[1][2] The second step is the hydrolysis of this ethyl ester to the final carboxylic acid product.[2]

Q2: What are the most critical parameters to control during the Hurd-Mori cyclization step for the ester intermediate? A2: To maximize yield and purity, it is crucial to control several parameters. These include the purity of the starting hydrazone and thionyl chloride, strict temperature control (adding SOCl₂ at 0-10°C) as the reaction is exothermic, ensuring anhydrous (moisture-free) conditions, and optimizing the stoichiometry of the reagents.[3][4] Monitoring the reaction progress with Thin Layer Chromatography (TLC) is also essential to determine the optimal reaction time.[3]

Q3: How can the purity of the final this compound be improved? A3: Purity is significantly enhanced by purifying the intermediate ester before hydrolysis. Column chromatography on silica gel is effective for removing side products and unreacted starting materials from the ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate intermediate.[3][4] Subsequent hydrolysis under clean conditions, followed by purification of the final acid via recrystallization, will yield a high-purity product.[2][3]

Q4: What are the recommended purification techniques for the intermediate and final product? A4: For the intermediate, ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate, column chromatography using a silica gel stationary phase with an eluent system like hexane and ethyl acetate is recommended.[3] For the final product, this compound, recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes is a highly effective method for obtaining a pure crystalline solid.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Problem 1: Low yield of the intermediate, ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate.

Possible CauseSuggested Solution
Incomplete Reaction Ensure efficient stirring for proper mixing of reactants.[3] Extend the reaction time and monitor progress closely using TLC to ensure the complete consumption of the starting hydrazone.[3]
Product Decomposition The Hurd-Mori reaction is exothermic.[5] Maintain a controlled, low temperature (0-10°C) during the dropwise addition of thionyl chloride, potentially using an ice bath.[4][6] Avoid excessive heating once the addition is complete.[3]
Poor Reagent Quality Use a pure and completely dry hydrazone intermediate. Impurities can lead to significant side reactions.[3] Use freshly distilled or a new bottle of thionyl chloride, as it readily decomposes with moisture.[3][7]
Moisture Contamination Thionyl chloride reacts violently with water.[4] Ensure all glassware is oven-dried before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[7]
Suboptimal Stoichiometry While an excess of thionyl chloride is typically used, a very large excess can promote side reactions.[3] Experiment with the molar ratio of thionyl chloride to the hydrazone, starting with 2-3 equivalents.[8]

Problem 2: The final product is an impure oil or discolored solid.

Possible CauseSuggested Solution
Impure Ester Intermediate Impurities from the cyclization step are carried over. Purify the crude ethyl ester intermediate using column chromatography before proceeding to the hydrolysis step.[3][4]
Incomplete Hydrolysis The ester has not been fully converted to the carboxylic acid. Monitor the hydrolysis reaction by TLC until the ester spot has completely disappeared. If needed, increase the reaction time or the amount of base (e.g., NaOH, LiOH).[2]
Degradation During Workup The 1,2,3-thiadiazole ring can be sensitive to harsh conditions.[8] When acidifying the reaction mixture to precipitate the carboxylic acid, add the acid slowly at a low temperature (ice bath) to avoid potential degradation.[2]
Formation of Side Products In some Hurd-Mori reactions, alternative cyclization pathways can lead to byproducts.[8] Careful control of reaction temperature is the most effective way to minimize these.[3] If side products are present, purification by recrystallization is necessary.[2]

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the two-step synthesis of this compound.

StepReactionKey ReagentsSolventTemperatureTypical TimeTypical Yield
1 Hurd-Mori Cyclization Ethyl benzoylacetate semicarbazone, Thionyl Chloride (SOCl₂)Dichloromethane (DCM) or Dioxane0°C to RT12-24 hours70-85%
2 Ester Hydrolysis Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate, Sodium Hydroxide (NaOH)Ethanol/WaterReflux2-4 hours>90%

Experimental Protocols

Safety Precaution: Thionyl chloride is hazardous and corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

Protocol 1: Synthesis of Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate (Intermediate)

  • Hydrazone Formation: Dissolve ethyl benzoylacetate (1.0 eq.) and semicarbazide hydrochloride (1.1 eq.) in aqueous ethanol. Add sodium acetate (1.5 eq.) to neutralize the hydrochloride salt and stir the mixture at room temperature for 2-4 hours until precipitation is complete. Filter the resulting ethyl benzoylacetate semicarbazone, wash with cold water, and dry thoroughly under vacuum.[6]

  • Cyclization: Suspend the dried semicarbazone (1.0 eq.) in anhydrous dichloromethane (DCM).[8]

  • Cool the suspension in an ice bath to 0-5°C.[6]

  • Slowly add thionyl chloride (2.5 eq.) dropwise to the stirred suspension over 30-60 minutes, ensuring the temperature remains below 10°C.[6]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's completion by TLC.[8]

  • Workup: Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.[6] Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.[4]

  • Purify the crude ester by column chromatography on silica gel (eluent: hexane/ethyl acetate).[3]

Protocol 2: Synthesis of this compound

  • Hydrolysis: Dissolve the purified ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate (1.0 eq.) in a mixture of ethanol and a 1M aqueous solution of sodium hydroxide (2.0 eq.).[2]

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting ester by TLC.[2]

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.[2]

  • Cool the remaining aqueous solution in an ice bath.[2]

  • Carefully acidify the solution to pH 2-3 by the dropwise addition of 1M hydrochloric acid. A precipitate of the carboxylic acid will form.[2]

  • Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.[2]

Visualizations

Synthesis_Workflow Start Ethyl Benzoylacetate + Semicarbazide Hydrazone Intermediate Hydrazone Start->Hydrazone NaOAc, EtOH/H₂O Cyclization Hurd-Mori Cyclization (0°C to RT) Hydrazone->Cyclization SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Cyclization Ester Ethyl 4-phenyl-1,2,3- thiadiazole-5-carboxylate Cyclization->Ester PurifyEster Purification (Column Chromatography) Ester->PurifyEster PureEster Pure Intermediate Ester PurifyEster->PureEster Hydrolysis Hydrolysis (NaOH, Reflux) PureEster->Hydrolysis AcidSalt Carboxylate Salt (in solution) Hydrolysis->AcidSalt Acidification Acidification (HCl, 0°C) AcidSalt->Acidification FinalProduct 4-Phenyl-1,2,3-thiadiazole- 5-carboxylic acid (Crude) Acidification->FinalProduct PurifyAcid Purification (Recrystallization) FinalProduct->PurifyAcid PureProduct Final Pure Product PurifyAcid->PureProduct

Caption: Synthetic workflow for this compound.

Troubleshooting_Workflow Problem Problem: Low Yield in Cyclization Step Check1 Check Reagent Quality Problem->Check1 Check2 Check Temperature Control Problem->Check2 Check3 Check for Moisture Problem->Check3 Check4 Check Reaction Time Problem->Check4 Solution1 Use pure/dry starting materials. Use fresh/distilled SOCl₂. Check1->Solution1 Solution2 Add SOCl₂ slowly at 0-5°C. Use an ice bath. Check2->Solution2 Solution3 Use oven-dried glassware. Use anhydrous solvents. Check3->Solution3 Solution4 Monitor reaction by TLC. Extend stir time if needed. Check4->Solution4 Result Improved Yield Solution1->Result Solution2->Result Solution3->Result Solution4->Result

References

Validation & Comparative

A Comparative Guide to Carbonic Anhydrase Inhibitors: 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid versus Acetazolamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the well-established carbonic anhydrase (CA) inhibitor, acetazolamide, with the less characterized compound, 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid. While extensive data exists for acetazolamide, a comprehensive search of the scientific literature did not yield specific quantitative inhibitory data (IC50 or Ki values) for this compound against carbonic anhydrase isoforms. Therefore, this comparison will focus on the known properties of acetazolamide and the general potential of the thiadiazole class of compounds as CA inhibitors, supported by experimental protocols for their evaluation.

Introduction to Carbonic Anhydrase and its Inhibitors

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes play crucial roles in various physiological processes, including pH regulation, CO2 transport, electrolyte secretion, and biosynthesis. Their involvement in pathological conditions such as glaucoma, epilepsy, edema, and some cancers has made them significant targets for drug development.

Acetazolamide , a sulfonamide derivative, is a classical and clinically used carbonic anhydrase inhibitor. Its mechanism of action involves the binding of its sulfonamide group to the zinc ion in the active site of the enzyme, thereby blocking its catalytic activity.

Thiadiazole derivatives represent a diverse class of heterocyclic compounds that have been extensively explored for their potential as carbonic anhydrase inhibitors. The 1,3,4-thiadiazole scaffold, in particular, is a key feature of several known CA inhibitors, including acetazolamide itself. The specific compound, this compound, belongs to a different regioisomeric class (1,2,3-thiadiazole) and its inhibitory potential against carbonic anhydrase has not been extensively reported in the public domain.

Quantitative Inhibitory Data

A critical aspect of comparing enzyme inhibitors is their quantitative measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

Acetazolamide: A Reference Inhibitor

Acetazolamide has been extensively studied, and its inhibitory activity against various human (h) carbonic anhydrase isoforms is well-documented.

IsoformIC50 (nM)Ki (nM)
hCA I25012
hCA II128
hCA IV74-
hCA VA53-
hCA VB4.5-
hCA VI81-
hCA VII2.5-
hCA IX2545
hCA XII5.7-
hCA XIII16-
hCA XIV41-

Note: These values are compiled from various sources and can vary depending on the experimental conditions.

This compound

As of the latest literature review, specific IC50 or Ki values for this compound against any carbonic anhydrase isoform could not be located. While other thiadiazole derivatives have shown potent inhibitory activity, the unique substitution pattern of this compound necessitates direct experimental evaluation to determine its efficacy as a carbonic anhydrase inhibitor.

Mechanism of Action of Carbonic Anhydrase Inhibitors

The primary mechanism of action for sulfonamide-based carbonic anhydrase inhibitors like acetazolamide involves the coordination of the sulfonamide group to the zinc ion at the enzyme's active site. This binding displaces a water molecule or hydroxide ion that is essential for the catalytic cycle, thereby inhibiting the hydration of carbon dioxide.

Carbonic Anhydrase Inhibition cluster_0 Normal Catalytic Cycle cluster_1 Inhibition CO2 CO2 CA_active_site CA Active Site (Zn²⁺) CO2->CA_active_site binds H2O H2O H2O->CA_active_site binds H2CO3 H₂CO₃ CA_active_site->H2CO3 catalysis CA_inhibited Inhibited CA Active Site HCO3- HCO₃⁻ H2CO3->HCO3- H+ H⁺ H2CO3->H+ Inhibitor Sulfonamide Inhibitor (e.g., Acetazolamide) Inhibitor->CA_inhibited binds to Zn²⁺

Caption: Mechanism of Carbonic Anhydrase Inhibition.

Experimental Protocols

To evaluate the carbonic anhydrase inhibitory potential of compounds like this compound, standardized in vitro assays are employed. Two common methods are the esterase activity assay and the stopped-flow CO2 hydration assay.

Esterase Activity Assay using p-Nitrophenylacetate (p-NPA)

This colorimetric assay is a convenient method for screening and characterizing carbonic anhydrase inhibitors. It relies on the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of p-NPA to the yellow-colored product, p-nitrophenol. The rate of this reaction can be monitored spectrophotometrically.

Materials:

  • Carbonic Anhydrase (e.g., bovine erythrocyte CA)

  • p-Nitrophenylacetate (p-NPA)

  • Test compound (e.g., this compound)

  • Reference inhibitor (e.g., Acetazolamide)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the CA enzyme in the assay buffer.

    • Prepare stock solutions of the test compound and acetazolamide in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of p-NPA in acetonitrile or DMSO.

  • Assay Setup (in a 96-well plate):

    • Blank: Assay buffer + Substrate.

    • Control (No Inhibitor): Assay buffer + Enzyme + Solvent (DMSO).

    • Test Compound: Assay buffer + Enzyme + Test compound at various concentrations.

    • Reference Inhibitor: Assay buffer + Enzyme + Acetazolamide at various concentrations.

  • Pre-incubation: Add the enzyme to the wells containing the buffer and inhibitors/solvent. Incubate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Add the p-NPA substrate to all wells to start the reaction.

  • Measurement: Immediately measure the increase in absorbance at 400-405 nm in kinetic mode for a set duration (e.g., 10-30 minutes).

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance vs. time curves. Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Esterase_Assay_Workflow Start Start Reagent_Prep Reagent Preparation (Enzyme, Inhibitors, Substrate) Start->Reagent_Prep Plate_Setup 96-Well Plate Setup (Blank, Control, Test) Reagent_Prep->Plate_Setup Pre_incubation Pre-incubation (Enzyme + Inhibitor) Plate_Setup->Pre_incubation Reaction_Start Initiate Reaction (Add Substrate) Pre_incubation->Reaction_Start Measurement Kinetic Measurement (Absorbance at 400-405 nm) Reaction_Start->Measurement Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the p-NPA Esterase Activity Assay.

Stopped-Flow CO2 Hydration Assay

This is a more direct and physiologically relevant method for measuring carbonic anhydrase activity. It monitors the change in pH resulting from the enzyme-catalyzed hydration of CO2. A stopped-flow instrument is required to rapidly mix the enzyme and a CO2-saturated solution.

Materials:

  • Purified Carbonic Anhydrase

  • Test compound

  • Reference inhibitor (Acetazolamide)

  • Buffer (e.g., HEPES or Tris, pH ~7.5) containing a pH indicator (e.g., phenol red)

  • CO2-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Solution Preparation:

    • Prepare a solution of the enzyme and inhibitor in the assay buffer.

    • Prepare a CO2-saturated aqueous solution.

  • Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).

  • Measurement:

    • Rapidly mix the enzyme/inhibitor solution with the CO2-saturated solution in the stopped-flow apparatus.

    • Monitor the change in absorbance of the pH indicator over time as the pH decreases due to proton production.

  • Data Analysis:

    • Determine the initial rate of the catalyzed reaction.

    • Calculate the inhibition constants (Ki) by measuring the rates at various inhibitor and substrate concentrations and fitting the data to appropriate enzyme kinetic models.

Conclusion

Acetazolamide is a potent, well-characterized inhibitor of multiple carbonic anhydrase isoforms, with a wealth of supporting experimental data. In contrast, while the thiadiazole scaffold is present in many known CA inhibitors, there is a notable lack of publicly available data on the inhibitory activity of This compound .

For researchers and drug development professionals interested in this compound, the immediate and necessary step is to perform in vitro enzymatic assays as detailed in the experimental protocols section. Such studies will be crucial to:

  • Determine if this compound is indeed a carbonic anhydrase inhibitor.

  • Quantify its potency (IC50/Ki) against a panel of physiologically relevant CA isoforms.

  • Assess its isoform selectivity profile compared to established inhibitors like acetazolamide.

Without this fundamental experimental data, any further comparison of its performance remains speculative. The provided protocols offer a clear roadmap for obtaining the necessary data to rigorously evaluate the potential of this compound as a novel carbonic anhydrase inhibitor.

A Comparative Analysis of the Antifungal Efficacy of 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid and Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antifungal properties of the novel compound 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid and the established antifungal drug, fluconazole. Due to the limited publicly available data on the specific antifungal activity of this compound, this comparison incorporates data from closely related 1,2,3-thiadiazole and other thiazole derivatives to provide a prospective analysis. The experimental data for fluconazole is well-established and serves as a benchmark.

Executive Summary

Data Presentation

The following tables summarize the minimum inhibitory concentration (MIC) values, a key indicator of antifungal efficacy, for fluconazole against various fungal strains. A lower MIC value indicates greater potency. It is important to note that the data for 1,2,3-thiadiazole derivatives is based on published research on compounds with similar core structures and should be interpreted as indicative of the potential of this chemical class, not as direct results for this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Fluconazole against Candida Species

Fungal StrainFluconazole MIC Range (µg/mL)
Candida albicans0.25 - 16[1]
Candida glabrata0.5 - 64
Candida parapsilosis0.5 - 4
Candida tropicalis0.5 - 8
Candida krusei16 - >64

Data compiled from multiple sources and reflects typical MIC ranges. Specific values can vary between studies and isolates.

Table 2: Antifungal Activity of Selected Thiazole and Thiadiazole Derivatives (as Proxies for this compound)

Derivative ClassFungal StrainReported MIC (µg/mL)Reference
2,4-Disubstituted-1,3-thiazole derivativesCandida albicans3.9 (for most promising compounds)[2]
(4-phenyl-1,3-thiazol-2-yl) hydrazineCandida albicans0.0625 - 4[3]
1,3,4-Thiadiazole derivativesCandida albicans0.048 - 3.12 (for highly active derivatives)[4]

Disclaimer: The data in Table 2 is for structurally related compounds and not for this compound. This information is provided for prospective purposes only and highlights the potential antifungal activity of the broader thiadiazole class.

Experimental Protocols

Standardized methods are crucial for the accurate assessment and comparison of antifungal efficacy. The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This method determines the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

  • Preparation of Antifungal Stock Solutions:

    • Accurately weigh the antifungal compounds (this compound and fluconazole).

    • Dissolve the compounds in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Inoculum Preparation:

    • Culture the fungal isolates on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for Candida spp.).

    • Prepare a suspension of the fungal colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.

    • Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Microtiter Plate Preparation and Inoculation:

    • Dispense RPMI-1640 medium into the wells of a 96-well microtiter plate.

    • Perform serial two-fold dilutions of the antifungal stock solutions across the plate to create a range of concentrations.

    • Inoculate each well with the prepared fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • Endpoint Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.

Zone of Inhibition Assay (Agar Disk Diffusion Method)

This method assesses the susceptibility of a fungus to an antifungal agent by measuring the area of growth inhibition around a disk impregnated with the agent.

  • Inoculum Preparation:

    • Prepare a fungal inoculum as described for the MIC assay, adjusted to a 0.5 McFarland standard.

  • Plate Inoculation:

    • Using a sterile cotton swab, evenly streak the fungal suspension over the entire surface of a Mueller-Hinton agar plate.

  • Disk Application:

    • Aseptically place paper disks impregnated with known concentrations of the antifungal agents (this compound and fluconazole) onto the surface of the agar.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • Measurement and Interpretation:

    • Measure the diameter of the clear zone of no growth around each disk in millimeters.

    • The size of the zone of inhibition is proportional to the susceptibility of the fungus to the antifungal agent. Interpretive criteria provided by organizations like CLSI can be used to categorize the isolate as susceptible, intermediate, or resistant.[5]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_zoi Zone of Inhibition Assay prep_stock Prepare Antifungal Stock Solutions serial_dilution Serial Dilution in 96-well Plate prep_stock->serial_dilution prep_inoculum Prepare Fungal Inoculum inoculation_mic Inoculate with Fungal Suspension prep_inoculum->inoculation_mic plate_inoculation Inoculate Agar Plate prep_inoculum->plate_inoculation serial_dilution->inoculation_mic incubation_mic Incubate at 35°C inoculation_mic->incubation_mic read_mic Determine MIC incubation_mic->read_mic disk_application Apply Antifungal Disks plate_inoculation->disk_application incubation_zoi Incubate at 35°C disk_application->incubation_zoi measure_zone Measure Zone of Inhibition incubation_zoi->measure_zone

fluconazole_mechanism fluconazole Fluconazole erg11 Lanosterol 14-α-demethylase (ERG11) fluconazole->erg11 inhibits lanosterol Lanosterol lanosterol->erg11 ergosterol Ergosterol erg11->ergosterol biosynthesis disruption Disrupted Membrane Integrity (Increased Permeability, Cell Death) erg11->disruption inhibition leads to membrane Fungal Cell Membrane ergosterol->membrane incorporation membrane->disruption lack of ergosterol leads to

thiadiazole_mechanism cluster_ergosterol Ergosterol Biosynthesis Pathway cluster_ros Oxidative Stress Pathway thiadiazole 1,2,3-Thiadiazole Derivative demethylase 14-α-demethylase thiadiazole->demethylase potential inhibition? ros Reactive Oxygen Species (ROS) thiadiazole->ros potential induction? lanosterol Lanosterol lanosterol->demethylase ergosterol Ergosterol demethylase->ergosterol cell_death Fungal Cell Death ergosterol->cell_death depletion leads to damage Cellular Damage (DNA, Proteins, Lipids) ros->damage damage->cell_death leads to

References

A Comparative Analysis of 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid and Doxorubicin in In Vitro Anticancer Activity: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the in vitro anticancer activity between 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid and the widely used chemotherapeutic agent doxorubicin is not currently feasible due to a lack of publicly available scientific data on the specific anticancer properties of this compound. While this compound is recognized as a key intermediate in the synthesis of potentially bioactive molecules, including those with anticancer potential, its specific cytotoxic effects, IC50 values against cancer cell lines, and mechanisms of action have not been detailed in the accessible scientific literature.[1]

However, to provide valuable context for researchers, scientists, and drug development professionals, this guide presents a comprehensive comparison between doxorubicin and the broader class of phenyl-thiadiazole derivatives, for which in vitro anticancer data is available. This comparative overview will shed light on the potential of the thiadiazole scaffold in oncology and provide a framework for the potential evaluation of novel derivatives like this compound.

Doxorubicin: The Established Benchmark

Doxorubicin is a well-established anthracycline antibiotic with potent anticancer activity against a wide range of solid tumors and hematological malignancies. Its primary mechanisms of action are multifaceted and include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, leading to the inhibition of DNA replication and transcription.

  • Topoisomerase II Inhibition: It forms a stable complex with the DNA and topoisomerase II enzyme, preventing the re-ligation of DNA strands and causing double-strand breaks.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, leading to the production of free radicals that can damage cellular components, including DNA, proteins, and lipids.

Phenyl-Thiadiazole Derivatives: A Promising Class of Anticancer Agents

Thiadiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry. Various derivatives incorporating a phenyl group have been synthesized and evaluated for their anticancer potential, demonstrating a range of activities and mechanisms.

Comparative In Vitro Cytotoxicity

While a direct comparison with this compound is unavailable, studies on other phenyl-thiadiazole derivatives have shown promising results, with some compounds exhibiting cytotoxicity comparable to or even exceeding that of doxorubicin in specific cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM) - Phenyl-Thiadiazole DerivativeIC50 (µM) - DoxorubicinReference
Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamideRenal (RXF393)7.01 ± 0.3913.54 ± 0.82[2]
Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamideColon (HT29)24.3 ± 1.2913.50 ± 0.71[2]
Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamideMelanoma (LOX IMVI)9.55 ± 0.516.08 ± 0.32[2]
Thiazole-Thiadiazole HybridsLiver (HepG2-1)0.69 ± 0.41 (Compound 16b)0.72 ± 0.52[3]

Note: The IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth. A lower IC50 value indicates a more potent compound. The data presented is for illustrative purposes and represents different specific derivatives within the broader class.

Mechanisms of Action of Phenyl-Thiadiazole Derivatives

The anticancer mechanisms of phenyl-thiadiazole derivatives are diverse and appear to be structure-dependent. Commonly reported mechanisms include:

  • Induction of Apoptosis: Many thiadiazole derivatives have been shown to trigger programmed cell death in cancer cells. This is often mediated through the activation of caspase cascades.

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints (e.g., G1 or G2/M phase), preventing cancer cell proliferation.

  • Inhibition of Key Signaling Pathways: Some derivatives have been found to target specific signaling pathways crucial for cancer cell survival and growth, such as the Akt pathway.[4]

Experimental Protocols

To ensure the reproducibility and validity of in vitro anticancer studies, standardized experimental protocols are essential. Below are representative methodologies for key assays.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or doxorubicin) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period.

  • Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in a binding buffer containing Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity. This allows for the quantification of early apoptotic, late apoptotic, and necrotic cell populations.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams are provided in DOT language.

Doxorubicin_Mechanism cluster_Dox Doxorubicin cluster_Cell Cancer Cell Dox Doxorubicin DNA DNA Intercalation Dox->DNA TopoII Topoisomerase II Inhibition Dox->TopoII ROS Reactive Oxygen Species (ROS) Generation Dox->ROS DNA_damage DNA Damage DNA->DNA_damage TopoII->DNA_damage ROS->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis

Caption: Doxorubicin's multifaceted mechanism of anticancer action.

Thiadiazole_Mechanism cluster_Thia Phenyl-Thiadiazole Derivatives cluster_Cell Cancer Cell Thia Phenyl-Thiadiazole Derivatives Apoptosis Induction of Apoptosis Thia->Apoptosis CellCycle Cell Cycle Arrest Thia->CellCycle Signaling Inhibition of Signaling Pathways Thia->Signaling CellDeath Cell Death Apoptosis->CellDeath Proliferation Inhibition of Proliferation CellCycle->Proliferation Signaling->Proliferation

Caption: General anticancer mechanisms of phenyl-thiadiazole derivatives.

MTT_Workflow start Start seed Seed Cancer Cells in 96-well Plate start->seed treat Treat with Test Compound (e.g., this compound or Doxorubicin) seed->treat incubate Incubate for 48-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals (e.g., with DMSO) incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 Values read->analyze end End analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

While a direct comparison between this compound and doxorubicin is currently hampered by the absence of specific data for the former, the broader class of phenyl-thiadiazole derivatives has demonstrated significant potential as a source of novel anticancer agents. Several derivatives have exhibited potent in vitro cytotoxicity, in some cases surpassing that of doxorubicin, and have been shown to act through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Further research is imperative to elucidate the specific anticancer properties of this compound. Such studies, following established experimental protocols, would be invaluable in determining its potential as a lead compound for the development of new and more effective cancer therapies. The information and methodologies presented in this guide provide a solid foundation for researchers to undertake such investigations.

References

Validating High-Throughput Screening Assays for Thiadiazole-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of validation methodologies for high-throughput screening (HTS) assays tailored to identify and characterize novel thiadiazole-based compounds. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable screening campaigns. The following sections detail experimental protocols, present comparative data for assay performance, and visualize key workflows and biological pathways.

Comparative Performance of HTS Assays

The selection of an appropriate HTS assay is contingent on the biological target and the desired endpoint. Below is a comparative summary of two common assay formats—a biochemical enzyme inhibition assay and a cell-based viability assay—validated for a hypothetical library of thiadiazole-based compounds.

Table 1: HTS Assay Performance Metrics

ParameterBiochemical Assay (Kinase Inhibition)Cell-Based Assay (Antiproliferative)Acceptance Criteria
Assay Principle Measures direct inhibition of a purified enzyme (e.g., PI3Kα).Measures the effect of compounds on the viability of a cancer cell line (e.g., MCF-7).-
Detection Method Luminescence (ATP quantification)Fluorescence (Resazurin reduction)-
Z'-Factor 0.780.65≥ 0.5
Signal-to-Background (S/B) Ratio 158≥ 5
Coefficient of Variation (CV%) < 10%< 15%≤ 20%
Hit Rate 0.5%1.2%Varies by screen

Table 2: Comparative Efficacy of Lead Thiadiazole Compounds

Compound IDTargetBiochemical Assay IC50 (µM)Cell-Based Assay IC50 (µM)
THZ-001PI3Kα1.624.61 (MCF-7)[7]
THZ-002LSD10.451.52 (MCF-7)[7]
THZ-003CA-IX0.054 (Ki)7.01 (RXF393)[10]
Reference InhibitorVariesVariesVaries

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility of HTS assays.[11][12]

Protocol 1: Biochemical Kinase Inhibition Assay (PI3Kα)

This protocol is designed to identify thiadiazole-based inhibitors of the PI3Kα enzyme.

  • Reagent Preparation :

    • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS.

    • Enzyme: Recombinant human PI3Kα diluted in assay buffer to a final concentration of 2 nM.

    • Substrate: DiC8-PI(4,5)P₂ diluted in assay buffer to a final concentration of 10 µM.

    • ATP: Diluted in assay buffer to a final concentration of 10 µM (at Km).

    • Test Compounds: Thiadiazole derivatives serially diluted in 100% DMSO, then further diluted in assay buffer.

  • Assay Procedure (384-well format) :

    • Add 5 µL of test compound or control (DMSO for negative control, known inhibitor for positive control) to each well.

    • Add 5 µL of PI3Kα enzyme solution and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and measure remaining ATP by adding 20 µL of a commercial luminescent ATP detection reagent.

    • Incubate for 10 minutes in the dark and measure luminescence using a plate reader.

  • Data Analysis :

    • Normalize data to controls.

    • Calculate IC50 values using a four-parameter logistic fit.

Protocol 2: Cell-Based Antiproliferative Assay (MCF-7)

This protocol assesses the ability of thiadiazole compounds to inhibit the proliferation of the MCF-7 breast cancer cell line.[8]

  • Cell Culture :

    • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Assay Procedure (384-well format) :

    • Seed 2,000 MCF-7 cells per well in 40 µL of culture medium and incubate for 24 hours.

    • Add 100 nL of test compound (from DMSO plates) to achieve a final concentration range of 0.1 to 100 µM.

    • Incubate plates for 72 hours at 37°C.

    • Add 10 µL of Resazurin solution (final concentration 44 µM) to each well and incubate for 4 hours.

    • Measure fluorescence (Ex/Em: 560/590 nm) using a plate reader.

  • Data Analysis :

    • Calculate percent inhibition relative to DMSO-treated controls.

    • Determine IC50 values from concentration-response curves.

Visualizations: Workflows and Pathways

Diagrams are provided to illustrate the HTS validation workflow and a relevant biological target pathway for thiadiazole compounds.

HTS_Validation_Workflow AssayDev Assay Development & Optimization PreValidation Pre-Validation (Pilot Screen) AssayDev->PreValidation Transfer Protocol FullValidation Full Validation (3-Day Study) PreValidation->FullValidation Assess Robustness (Z', CV%) PrimaryScreen Primary HTS FullValidation->PrimaryScreen Proceed if criteria met Confirmation Hit Confirmation (Dose-Response) PrimaryScreen->Confirmation Identify 'Hits' SecondaryAssay Secondary & Orthogonal Assays Confirmation->SecondaryAssay Validate & Triage Hits LeadOpt Lead Optimization SecondaryAssay->LeadOpt Confirm Mechanism

Caption: High-throughput screening (HTS) validation and hit identification workflow.

Many thiadiazole-based compounds have been investigated as inhibitors of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.[7]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation Proliferation Cell Proliferation Akt->Proliferation Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Activation Thiadiazole Thiadiazole Inhibitor Thiadiazole->PI3K

Caption: Simplified PI3K/Akt signaling pathway targeted by thiadiazole inhibitors.

References

Cross-reactivity studies of 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid with other enzymes

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the thiadiazole scaffold has emerged as a privileged structure due to its wide range of pharmacological activities. This guide provides a comparative overview of the biological and enzymatic activities of various thiadiazole derivatives, with a particular focus on quantitative data from in vitro studies. While specific cross-reactivity data for 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid is not extensively available in the public domain, this comparison of related thiadiazole compounds offers valuable insights for researchers, scientists, and drug development professionals into the potential selectivity and off-target effects of this class of compounds.

Quantitative Biological Activity of Thiadiazole Derivatives

The following tables summarize the in vitro biological activities of several thiadiazole derivatives against various enzymes and microbial strains. This data is crucial for understanding their potency and spectrum of activity.

Table 1: Enzyme Inhibitory Activity of Thiadiazole Derivatives

Compound ClassSpecific DerivativeTarget EnzymeIC50 (µM)Reference
Hybrid carbazole-1,3,4-thiadiazoleNot Specifiedα-amylase0.68[1]
Hybrid carbazole-1,3,4-thiadiazoleNot Specifiedα-glucosidase0.14[1]
Indazole-1,3,4-thiadiazolesNot Specifiedα-glucosidaseNot Specified (outstanding inhibition)[1]
Indazole-1,3,4-thiadiazolesNot SpecifiedThymidine phosphorylaseNot Specified (outstanding inhibition)[1]
1,3,4-thiadiazole Schiff-type derivativesNot SpecifiedSGLT2Comparable to dapagliflozin[1]
Alkynylated 1,3,4-thiadiazolo[3,2-a]pyrimidin-5-onesDerivative 13dHeLa cancer cells0.93 ± 0.01[2]
Arylated 1,3,4-thiadiazolo[3,2-a]pyrimidin-5-ones2-methoxy-5-fluorophenyl derivative (12k)HeLa cancer cells1.55 ± 0.08[2]
Arylated 1,3,4-thiadiazolo[3,2-a]pyrimidin-5-ones4-tolyl derivative (12b)HeLa cancer cells1.84 ± 0.06[2]
Arylated 1,3,4-thiadiazolo[3,2-a]pyrimidin-5-ones3,5-dimethylphenyl derivative (12e)HeLa cancer cells2.09 ± 0.13[2]

Table 2: Antimicrobial and Antifungal Activity of Thiadiazole Derivatives

Compound ClassSpecific DerivativeOrganismMIC (µg/mL)EC50 (µg/mL)Reference
4-methyl-1,2,3-thiadiazole derivativesNot SpecifiedBotrytis cinerea-8.20[1]
4-methyl-1,2,3-thiadiazole derivativesNot SpecifiedPythium aphanidermatum-15.80[1]
4-methyl-1,2,3-thiadiazole derivativesNot SpecifiedRhizoctonia solani-40.53[1]
4-methyl-1,2,3-thiadiazole derivativesNot SpecifiedFusarium moniliforme-41.48[1]
4-methyl-1,2,3-thiadiazole derivativesNot SpecifiedAlternaria solani-34.16[1]
4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivativeCompound 15 (with 5-nitro-2-furoyl moiety)Gram-positive bacteria1.95–15.62-[3][4]
(4-phenyl-1,3-thiazol-2-yl) hydrazine31CCandida albicans SC53140.0625-[5]
(4-phenyl-1,3-thiazol-2-yl) hydrazine31COther pathogenic fungi0.0625-4-[5]
Cyclopentapyrazoles with 1,2,3-thiadiazoleNot SpecifiedBotrytis cinerea-6.37[1]
Cyclopentapyrazoles with 1,2,3-thiadiazoleNot SpecifiedFusarium culmorum-13.85[1]

Experimental Protocols

Detailed experimental methodologies are essential for the replication and validation of scientific findings. Below are summaries of protocols used in the cited studies.

Enzyme Inhibition Assays (General Protocol)

A general workflow for determining the enzyme inhibitory activity of a compound is as follows:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (Thiadiazole Derivative) Incubation Incubate Enzyme with Compound Compound->Incubation Enzyme Target Enzyme Enzyme->Incubation Substrate Enzyme Substrate Reaction Initiate Reaction (Add Substrate) Substrate->Reaction Incubation->Reaction Measurement Measure Product Formation or Substrate Depletion Reaction->Measurement IC50 Calculate IC50 Measurement->IC50

Caption: General workflow for an in vitro enzyme inhibition assay.

The specific concentrations of the enzyme, substrate, and test compounds, as well as the incubation times and measurement techniques (e.g., spectrophotometry, fluorometry), would be optimized for each specific enzyme assay. For instance, in the case of α-amylase and α-glucosidase inhibition, the substrate would typically be starch and p-nitrophenyl-α-D-glucopyranoside, respectively, and the product formation would be monitored colorimetrically.

Antimicrobial Activity Screening (Agar Well Diffusion Method)

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical agents.

G cluster_prep Preparation cluster_procedure Procedure cluster_result Result Agar Prepare Agar Plate Inoculate Inoculate Agar with Microbial Culture Agar->Inoculate Culture Prepare Microbial Culture Culture->Inoculate CreateWell Create Wells in Agar Inoculate->CreateWell AddCompound Add Test Compound to Wells CreateWell->AddCompound Incubate Incubate the Plate AddCompound->Incubate MeasureZone Measure Zone of Inhibition Incubate->MeasureZone

Caption: Workflow for the agar well diffusion method.

In this method, the diameter of the zone of inhibition around the well containing the test compound is proportional to the compound's antimicrobial activity.[6]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

G cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Analysis SerialDilution Prepare Serial Dilutions of Test Compound Inoculation Inoculate with Microbial Suspension SerialDilution->Inoculation Incubate Incubate at Optimal Temperature and Time Inoculation->Incubate VisualInspection Visually Inspect for Microbial Growth Incubate->VisualInspection DetermineMIC Determine the Lowest Concentration with No Growth VisualInspection->DetermineMIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

This method provides a quantitative measure of the potency of an antimicrobial agent against a specific microorganism.

Conclusion

The data presented in this guide highlights the diverse biological activities of thiadiazole derivatives. While specific cross-reactivity studies on this compound are limited, the broader class of thiadiazoles demonstrates significant potential as inhibitors of various enzymes and as antimicrobial agents. The provided experimental workflows offer a foundational understanding of the methodologies employed to generate such data. Further research into the selectivity profiles of specific thiadiazole compounds is warranted to fully elucidate their therapeutic potential and to identify any potential off-target effects. This comparative guide serves as a valuable resource for researchers in the field, providing a snapshot of the current state of knowledge and a basis for future investigations into this important class of heterocyclic compounds.

References

A Comparative Analysis of the Biological Activities of 1,2,3-Thiadiazole and 1,3,4-Thiadiazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and two nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its two prominent isomers, 1,2,3-thiadiazole and 1,3,4-thiadiazole, serve as the foundation for a vast array of compounds with significant biological activities. This guide provides an objective, data-driven comparison of the anticancer, antimicrobial, and anti-inflammatory properties of derivatives of these two isomers, supported by experimental data and detailed methodologies.

While both isomers have yielded pharmacologically active compounds, the 1,3,4-thiadiazole ring has been more extensively studied and is a component of several marketed drugs.[1] Its derivatives are well-recognized for their broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The 1,2,3-thiadiazole scaffold, while also demonstrating a range of biological activities including antiviral and anticancer properties, has notably found application in agriculture as plant activators.[4][5] The biological activity of these isomers is largely dictated by the nature and position of the substituents on the thiadiazole ring.

Comparative Biological Activity Data

The following tables summarize quantitative data from various studies, offering a side-by-side comparison of the biological activities of 1,2,3-thiadiazole and 1,3,4-thiadiazole derivatives.

Table 1: Comparative Anticancer Activity (IC50 in µM)
Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
1,2,3-Thiadiazole D-ring fused dehydroepiandrosterone derivativeT47D (Breast)0.042 - 0.058[6]
Pyrazole oxime derivative (8e)Panc-1 (Pancreatic)12.79[6]
Pyrazole oxime derivative (8l)Huh-7 (Hepatocellular)10.11[6]
1,3,4-Thiadiazole 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast)49.6[7]
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMDA-MB-231 (Breast)53.4[7]
Ciprofloxacin-based derivative (1l)A549 (Lung)2.79[8]
Ciprofloxacin-based derivative (1h)SKOV-3 (Ovarian)3.58[8]
Pyridine derivative (18h)HCT-116 (Colon)2.03[8]
Disulfide derivative (43)MCF-7 (Breast)1.78[9]
N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)acetamide (63)HT-29 (Colon)33.67[7]
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
1,2,3-Thiadiazole Piperidine-based derivativeHepatitis B Virus (HBV)3.59[10]
1,3,4-Thiadiazole 2-(1-adamantylamino)-5-substituted derivativeE. coli24 - 40[2]
2-(1-adamantylamino)-5-substituted derivativeP. aeruginosa24 - 40[2]
Halogenated phenyl-1,3,4-thiadiazol derivativeS. aureus-[2]
Oxygenated phenyl-1,3,4-thiadiazol derivativeA. niger32 - 42[2]
Oxygenated phenyl-1,3,4-thiadiazol derivativeC. albicans32 - 42[2]
1,3,4-thiadiazole-1,3,4-thiadiazole derivative (50a-c)Candida strains0.78 - 3.12
2,5-disubstituted 1,3,4-thiadiazole derivative (26)S. pneumoniae8 - 31.25[2]
2,5-disubstituted 1,3,4-thiadiazole derivative (26)B. subtilis8 - 31.25[2]
Table 3: Comparative Anti-inflammatory Activity (COX Inhibition)
Compound ClassDerivativeAssayActivityReference
1,2,3-Thiadiazole --Data not readily available in comparative context
1,3,4-Thiadiazole Imidazo[2,1-b][6][11][12]thiadiazole derivative (5c)In vivo carrageenan-induced rat paw edemaBetter than diclofenac[13]
2,5-disubstituted-1,3,4-thiadiazole Schiff base (6f)In vivo acetic acid induced writhing & carrageenan-induced paw edemaSuperior analgesic and anti-inflammatory profile with low gastric ulceration[14]

Signaling Pathways and Mechanisms of Action

The anticancer activity of thiadiazole derivatives is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.

1,2,3-Thiadiazole Derivatives

Derivatives of 1,2,3-thiadiazole have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest. Some derivatives act as inhibitors of tubulin polymerization, leading to a G2/M phase cell cycle arrest.[6] Another identified mechanism is the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability of many oncoproteins.

G Thiadiazole_123 1,2,3-Thiadiazole Derivatives Tubulin Tubulin Polymerization Thiadiazole_123->Tubulin inhibit Hsp90 Hsp90 Thiadiazole_123->Hsp90 inhibit Microtubule Microtubule Formation Tubulin->Microtubule Oncoproteins Oncoprotein Stability Hsp90->Oncoproteins CellCycle Cell Cycle Arrest (G2/M Phase) Microtubule->CellCycle Oncoproteins->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Fig. 1: Anticancer mechanisms of 1,2,3-thiadiazole derivatives.
1,3,4-Thiadiazole Derivatives

The anticancer mechanisms of 1,3,4-thiadiazole derivatives are more extensively documented. A significant number of these compounds have been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell proliferation and survival. Inhibition of this pathway can lead to cell cycle arrest and the induction of apoptosis.[11] The apoptotic cascade is often initiated through the intrinsic (mitochondrial) pathway, involving the upregulation of pro-apoptotic proteins like Bax and the activation of caspases.[7][9]

G Thiadiazole_134 1,3,4-Thiadiazole Derivatives PI3K PI3K Thiadiazole_134->PI3K inhibit Apoptosis Apoptosis Thiadiazole_134->Apoptosis induce Bax Bax Thiadiazole_134->Bax upregulate Bcl2 Bcl-2 Thiadiazole_134->Bcl2 downregulate Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation promote Caspases Caspases Apoptosis->Caspases activate Bax->Apoptosis Bcl2->Apoptosis

Fig. 2: Anticancer mechanisms of 1,3,4-thiadiazole derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are outlines of the standard protocols for the key biological assays cited in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Experimental Workflow:

G A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Incubate 24-72h) A->B C 3. Add MTT Reagent (Incubate 2-4h) B->C D 4. Solubilize Formazan (e.g., with DMSO) C->D E 5. Measure Absorbance (570 nm) D->E F 6. Calculate IC50 E->F

Fig. 3: General workflow for the MTT assay.

Detailed Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the thiadiazole derivatives and incubated for a period of 24 to 72 hours.

  • MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is then incubated for 2-4 hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Broth Microdilution Method for Antimicrobial Activity

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Experimental Workflow:

G A 1. Prepare Serial Dilutions of Compound B 2. Inoculate with Standardized Microbial Suspension A->B C 3. Incubate (18-24h) B->C D 4. Visually Assess Growth C->D E 5. Determine MIC D->E

Fig. 4: General workflow for the broth microdilution assay.

Detailed Methodology:

  • Preparation of Compound Dilutions: Serial twofold dilutions of the thiadiazole derivatives are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Cyclooxygenase (COX) Inhibition Assay for Anti-inflammatory Activity

The anti-inflammatory activity of compounds is often assessed by their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Experimental Workflow:

G A 1. Prepare Assay Mixture (COX enzyme, heme, buffer) B 2. Add Test Compound (Thiadiazole derivative) A->B C 3. Initiate Reaction (Add arachidonic acid) B->C D 4. Incubate C->D E 5. Measure Prostaglandin Production (e.g., EIA) D->E F 6. Calculate IC50 E->F

Fig. 5: General workflow for a COX inhibition assay.

Detailed Methodology:

  • Assay Preparation: A reaction mixture containing the COX enzyme (either COX-1 or COX-2), a heme cofactor, and a suitable buffer is prepared.

  • Compound Addition: The thiadiazole derivative at various concentrations is added to the reaction mixture.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.

  • Measurement of Prostaglandin Production: The amount of prostaglandin produced is quantified, often using an Enzyme Immunoassay (EIA).

  • Data Analysis: The percentage of COX inhibition is calculated for each compound concentration, and the IC50 value is determined.

Conclusion

Both 1,2,3- and 1,3,4-thiadiazole isomers are versatile scaffolds for the development of biologically active compounds. The 1,3,4-thiadiazole framework has been more extensively explored, leading to a wealth of derivatives with potent anticancer, antimicrobial, and anti-inflammatory activities, often with well-defined mechanisms of action. The 1,2,3-thiadiazole isomer, while also showing promise in these areas, has a distinct profile with significant applications in agriculture. The data and protocols presented in this guide offer a comparative foundation for researchers to build upon in the design and development of novel thiadiazole-based therapeutics. Further direct comparative studies under identical experimental conditions are warranted to provide a more definitive assessment of the relative merits of these two important heterocyclic systems.

References

Benchmarking the Herbicidal Potential of 4-Phenyl-1,2,3-thiadiazole-5-carboxylic Acid Against Commercial Herbicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

The relentless evolution of herbicide-resistant weeds necessitates a continuous search for novel herbicidal compounds with diverse modes of action. Within this context, the 1,2,3-thiadiazole scaffold has emerged as a promising pharmacophore in agrochemical research. This guide provides a comparative analysis of the herbicidal activity of a representative compound from this class, 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid, benchmarked against established commercial herbicides. The information presented herein is a synthesized compilation based on existing literature on analogous thiadiazole derivatives and serves as a framework for future research and development.

Executive Summary

While direct, peer-reviewed comparative studies on the herbicidal efficacy of this compound against commercial standards are not extensively available in public literature, derivatives of 1,2,3-thiadiazole-5-carboxylic acid have demonstrated significant herbicidal potential in patent literature. These compounds have shown promise for selective weed control in various crops. This guide synthesizes available data on related compounds to present a hypothetical, yet plausible, performance comparison and outlines the requisite experimental protocols for a definitive benchmark study.

Comparative Herbicidal Activity

To provide a clear comparison, the following tables summarize the expected herbicidal efficacy of this compound and its derivatives against a panel of common monocot and dicot weeds, benchmarked against widely used commercial herbicides. The data presented is illustrative and based on the general activity spectrum of thiadiazole-based herbicides.

Table 1: Pre-Emergent Herbicidal Activity (GR50 in g/ha)

Weed SpeciesThis compound (Amide Derivative)AtrazinePendimethalin
Monocots
Echinochloa crus-galli (Barnyardgrass)250-500500-10001000-1500
Setaria faberi (Giant Foxtail)300-600600-12001100-1600
Dicots
Amaranthus retroflexus (Redroot Pigweed)150-300250-500800-1200
Abutilon theophrasti (Velvetleaf)200-400300-600900-1400

GR50: The concentration of herbicide required to cause a 50% reduction in plant growth.

Table 2: Post-Emergent Herbicidal Activity (% Inhibition at 150 g a.i. ha-1)

Weed SpeciesThis compound (Amide Derivative)Glyphosate2,4-D
Monocots
Echinochloa crus-galli (Barnyardgrass)60-75%90-100%10-20%
Setaria faberi (Giant Foxtail)55-70%90-100%15-25%
Dicots
Amaranthus retroflexus (Redroot Pigweed)80-95%90-100%85-95%
Abutilon theophrasti (Velvetleaf)75-90%90-100%80-90%

% Inhibition: Visual assessment of plant injury or biomass reduction compared to an untreated control.

Experimental Protocols

To generate the comparative data presented above, standardized herbicidal screening protocols should be employed. The following methodologies provide a framework for such evaluations.

Pre-Emergent Herbicidal Assay
  • Soil Preparation and Sowing: A standardized soil mix (e.g., sandy loam) is placed in pots (e.g., 10 cm diameter). Seeds of the target weed species are sown at a uniform depth.

  • Herbicide Application: The test compounds and commercial standards are dissolved in an appropriate solvent (e.g., acetone with a surfactant) and applied to the soil surface using a precision spray chamber. A range of concentrations should be used to determine the GR50 values.

  • Growth Conditions: The treated pots are placed in a controlled environment (greenhouse or growth chamber) with standardized temperature, humidity, and light conditions.

  • Evaluation: After a set period (e.g., 14-21 days), the fresh or dry weight of the emerged seedlings is measured and compared to untreated controls to calculate the growth inhibition.

Post-Emergent Herbicidal Assay
  • Plant Cultivation: Weed seedlings are grown in pots to a specific growth stage (e.g., 2-3 leaf stage).

  • Herbicide Application: The test compounds and commercial standards are formulated as described above and applied evenly to the foliage of the seedlings using a precision spray chamber.

  • Growth Conditions: The treated plants are returned to the controlled environment.

  • Evaluation: Visual injury ratings (on a scale of 0-100%) and/or biomass reduction are assessed at specified intervals (e.g., 7, 14, and 21 days after treatment).

Potential Mode of Action and Signaling Pathway

The precise mode of action for this compound as a herbicide is not definitively established in the public domain. However, based on the activity of other thiadiazole-based herbicides, it is plausible that it could interfere with key metabolic pathways in plants. Some thiadiazole herbicides are known to inhibit photosynthesis by disrupting electron transport in photosystem II.[1] Others may affect amino acid or lipid biosynthesis.

A hypothetical signaling pathway for a thiadiazole-based herbicide targeting photosynthesis is depicted below.

G Thiadiazole 4-Phenyl-1,2,3-thiadiazole- 5-carboxylic Acid PSII Photosystem II (PSII) Thiadiazole->PSII Inhibits ROS Reactive Oxygen Species (ROS) Production Thiadiazole->ROS Leads to ElectronTransport Electron Transport Chain ATP_NADPH ATP & NADPH Production ElectronTransport->ATP_NADPH Drives CalvinCycle Calvin Cycle ATP_NADPH->CalvinCycle Fuels Growth Plant Growth Inhibition LipidPeroxidation Lipid Peroxidation & Membrane Damage ROS->LipidPeroxidation LipidPeroxidation->Growth

Caption: Hypothetical mode of action targeting Photosystem II.

Experimental and logical workflows can be visualized to delineate the research process.

G Synthesis Synthesis of 4-Phenyl-1,2,3-thiadiazole- 5-carboxylic Acid & Derivatives PreScreen Pre-Emergent Herbicidal Screen (Multiple Weed Species) Synthesis->PreScreen PostScreen Post-Emergent Herbicidal Screen (Multiple Weed Species) Synthesis->PostScreen DoseResponse Dose-Response Studies (Determination of GR50/IC50) PreScreen->DoseResponse PostScreen->DoseResponse CropSelectivity Crop Selectivity Testing (e.g., Maize, Soybean, Rice) DoseResponse->CropSelectivity MOA Mode of Action Studies (e.g., Photosynthesis Inhibition Assay) DoseResponse->MOA LeadOptimization Lead Optimization CropSelectivity->LeadOptimization MOA->LeadOptimization

Caption: Workflow for herbicidal evaluation.

Conclusion and Future Directions

The available evidence suggests that this compound and its derivatives are a promising class of compounds for the development of new herbicides. To fully realize their potential, further research is required to:

  • Conduct comprehensive benchmarking studies against a wider range of commercial herbicides and weed species.

  • Elucidate the precise mode of action and identify the molecular target(s).

  • Perform quantitative structure-activity relationship (QSAR) studies to optimize the herbicidal activity and selectivity of the thiadiazole scaffold.

  • Evaluate the environmental fate and toxicological profile of lead compounds.

By systematically addressing these research areas, the full potential of this compound and its analogs as next-generation herbicides can be unlocked.

References

A Head-to-Head Comparison of Heterocyclic Carbonic Anhydrase Inhibitors: Evaluating Alternatives to 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that play a critical role in various physiological processes, making them significant therapeutic targets for a range of diseases, including glaucoma, epilepsy, and cancer.[1][2][3] While sulfonamide-based inhibitors have been the cornerstone of CA-targeted therapies, the quest for more potent and isoform-selective agents has led to the exploration of diverse heterocyclic scaffolds.[4][5] This guide provides a head-to-head comparison of various classes of heterocyclic carbonic anhydrase inhibitors.

An extensive search of scientific literature and databases was conducted to gather experimental data on the inhibitory activity of 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid against carbonic anhydrase isoforms. Despite a thorough investigation, no publicly available experimental data (IC50 or Kᵢ values) for the direct carbonic anhydrase inhibitory activity of this compound could be retrieved. Therefore, this guide will focus on a comparative analysis of other prominent heterocyclic carbonic anhydrase inhibitors for which experimental data is available. The classes of compounds reviewed include thiadiazole derivatives (other than the specific target compound), coumarins, triazoles, oxadiazoles, and thiophenes. This guide aims to provide researchers and drug development professionals with a valuable resource for understanding the structure-activity relationships and comparative efficacy of these alternative heterocyclic inhibitors.

Comparative Analysis of Heterocyclic Carbonic Anhydrase Inhibitors

The following tables summarize the inhibitory activity (Kᵢ or IC₅₀ values) of selected heterocyclic compounds against various human carbonic anhydrase (hCA) isoforms. These isoforms include the cytosolic hCA I and II, and the tumor-associated transmembrane isoforms hCA IX and XII.

Table 1: Inhibitory Activity of Thiadiazole-Based Carbonic Anhydrase Inhibitors

CompoundhCA I (Kᵢ/IC₅₀, nM)hCA II (Kᵢ/IC₅₀, nM)hCA IX (Kᵢ/IC₅₀, nM)hCA XII (Kᵢ/IC₅₀, nM)Reference
Acetazolamide (Standard)25012255.8[6]
5-Amino-1,3,4-thiadiazole-2-thiol977900306000-[7]
5-(2-Pyridylcarboxamido)-1,3,4-thiadiazole-2-thiol9710200306000-[7]
Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide7353125604771933

Note: The inhibitory activity of thiadiazole derivatives can vary significantly based on their substitution patterns. While some derivatives show potent inhibition, others are less effective.

Table 2: Inhibitory Activity of Coumarin-Based Carbonic Anhydrase Inhibitors

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Coumarin (hydrolyzed to 2-hydroxy-cinnamic acid)31009200--
6-Chloro-2-oxo-2H-chromene-3-carboxylic acid----
7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid----
7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid----
Amino acyl coumarin derivative 6>10000>1000023.430.5[3]
(Pseudo)-dipeptidyl coumarin derivative 19>10000>10000260.59.5[3]

Note: Coumarins act as prodrugs and are hydrolyzed to their active carboxylic acid form within the enzyme's active site.

Table 3: Inhibitory Activity of Triazole and Oxadiazole-Based Carbonic Anhydrase Inhibitors

| Compound Class | Representative Compound | hCA I (Kᵢ/IC₅₀, µM) | hCA II (Kᵢ/IC₅₀, µM) | hCA IX (Kᵢ/IC₅₀, µM) | hCA XII (Kᵢ/IC₅₀, µM) | Reference | |---|---|---|---|---|---| | 1,2,4-Triazole-thiols | 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol | 548 | 618 | 772 | - |[7] | | 1,3,4-Oxadiazole-thiols | 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol | 10.5 | 15.2 | 9.3 | - |[7] | | 3-Phenyl-β-alanine 1,3,4-oxadiazole hybrid 4a | - | 12.1 | - | - |[8] | | 3-Phenyl-β-alanine 1,3,4-oxadiazole hybrid 4c | - | 13.8 | - | - |[8] |

Note: The inhibitory potency of triazole and oxadiazole derivatives is influenced by the nature of the substituent groups.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms and methodologies involved in the study of carbonic anhydrase inhibitors, the following diagrams have been generated using Graphviz.

G cluster_pathway Carbonic Anhydrase IX in Tumor Hypoxia Hypoxia Hypoxia in Tumor Microenvironment HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_expression Increased CAIX Expression HIF1a->CAIX_expression CO2_hydration CO₂ + H₂O ⇌ H⁺ + HCO₃⁻ (Catalyzed by CAIX) CAIX_expression->CO2_hydration Extracellular_acidification Extracellular Acidification (Lower pH) CO2_hydration->Extracellular_acidification Intracellular_alkalinization Intracellular Alkalinization (Higher pH) CO2_hydration->Intracellular_alkalinization Tumor_survival Tumor Cell Survival and Proliferation Extracellular_acidification->Tumor_survival Intracellular_alkalinization->Tumor_survival Metastasis Metastasis Tumor_survival->Metastasis

Caption: Role of CAIX in the tumor microenvironment.

G cluster_workflow Workflow for Carbonic Anhydrase Inhibitor Screening start Start compound_prep Prepare Test Compound (e.g., Heterocyclic Inhibitor) start->compound_prep enzyme_prep Prepare Purified Carbonic Anhydrase Isoform start->enzyme_prep assay_setup Set up Stopped-Flow CO₂ Hydration Assay compound_prep->assay_setup enzyme_prep->assay_setup reaction_init Initiate Reaction by Mixing Enzyme, Inhibitor, and CO₂ Substrate assay_setup->reaction_init data_acq Measure Rate of pH Change or Indicator Absorbance reaction_init->data_acq data_analysis Calculate Initial Velocity (V₀) data_acq->data_analysis ic50_calc Determine IC₅₀/Kᵢ Values data_analysis->ic50_calc end End ic50_calc->end

References

Safety Operating Guide

Proper Disposal of 4-Phenyl-1,2,3-thiadiazole-5-carboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This compound is classified as hazardous, and improper disposal can lead to environmental contamination and potential health risks.

Hazard Identification and Safety Summary

This compound and its derivatives are categorized as harmful if swallowed, and they can cause skin and serious eye irritation, as well as respiratory irritation.[1][2][3] Therefore, it must be handled as hazardous waste. Under no circumstances should this chemical be disposed of in regular trash or poured down the drain.[1]

ParameterInformation
Chemical Name This compound
Hazard Class Acute toxicity - oral (Category 4), Skin irritation (Category 2), Eye irritation (Category 2A), Specific target organ toxicity (single exposure) (Category 3)[1][2]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1]
Primary Disposal Route Approved hazardous waste disposal facility.[3][4]
Prohibited Disposal Methods Do not dispose of down the drain or in regular trash. Do not allow to enter sewers, or surface or ground water.[1][5]

Experimental Protocol: Waste Decontamination

While complete chemical degradation is not feasible in a standard laboratory setting, a surface decontamination protocol is crucial to neutralize any residual compound on lab equipment and surfaces.

Materials:

  • 5% sodium bicarbonate solution

  • Mild laboratory detergent

  • Deionized water

  • Absorbent pads

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat

Procedure:

  • Initial Wipe-Down: Using an absorbent pad, perform a dry wipe of the contaminated surface to remove any visible powder or residue.

  • Detergent Wash: Prepare a solution of mild laboratory detergent in water. Liberally apply the solution to the surface and scrub thoroughly.

  • Bicarbonate Neutralization: Apply a 5% sodium bicarbonate solution to the surface and let it sit for 10-15 minutes. This will help to neutralize any acidic residues.

  • Rinse: Thoroughly rinse the surface with deionized water.

  • Final Wipe-Down: Perform a final wipe with a clean, dry absorbent pad.

  • Waste Collection: All used absorbent pads, gloves, and disposable labware that came into contact with the chemical must be collected as solid hazardous waste.

Operational Plan for Disposal

This step-by-step plan outlines the process for the safe collection, storage, and disposal of this compound waste.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid waste, including unused or expired compounds, contaminated personal protective equipment (gloves, lab coats), and contaminated lab supplies (e.g., weigh boats, filter paper), in a designated, clearly labeled, and sealable hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, labeled, and leak-proof hazardous waste container for liquids.

    • Do not mix this waste with other incompatible chemical waste streams.

  • Sharps:

    • Any contaminated sharps, such as needles or razor blades, must be placed in a designated, puncture-resistant sharps container.

2. Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., exclamation mark for irritant and harmful).

  • Store waste containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

  • Ensure all containers are tightly sealed to prevent leaks or spills.

3. Disposal Arrangement:

  • The primary and only acceptable disposal method for this compound is through a licensed and approved hazardous waste disposal service.[3][4]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

  • Provide the EHS department with an accurate inventory of the waste, including the chemical name and quantity.

4. Emergency Procedures for Spills:

  • Minor Spill (Solid):

    • Evacuate the immediate area.

    • Wearing appropriate PPE, gently sweep up the spilled solid, avoiding dust formation.

    • Place the material into a labeled hazardous waste container.

    • Clean the spill area according to the decontamination protocol above.

  • Major Spill:

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact your institution's EHS or emergency response team immediately.

    • Prevent entry to the contaminated area until it has been cleared by trained personnel.

Disposal Workflow and Logic

The following diagrams illustrate the decision-making process and the overall workflow for the proper disposal of this compound.

DisposalDecisionProcess cluster_generation Waste Generation & Assessment cluster_segregation Segregation & Containment cluster_disposal Storage & Disposal cluster_non_hazardous Non-Hazardous Path start Waste Generated is_contaminated Is the material contaminated with This compound? start->is_contaminated waste_type Determine Waste Type is_contaminated->waste_type Yes non_hazardous Dispose via Standard Procedures is_contaminated->non_hazardous No solid_waste Solid Waste Container waste_type->solid_waste Solid liquid_waste Liquid Waste Container waste_type->liquid_waste Liquid sharps_waste Sharps Container waste_type->sharps_waste Sharps storage Store in Designated Waste Accumulation Area solid_waste->storage liquid_waste->storage sharps_waste->storage ehs_contact Contact EHS for Pickup storage->ehs_contact disposal Disposal by Approved Hazardous Waste Vendor ehs_contact->disposal SpillResponseWorkflow cluster_minor_spill Minor Spill Response cluster_major_spill Major Spill Response start Spill Occurs assess_spill Assess Spill Size start->assess_spill don_ppe Don Appropriate PPE assess_spill->don_ppe Minor evacuate Evacuate Area assess_spill->evacuate Major contain_spill Contain Spill don_ppe->contain_spill clean_up Clean Up with Absorbent Material contain_spill->clean_up decontaminate Decontaminate Area clean_up->decontaminate dispose_waste Dispose of as Hazardous Waste decontaminate->dispose_waste alert_others Alert Others evacuate->alert_others contact_ehs Contact EHS/Emergency Response alert_others->contact_ehs secure_area Secure Area - Prevent Entry contact_ehs->secure_area

References

Essential Safety and Operational Guide for Handling 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid, ensuring the safety of laboratory personnel and compliance with standard safety protocols.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is crucial when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

OperationEngineering ControlsHand ProtectionEye/Face ProtectionRespiratory ProtectionSkin and Body Protection
Weighing and Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance EnclosureNitrile or Neoprene Gloves (double-gloving recommended)Safety Glasses with Side Shields or GogglesN95 or higher-rated respirator if not in a ventilated enclosureLab Coat
Solution Preparation and Handling Chemical Fume HoodNitrile or Neoprene GlovesSafety Goggles or Face ShieldNot generally required if handled in a fume hoodLab Coat
Reaction and Work-up Chemical Fume HoodNitrile or Neoprene GlovesSafety Goggles or Face ShieldNot generally required if handled in a fume hoodLab Coat
Spill Cleanup Well-ventilated areaChemical-resistant gloves (Nitrile or Neoprene)Safety Goggles and Face ShieldNIOSH-approved respiratorChemical-resistant apron or coveralls

Operational Plan: Safe Handling Procedures

Adherence to the following step-by-step procedures is mandatory to minimize exposure and ensure safety.

1. Preparation:

  • Ensure the work area is clean and uncluttered.

  • Confirm that an eyewash station and safety shower are readily accessible.[2]

  • Assemble all necessary equipment and reagents before handling the compound.

2. Weighing and Transfer:

  • Perform all weighing and transfer operations within a chemical fume hood to minimize dust generation.[3]

  • Use dedicated, non-sparking tools.[3]

  • Handle the solid carefully to avoid creating dust.[1]

3. Dissolving and Reactions:

  • When dissolving the solid, add it slowly to the solvent to avoid splashing.[3]

  • If heating is required, use a well-controlled heating mantle and monitor the process.[3]

  • All reactions and subsequent work-up steps must be performed within a chemical fume hood.[4]

4. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][3]

  • Decontaminate all surfaces and equipment used.[3]

Emergency Procedures

SituationAction
Inhalation Move the person to fresh air and keep them comfortable for breathing. If respiratory irritation occurs, seek medical attention.[1][3]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[1][4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3][4]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Classification: This compound must be treated as hazardous chemical waste.[5]

Disposal Workflow:

cluster_0 Waste Generation & Initial Handling cluster_1 Waste Segregation & Containment cluster_2 Storage & Disposal Generate Waste This compound Waste Generated (Excess reagent, contaminated labware, PPE) Segregate Segregate as Hazardous Chemical Waste Generate Waste->Segregate Contain Place in a designated, labeled, and sealed container Segregate->Contain Store Store in a cool, dry, well-ventilated area away from incompatible materials Contain->Store Dispose Dispose through a licensed hazardous waste disposal company Store->Dispose

Caption: Waste Disposal Workflow for this compound.

Key Disposal Steps:

  • Waste Collection: Collect all waste material (excess compound, contaminated PPE, and cleaning materials) in a designated, clearly labeled, and sealed container.

  • Waste Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

  • Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.[3][5]

Prohibited Disposal:

  • Do not dispose of down the drain or in regular trash.[1][5]

  • Do not allow to enter sewers, surface, or ground water.[5]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.